2-(4-Chloro-3-methylphenoxy)acetic acid
Description
The exact mass of the compound (4-Chloro-3-methylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30119. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGYNJKXMKWETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207523 | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |
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Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-20-5 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |
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| Record name | 588-20-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |
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| Record name | 588-20-5 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetic Acid: Core Properties, Synthesis, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds. While specific experimental data for this particular isomer is limited in publicly available literature, this document extrapolates its core properties, details a robust synthesis protocol based on well-established methods, and discusses its expected biological activity based on the known mechanisms of action of related phenoxy herbicides. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the synthesis and potential applications of novel phenoxyacetic acid derivatives.
Introduction
Phenoxyacetic acids are a well-known class of organic compounds, with many derivatives being used as systemic herbicides.[1][2][3] These compounds function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth in broadleaf weeds.[4][5] The specific substitution pattern on the phenoxy ring significantly influences the herbicidal activity and selectivity. This guide focuses on the lesser-known isomer, this compound, providing a theoretical and practical framework for its study.
Chemical and Physical Properties
| Property | Value (for MCPA) | Reference |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)acetic acid | [7] |
| CAS Number | 94-74-6 | [7][8] |
| Molecular Formula | C₉H₉ClO₃ | [7][8] |
| Molecular Weight | 200.62 g/mol | [6][8] |
| Melting Point | 118-119 °C | [6] |
| Boiling Point | 286.74 °C | [6] |
| Solubility in Water | Insoluble (free acid) | [7][8] |
| Appearance | White to light brown solid | [7] |
Synthesis
The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established and versatile method for preparing ethers.[9][10][11] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, the sodium salt of 4-chloro-3-methylphenol (the alkoxide) reacts with sodium chloroacetate.
The proposed synthesis workflow is depicted in the following diagram:
Caption: A workflow diagram illustrating the synthesis of this compound.
This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[9][10][12]
Materials:
-
4-chloro-3-methylphenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Preparation of Sodium Chloroacetate: In a fume hood, dissolve chloroacetic acid in deionized water in an ice bath. While stirring, slowly add a 30% NaOH solution until the pH of the solution is between 8 and 9.
-
Preparation of Sodium 4-chloro-3-methylphenoxide: In a separate reaction vessel equipped with a stirrer and reflux condenser, dissolve sodium hydroxide in a mixture of deionized water and ethanol. Slowly add 4-chloro-3-methylphenol to this solution and stir for 20 minutes at room temperature to form the sodium phenoxide.
-
Condensation Reaction: Add the prepared sodium chloroacetate solution to the sodium 4-chloro-3-methylphenoxide solution. Heat the mixture to reflux (approximately 102°C) and maintain this temperature for 5 hours.
-
Workup and Acidification: After cooling the reaction mixture to room temperature, acidify it by slowly adding 2.0 M HCl until the pH reaches 1-2. This will cause the crude product to precipitate out of the solution.
-
Purification: Filter the white precipitate and wash it three times with dilute hydrochloric acid. To further purify, the crude product can be dissolved in a heated solution of saturated potassium carbonate, filtered to remove any insoluble impurities, and then re-precipitated by adding 2.0 M HCl to the filtrate.
-
Drying: Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven to yield the final product, this compound.
Biological Activity and Mechanism of Action
While no specific biological data for this compound was found, its structural similarity to other phenoxy herbicides strongly suggests it will act as a synthetic auxin.[2][3][4]
Phenoxy herbicides mimic the action of the natural plant hormone auxin (IAA).[5] When absorbed by a susceptible plant, they bind to auxin-binding proteins, leading to a cascade of effects that disrupt normal growth processes.[5] This includes uncontrolled cell division and elongation, which results in characteristic symptoms such as leaf and stem twisting, and ultimately, plant death.[2] This mechanism is generally selective for broadleaf plants.[1][3]
The proposed signaling pathway for the herbicidal action is illustrated below:
Caption: A generalized signaling pathway for phenoxy herbicides as synthetic auxins.
Conclusion
This technical guide has provided a detailed overview of this compound, a compound for which specific experimental data is not widely available. By leveraging information on structurally related compounds, this guide offers a robust, adaptable synthesis protocol and a well-founded prediction of its biological mechanism of action. The information presented herein serves as a valuable resource for researchers and scientists looking to explore the synthesis and potential applications of this and other novel phenoxyacetic acid derivatives. Further experimental investigation is required to fully characterize the physicochemical properties and biological activity of this specific isomer.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-甲基-4-氯苯氧乙酸 technical, ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
The Dawn of Selective Weed Control: A Technical History of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA)
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA), a pioneering phenoxy herbicide that revolutionized agriculture. From its origins in the wartime search for plant growth regulators to its enduring role in modern weed management, this document provides a comprehensive overview for the scientific community. It details the initial synthesis, mechanism of action as a synthetic auxin, and the key experimental findings that established its selective herbicidal properties. The guide includes structured quantitative data on its physicochemical properties and efficacy, alongside detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this foundational herbicide.
Discovery and Historical Context
The discovery of MCPA is rooted in early 20th-century investigations into plant growth hormones, particularly indole-3-acetic acid (IAA). In 1936, research initiated at Imperial Chemical Industries' (ICI) Jealott's Hill research center aimed to harness the power of auxins for practical applications.[1] A pivotal breakthrough came when William G. Templeman discovered that high concentrations of IAA could be lethal to plants, publishing in 1940 that this natural auxin could selectively kill broadleaf plants within a cereal field.[1]
This finding spurred a dedicated search by Templeman and his team at ICI for synthetic compounds with enhanced and more reliable selective herbicidal activity than naturally occurring auxins.[1] This research, conducted under the secrecy of World War II, was part of a parallel discovery effort in both the United Kingdom and the United States.[1][2][3][4][5] Four independent groups were working on similar lines: the ICI team, a group at Rothamsted Research in the UK, researchers at the American Chemical Paint Company, and a collaboration between the University of Chicago and the United States Department of Agriculture.[1][2][3][4][5]
By the end of 1941, the Templeman group had identified MCPA as one of the most potent compounds.[1] The first open scientific literature on MCPA was published by Slade, Templeman, and Sexton in 1945.[1] ICI made the strategic decision to commercialize MCPA, influenced by their ready access to the precursor 2-methyl-4-chlorophenol.[1] Following extensive field trials, MCPA was first introduced to UK farmers in 1946.[1]
Physicochemical Properties
The physical and chemical characteristics of MCPA are crucial for its formulation, application, and environmental fate.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [6] |
| Molecular Weight | 200.62 g/mol | [1][6] |
| Appearance | White to light brown solid | [1] |
| Melting Point | 114-118 °C | [1] |
| Water Solubility | 825 mg/L (at 23 °C) | [1] |
| pKa | 3.14 | [7] |
| Octanol-Water Partition Coefficient (log P) | 2.6 | |
| Vapor Pressure | 4 x 10⁻⁴ Pa (at 32 °C) | [6] |
| Henry's Law Constant | 5.5 x 10⁻⁵ Pa·m³/mol (at 25 °C) | [6] |
Synthesis of this compound
The synthesis of MCPA is a relatively straightforward substitution reaction. The most common method involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1]
General Reaction Scheme
Caption: General synthesis of MCPA.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of MCPA.
Materials:
-
o-Cresol
-
Liquid caustic soda (Sodium Hydroxide solution)
-
73% Chloroacetic acid aqueous solution
-
Hydrochloric acid
-
Water
Procedure:
-
Pour o-cresol and liquid caustic soda into a reaction kettle in a 1:1 ratio.
-
While stirring, control the temperature and begin the dropwise addition of a 73% chloroacetic acid aqueous solution.
-
Monitor the pH of the reaction mixture. When the pH is between 8 and 9, begin the dropwise addition of liquid caustic soda.
-
Control the addition rates of both the liquid caustic soda and chloroacetic acid to maintain the pH of the feed liquid between 9 and 10.
-
Once the pH is adjusted to 9-10 with the liquid caustic soda, stop the addition.
-
Maintain the reaction mixture under thermal insulation for 30 minutes to yield a sodium 2-methylphenoxyacetate solution.
-
Add a specific amount of water and allow the solution to cool to room temperature.
-
Slowly add hydrochloric acid dropwise to adjust the pH of the solution to 1-2, which will precipitate a large amount of white solid 2-methylphenoxyacetic acid.
-
Collect the solid product by suction filtration and wash with water to obtain the final white 2-methylphenoxyacetic acid product.
Mechanism of Action: A Synthetic Auxin
MCPA is a selective herbicide that functions by mimicking the plant growth hormone auxin.[1] This mimicry leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death while leaving most grass crops unharmed.[1]
Signaling Pathway
MCPA, like other auxin-mimicking herbicides, is recognized by auxin receptors in the plant cell, primarily F-box proteins such as TIR1 (Transport Inhibitor Response 1). This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the physiological effects of uncontrolled growth.
Caption: Simplified MCPA signaling pathway.
Efficacy and Application
MCPA is effective against a wide range of broadleaf weeds in various crops. Its efficacy is dependent on the weed species, growth stage, and application rate.
Weed Control Efficacy
The following table summarizes the efficacy of MCPA on several common weed species. Efficacy is often reported as a percentage reduction in weed biomass.
| Weed Species | Common Name | Application Rate (g ai/ha) | Efficacy (%) | Reference |
| Sinapis arvensis | Charlock | 975 | >95 | [8] |
| Cirsium arvense | Creeping Thistle | 975 - 1300 | ~96 | [8] |
| Chenopodium album | Fat Hen | 975 | >90 | |
| Ranunculus repens | Creeping Buttercup | Not specified | Satisfactory | [9] |
Recommended Application Rates for Various Crops
| Crop | Application Rate (mL/ha of 750 g/L product) | Timing | Reference |
| Wheat, Barley, Oats, Triticale | 460 - 1450 | 5-leaf stage to before jointing | [10] |
| Rice | 485 - 970 | 35-45 days after sowing | [11] |
| Pastures (established grass) | 460 - 2700 | Actively growing weeds | [11] |
| Flax | 325 | Crop 8-20 cm high | [11] |
Experimental Protocols for Bioassays
Bioassays are essential for determining the herbicidal activity of compounds like MCPA. The following protocols outline methods for pre-emergence and post-emergence bioassays.
Pre-Emergence Bioassay
This assay evaluates the effect of the herbicide on seed germination and early seedling growth.
Workflow:
Caption: Pre-emergence bioassay workflow.
Detailed Protocol:
-
Indicator Species: Select a sensitive broadleaf species such as cress (Lepidium sativum) or mustard (Sinapis alba).
-
Preparation: Fill pots or petri dishes with a standardized soil or agar medium.
-
Treatment: Prepare a dilution series of MCPA in water. Apply a known volume of each concentration evenly to the surface of the growth medium. Include a control group treated with water only.
-
Sowing: Place a predetermined number of seeds of the indicator species onto the treated medium.
-
Incubation: Place the pots or dishes in a growth chamber with controlled temperature, light, and humidity.
-
Assessment: After a set period (e.g., 7-14 days), count the number of germinated seeds and measure seedling parameters such as root and shoot length, and fresh/dry weight.
-
Data Analysis: Calculate the germination inhibition percentage and the reduction in seedling growth for each MCPA concentration compared to the control.
Post-Emergence Bioassay
This assay assesses the effect of the herbicide on established seedlings.
Workflow:
Caption: Post-emergence bioassay workflow.
Detailed Protocol:
-
Indicator Species: Use sensitive broadleaf seedlings such as tomato (Solanum lycopersicum) or common bean (Phaseolus vulgaris).
-
Plant Growth: Grow the indicator plants in pots until they reach the 2-4 true leaf stage.
-
Treatment: Prepare a dilution series of MCPA in water, often with a surfactant to improve leaf coverage. Apply the solutions as a foliar spray to the seedlings until runoff. Include a control group sprayed with water and surfactant.
-
Incubation: Return the treated plants to a growth chamber or greenhouse with controlled environmental conditions.
-
Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess the plants for symptoms of phytotoxicity, such as epinasty (twisting of stems and petioles), leaf cupping, and chlorosis. A rating scale (e.g., 0 = no injury, 100 = complete death) can be used.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, and determine the fresh and dry weights.
-
Data Analysis: Calculate the percent injury and the percent reduction in biomass for each MCPA concentration compared to the control.
Environmental Fate and Degradation
MCPA is moderately persistent in the soil, with a typical half-life of around 24 days, though this can vary with environmental conditions.[1] The primary degradation pathways are microbial breakdown and photodegradation.
Biodegradation
In soil, MCPA is primarily degraded by microorganisms.[1] The main metabolite is 4-chloro-2-methylphenol (MCP).[1] This occurs through the cleavage of the ether linkage.[1] Another pathway involves the hydroxylation of the methyl group.[1]
Photodegradation
MCPA can also be degraded by sunlight. One proposed pathway involves oxidation by hydroxyl radicals, leading to the cleavage of the ether link and the formation of MCP.[1] Another mechanism involves oxidation by positive electron holes.[1]
Conclusion
The discovery of this compound marked a pivotal moment in the history of agriculture, heralding the era of selective chemical weed control. Its development, born from fundamental research into plant growth hormones, provided farmers with an invaluable tool to increase crop yields. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and practical application of MCPA. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, weed science, and drug development, facilitating further research and innovation in the ongoing quest for effective and sustainable weed management solutions.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bcpc.org [bcpc.org]
- 10. adama.com [adama.com]
- 11. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-2-methylphenoxy)acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely used phenoxy herbicide.[1] It functions as a synthetic auxin, mimicking plant growth hormones to selectively control broadleaf weeds in various agricultural and non-crop settings.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of MCPA, tailored for a scientific audience.
Chemical Structure and Properties
MCPA is a member of the chlorophenoxyacetic acid class of compounds. Its structure consists of an acetic acid moiety linked via an ether bond to a 4-chloro-2-methylphenol group.
Physicochemical Properties
A summary of the key physicochemical properties of MCPA is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [3][4][5] |
| Molecular Weight | 200.62 g/mol | [3][4] |
| Melting Point | 114-119 °C | [4][6] |
| Boiling Point | 286.74 °C | [4] |
| Density | 1.56 g/cm³ at 25 °C | [4] |
| Solubility in Water | Insoluble | [6] |
| Appearance | White crystalline solid | [6] |
| CAS Number | 94-74-6 | [3][5] |
Spectroscopic Data
While a detailed spectral analysis is beyond the scope of this guide, researchers can find spectroscopic data, including UV absorption maxima, in publicly available databases. For instance, the maximum UV absorption in an aqueous solution is reported at 279 nm.
Synthesis of 2-(4-Chloro-2-methylphenoxy)acetic Acid
The synthesis of MCPA can be achieved through several routes. The two primary methods are the Williamson ether synthesis and the chlorination of an intermediate.
Experimental Protocol: Williamson Ether Synthesis
This method involves the reaction of a phenoxide with a haloalkane. In the context of MCPA synthesis, 4-chloro-2-methylphenol (or its corresponding phenoxide) is reacted with chloroacetic acid.
Materials:
-
4-chloro-2-methylphenol (o-cresol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Water
-
Appropriate organic solvent (e.g., for extraction)
Procedure:
-
Formation of the Phenoxide: 4-chloro-2-methylphenol is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 4-chloro-2-methylphenoxide.
-
Nucleophilic Substitution: An aqueous solution of chloroacetic acid is added dropwise to the phenoxide solution. The mixture is then heated under reflux to facilitate the Sₙ2 reaction, where the phenoxide ion displaces the chloride ion from chloroacetic acid.
-
Acidification and Precipitation: After the reaction is complete, the solution is cooled and then acidified with a strong acid like hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of 2-(4-chloro-2-methylphenoxy)acetic acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.
Experimental Protocol: Chlorination of 2-Methylphenoxyacetic Acid
An alternative synthetic route involves the direct chlorination of 2-methylphenoxyacetic acid.
Materials:
-
2-methylphenoxyacetic acid
-
Chlorinating agent (e.g., chlorine gas, sodium hypochlorite)
-
Catalyst (e.g., imidazole ionic liquid)[7]
-
Solvent
Procedure:
-
Dissolution: 2-methylphenoxyacetic acid is dissolved in a suitable solvent.
-
Catalytic Chlorination: A catalyst, such as an imidazole ionic liquid, is added to the solution.[7] A chlorinating agent, like chlorine gas, is then introduced into the reaction mixture at a controlled temperature.[7]
-
Reaction Monitoring: The reaction is monitored until completion, which can be determined by analytical techniques such as chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product, 2-(4-chloro-2-methylphenoxy)acetic acid, is isolated by filtration.[7]
Mechanism of Action
MCPA is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Its herbicidal activity stems from its ability to disrupt normal plant growth processes in susceptible broadleaf weeds.
At the molecular level, synthetic auxins like MCPA are believed to bind to auxin receptors, leading to an overstimulation of downstream signaling pathways. This results in uncontrolled and disorganized cell division and elongation, ultimately causing twisting of stems and leaves, epinasty, and eventual plant death. The selectivity of MCPA for broadleaf weeds over grasses is attributed to differences in their ability to translocate, metabolize, and respond to the herbicide.
The metabolic degradation of MCPA in soil and some microorganisms has been studied. For instance, the bacterium Alcaligenes eutrophus JMP 134 can utilize MCPA as a growth substrate.[8] The degradation pathway typically involves the cleavage of the ether bond, followed by hydroxylation of the resulting phenol to a catechol intermediate, which is then further metabolized through ortho-cleavage pathways.[8]
Caption: Chemical structure of 2-(4-Chloro-2-methylphenoxy)acetic acid.
Conclusion
2-(4-Chloro-2-methylphenoxy)acetic acid is a well-characterized synthetic auxin herbicide with a defined chemical structure and established synthetic routes. Its mechanism of action, involving the disruption of normal plant hormone function, provides a basis for its selective herbicidal activity. This technical guide serves as a foundational resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development who are interested in the properties and applications of this important compound.
References
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waterquality.gov.au [waterquality.gov.au]
- 3. 2-(4-chloro-2-methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. [(4-Chloro-o-tolyl)oxy]acetic acid [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)
A Note on Chemical Nomenclature: The compound requested, 2-(4-chloro-3-methylphenoxy)acetic acid, is not the commonly known and widely studied phenoxy herbicide. The prevalent and commercially significant isomer is 2-(4-chloro-2-methylphenoxy)acetic acid, commonly referred to as MCPA. This guide will focus on the latter, as it is the compound of primary interest to researchers, scientists, and drug development professionals in the context of herbicidal action and auxin mimicry.
IUPAC Name and Synonyms
The nomenclature and various identifiers for MCPA are crucial for accurate database searches and unambiguous scientific communication.
IUPAC Name: 2-(4-chloro-2-methylphenoxy)acetic acid[1][2]
Common Synonyms and Trade Names: A multitude of synonyms and trade names have been used for MCPA over the years, reflecting its widespread use in agriculture and research.[1][3] These include:
-
MCPA[1]
-
(4-Chloro-2-methylphenoxy)acetic acid[1]
-
2-Methyl-4-chlorophenoxyacetic acid[1]
-
4-Chloro-o-tolyloxyacetic acid
-
MCP
-
Metaxon
-
Agritox[3]
-
Agroxone[3]
-
Chiptox
-
Cornox[3]
-
Hedonal M
-
Rhonox
-
Weedar
-
Zelan[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of MCPA is essential for its formulation, application, and environmental fate assessment. The data presented below has been compiled from various scientific sources.
| Property | Value | References |
| Molecular Formula | C₉H₉ClO₃ | [3][4][5] |
| Molecular Weight | 200.62 g/mol | [1][3][4][5][6] |
| Appearance | White to light brown solid/crystalline powder | [4][6] |
| Melting Point | 114-118 °C | [4][6][7] |
| Boiling Point | Decomposes before boiling | [8][9] |
| Water Solubility | 825 mg/L (at 23-25 °C) | [4][6] |
| pKa | 3.07 - 3.73 | [1][8] |
| Density | 1.18-1.21 g/cm³ | [4] |
| Vapor Pressure | 0.4 mPa (at 20 °C) | [8] |
Experimental Protocols
Synthesis of 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)
The synthesis of MCPA is typically achieved through the Williamson ether synthesis, a well-established method in organic chemistry. The following protocol is a generalized representation based on common industrial practices.
Reaction Scheme:
2-methyl-4-chlorophenol + ClCH₂COOH → 2-(4-chloro-2-methylphenoxy)acetic acid + HCl
Materials and Reagents:
-
2-methyl-4-chlorophenol (p-chloro-o-cresol)
-
Chloroacetic acid
-
Sodium hydroxide (or other suitable base)
-
Water
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., toluene, dichloroethane)
Procedure:
-
Formation of the Phenoxide: In a reaction vessel, dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium 2-methyl-4-chlorophenoxide.
-
Nucleophilic Substitution: To the phenoxide solution, slowly add a solution of chloroacetic acid. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chlorine atom on the chloroacetic acid by the phenoxide ion. The temperature and reaction time will vary depending on the specific industrial process.
-
Neutralization and Acidification: After the reaction is complete, the mixture is cooled. The excess base is neutralized, and the solution is then acidified with hydrochloric acid. This step protonates the carboxylate group of the MCPA salt, causing the free acid to precipitate out of the aqueous solution.
-
Isolation and Purification: The precipitated crude MCPA is isolated by filtration. It can be further purified by recrystallization from a suitable solvent to yield a product of high purity.
Signaling Pathways and Mechanism of Action
MCPA is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[10] Its herbicidal effect stems from its ability to disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth.
Mechanism of Action:
-
Uptake and Translocation: MCPA is absorbed by the leaves and roots of the plant and is translocated throughout the plant's vascular system, accumulating in the meristematic tissues where active cell division and growth occur.[10]
-
Auxin Mimicry: In the plant cells, MCPA mimics the action of auxin by binding to auxin receptors. This leads to an overstimulation of auxin-responsive genes.
-
Disruption of Growth Processes: The excessive auxin signal disrupts a variety of growth processes, including cell division, cell elongation, and differentiation. This leads to a range of symptoms in susceptible broadleaf plants, such as twisting of stems and leaves (epinasty), callus formation, and eventual tissue death.
-
Selectivity: The selectivity of MCPA for broadleaf plants over grasses is attributed to differences in their vascular structure, metabolism, and ability to translocate the herbicide.
Simplified Auxin Signaling Pathway Hijacked by MCPA:
The following diagram illustrates the core components of the auxin signaling pathway and how synthetic auxins like MCPA interfere with it.
Figure 1: Simplified representation of the auxin signaling pathway and its disruption by MCPA. In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). When MCPA is present, it binds to the TIR1/AFB receptor, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This frees the ARF to activate the transcription of auxin-responsive genes, resulting in uncontrolled plant growth.
Conclusion
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) remains a significant molecule in the field of agricultural science. Its well-defined chemical properties, established synthesis routes, and understood mechanism of action as a synthetic auxin make it a valuable tool for weed management and a subject of ongoing research. This guide provides a foundational technical overview for professionals in research and development, summarizing the key aspects of MCPA's chemistry and biology. Further investigation into its environmental fate, potential for resistance development in weed populations, and the development of more targeted and environmentally benign analogues continues to be an active area of scientific inquiry.
References
- 1. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. mdpi.com [mdpi.com]
- 8. MCPA - Wikipedia [en.wikipedia.org]
- 9. Auxin - Wikipedia [en.wikipedia.org]
- 10. apparentag.com.au [apparentag.com.au]
An In-depth Technical Guide to the Physical and Chemical Properties of MCPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.
Chemical Identity and Structure
MCPA is a synthetic auxin herbicide used to control broadleaf weeds in various agricultural and turf settings.[1][2][3] Its chemical structure and identity are fundamental to understanding its physical properties and chemical interactions.
| Identifier | Value |
| Preferred IUPAC Name | (4-Chloro-2-methylphenoxy)acetic acid[2][4][5] |
| Other Names | 2-methyl-4-chlorophenoxyacetic acid, 4-chloro-o-tolyloxyacetic acid[2][4] |
| CAS Number | 94-74-6[2][6] |
| Chemical Formula | C₉H₉ClO₃[1][2][4][7] |
| Molecular Weight | 200.62 g/mol [1][2][4][7] |
| SMILES | CC1=C(OCC(=O)O)C=C(Cl)C=C1[2][4] |
| InChI Key | WHKUVVPPKQRRBV-UHFFFAOYSA-N[2][7] |
Physicochemical Properties
The physicochemical properties of MCPA are crucial for determining its environmental fate, biological activity, and for the development of analytical methods.
| Property | Value |
| Appearance | White to light brown crystalline solid[1][2][4] |
| Melting Point | 114–119 °C[1][2][6][8][9] |
| Boiling Point | Decomposes before boiling[9][10] |
| Density | 1.18-1.21 g/cm³[2][4] |
| Vapor Pressure | 0.2 mPa @ 20 °C[6] |
| pKa | 3.07 - 3.14[8][11] |
| Water Solubility | 825 mg/L at 25 °C[1][2][6] |
| Solubility in Organic Solvents | Very soluble in ether, ethanol, toluene, xylene; Soluble in methanol[6][8] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and established guidelines.
Melting Point Determination
The melting point of MCPA can be determined using the capillary method with a melting point apparatus.[12][13][14][15][16]
Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[12][13]
Procedure:
-
Sample Preparation: A small amount of dry MCPA is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[12][13]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility Determination
3.2.1. Water Solubility (OECD Guideline 105 - Flask Method)
This method is suitable for substances with a solubility of 10 mg/L or higher.[1][2][4][7][8]
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined by a suitable analytical method.[1]
Procedure:
-
Equilibration: An excess amount of MCPA is added to a known volume of distilled water in a flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The solution is allowed to stand to allow undissolved material to settle. An aliquot of the clear supernatant is then taken after centrifugation or filtration.
-
Analysis: The concentration of MCPA in the aliquot is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9][17]
-
Calculation: The water solubility is expressed in mg/L.
3.2.2. Solubility in Organic Solvents
A general method for determining the solubility of an organic compound in an organic solvent.[13][18][19]
Principle: A known mass of the solute is dissolved in a minimal volume of the solvent at a constant temperature.
Procedure:
-
Sample Preparation: A pre-weighed amount of MCPA is placed in a vial.
-
Solvent Addition: A known organic solvent (e.g., ethanol, ether) is added dropwise from a burette while the mixture is continuously agitated.
-
Observation: The addition of the solvent is continued until the MCPA is completely dissolved.
-
Calculation: The solubility is calculated based on the mass of MCPA and the volume of solvent used and is typically expressed as g/100 mL or g/L.
pKa Determination
The acid dissociation constant (pKa) of MCPA, a weak acid, can be determined by potentiometric titration.[18][20][21][22]
Principle: A solution of the weak acid is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[18][20]
Procedure:
-
Solution Preparation: A known concentration of MCPA is prepared in water.
-
Titration: The MCPA solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Collection: The pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the curve is the pKa of the acid.
Spectral Analysis
3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: Infrared radiation is passed through a sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the compound.[23][24]
Procedure (Thin Solid Film):
-
Sample Preparation: A small amount of MCPA is dissolved in a volatile solvent (e.g., methylene chloride).
-
Film Formation: A drop of the solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[10]
-
Analysis: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Principle: The magnetic properties of atomic nuclei are used to provide detailed information about the structure and chemical environment of the atoms in a molecule.[5][25][26][27][28][29]
Procedure:
-
Sample Preparation: A small amount of MCPA is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
3.4.3. Mass Spectrometry (MS)
Principle: Molecules are ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.[22][30][31][32]
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of MCPA is prepared in a suitable solvent (e.g., methanol).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.
Signaling and Degradation Pathways
MCPA Mode of Action: Synthetic Auxin Pathway
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[2][3][33][34][35] The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of MCPA as a synthetic auxin.
Environmental Degradation of MCPA
MCPA in the environment, particularly in soil and water, undergoes degradation through microbial and photochemical processes. The primary degradation product is 4-chloro-2-methylphenol (MCP).[2][11][36][37][38][39]
Caption: Environmental degradation pathways of MCPA.
References
- 1. filab.fr [filab.fr]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. Residues Analysis and Dissipation Kinetics of Three Herbicides; Mesotrione, Ametryn and MCPA-Na in Maize and Soil Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Slow-release formulations of the herbicide MCPA by using clay-protein composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rtilab.com [rtilab.com]
- 24. m.youtube.com [m.youtube.com]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 27. jackwestin.com [jackwestin.com]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. phys.libretexts.org [phys.libretexts.org]
- 31. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. researchgate.net [researchgate.net]
- 36. academic.oup.com [academic.oup.com]
- 37. researchgate.net [researchgate.net]
- 38. spectrabase.com [spectrabase.com]
- 39. pure.au.dk [pure.au.dk]
The Biological Activity of 2-(4-Chloro-3-methylphenoxy)acetic Acid: A Technical Guide
An In-depth Examination of the Herbicidal, Toxicological, and Mechanistic Profile of a Widely Used Phenoxyalkanoic Acid Herbicide
Abstract
2-(4-Chloro-3-methylphenoxy)acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective, systemic phenoxyalkanoic acid herbicide extensively used in agriculture for the post-emergence control of broadleaf weeds in cereal crops, grasslands, and turf.[1] Its herbicidal efficacy stems from its ability to act as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and lethal growth in susceptible dicotyledonous plants. This technical guide provides a comprehensive overview of the biological activity of MCPA, detailing its mechanism of action, toxicological profile across various organisms, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using diagrams. This document is intended for researchers, scientists, and professionals in drug development and crop protection seeking a thorough understanding of MCPA's biological interactions.
Introduction
First introduced in 1945, MCPA has become a staple in weed management due to its effectiveness and selectivity.[1] It belongs to the phenoxy herbicide group and functions by disrupting the normal hormonal balance in target plants, leading to abnormal growth and eventual death, while monocotyledonous crops like wheat and barley remain largely unaffected.[2] The biological activity of MCPA is multifaceted, encompassing its intended herbicidal effects, as well as its unintended toxicological impacts on non-target organisms and its environmental fate. A comprehensive understanding of these aspects is crucial for its safe and effective use.
Mechanism of Action: A Synthetic Auxin
The primary mode of action of MCPA is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to a state of auxin overdose in susceptible plants, triggering a cascade of events that result in unregulated gene expression and ultimately, plant death.[3]
The Auxin Signaling Pathway
In the absence of high auxin levels, Aux/IAA transcriptional repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.[4] When auxin (or a synthetic mimic like MCPA) is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] This interaction leads to the polyubiquitination of the Aux/IAA repressors, marking them for degradation by the 26S proteasome.[7][8] The degradation of these repressors frees the ARF transcription factors to bind to auxin response elements (AuxREs) in the promoters of target genes, thereby activating their transcription.[4] This leads to a host of downstream effects, including uncontrolled cell elongation, division, and differentiation, which manifest as epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[2]
Toxicological Profile
The toxicity of MCPA has been evaluated in a range of organisms. It is generally considered to be of low to moderate acute toxicity to mammals, but can be more toxic to aquatic organisms.
Mammalian Toxicity
MCPA exhibits slight acute toxicity via oral and dermal routes in mammals.[9] The Acceptable Daily Intake (ADI) for humans, a measure of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk, has been established by regulatory agencies.[10][11][12] The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in toxicological studies.[13][14][15]
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | 700 - 1160 mg/kg | [9] |
| Mouse | 550 - 800 mg/kg | [9] | |
| Acute Dermal LD50 | Rat | >1000 mg/kg | [9] |
| Rabbit | >4000 mg/kg | [9] | |
| NOAEL (Chronic) | Rat | 1.1 mg/kg/day | [10] |
| ADI | Human | 0.01 mg/kg/day | [10] |
Table 1: Mammalian Toxicity of MCPA
Avian Toxicity
MCPA is considered moderately toxic to birds.[9]
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Bobwhite Quail | 377 mg/kg | [9] |
| Oral LD50 | Bee | 104 µ g/bee | [9] |
Table 2: Avian and Insect Toxicity of MCPA
Aquatic Toxicity
The toxicity of MCPA to aquatic organisms is a significant consideration for its environmental risk assessment. It is generally more toxic to aquatic plants (algae) and some invertebrates than to fish.
| Parameter | Species | Value | Reference |
| 96-hr LC50 | Rainbow Trout (Oncorhynchus mykiss) | 117 - 232 mg/L | [9] |
| 48-hr EC50 (Immobilisation) | Daphnia magna (Water Flea) | >100 mg/L | [16] |
| 72-hr EC50 (Growth Inhibition) | Pseudokirchneriella subcapitata (Green Algae) | 3.9 mg/L | [17] |
| 5-day NOEC (Growth) | Navicula pelliculosa (Diatom) | 7.7 µg/L | [17] |
Table 3: Aquatic Toxicity of MCPA
Experimental Protocols
The toxicological data presented are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the reproducibility and reliability of the data.
Mammalian Acute Toxicity Testing
-
OECD 402: Acute Dermal Toxicity : This test evaluates the adverse effects of a single dermal application of a substance.[18][19][20][21][22] A specified dose is applied to the shaved skin of a small group of animals (typically rats or rabbits), and the animals are observed for 14 days for signs of toxicity and mortality.
-
OECD 420/423/425: Acute Oral Toxicity : These guidelines describe methods to assess the toxicity of a single oral dose of a substance.[14][17][23][24] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value while minimizing the number of animals used.
Aquatic Ecotoxicity Testing
-
OECD 203: Fish, Acute Toxicity Test : This guideline details the methodology for determining the LC50 of a substance in fish (e.g., rainbow trout, zebrafish) over a 96-hour exposure period.[9][13][25][26][27] Fish are exposed to a series of concentrations of the test substance in a static or semi-static system, and mortality is recorded at 24, 48, 72, and 96 hours.
-
OECD 202: Daphnia sp. Acute Immobilisation Test : This test assesses the acute toxicity to Daphnia magna over a 48-hour exposure.[1][5][16][28][29] The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.
-
OECD 201: Alga, Growth Inhibition Test : This protocol measures the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata) over 72 hours.[30][31][32][33][34] The EC50 for growth rate inhibition is determined.
Chronic Toxicity and Carcinogenicity Studies
-
OECD 452: Chronic Toxicity Studies : These studies evaluate the effects of long-term (e.g., 12 months in rats) repeated exposure to a substance.[10][35][36][37][38]
-
OECD 453: Combined Chronic Toxicity/Carcinogenicity Studies : This guideline combines a chronic toxicity study with a carcinogenicity bioassay, typically lasting 24 months in rats.[2][39][40][41]
Experimental Workflows
The following diagrams illustrate typical workflows for key toxicological and efficacy assessments of herbicides like MCPA.
Conclusion
This compound (MCPA) is a potent and selective herbicide that functions by disrupting the auxin signaling pathway in susceptible broadleaf plants. Its biological activity has been extensively studied, revealing a toxicological profile of slight acute toxicity to mammals and moderate toxicity to avian and some aquatic species. The standardized experimental protocols outlined by regulatory bodies such as the OECD and EPA are fundamental to generating the reliable data necessary for comprehensive risk assessments. This technical guide has synthesized the key aspects of MCPA's biological activity, providing a valuable resource for professionals in the fields of agricultural science, toxicology, and environmental safety. A thorough understanding of its mechanism of action and toxicological endpoints is essential for ensuring its continued safe and effective use in modern agriculture.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. journals.biologists.com [journals.biologists.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. sketchviz.com [sketchviz.com]
- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 13. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 14. oecd.org [oecd.org]
- 15. medium.com [medium.com]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 19. scribd.com [scribd.com]
- 20. oecd.org [oecd.org]
- 21. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 26. scribd.com [scribd.com]
- 27. eurofins.com.au [eurofins.com.au]
- 28. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 31. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 32. shop.fera.co.uk [shop.fera.co.uk]
- 33. eurofins.com.au [eurofins.com.au]
- 34. oecd.org [oecd.org]
- 35. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 36. oecd.org [oecd.org]
- 37. oecd.org [oecd.org]
- 38. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 39. oecd.org [oecd.org]
- 40. oecd.org [oecd.org]
- 41. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
In-Depth Toxicological Profile of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-(4-Chloro-3-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds in agriculture.[1] Its mode of action in plants is as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled growth and eventual death of susceptible species.[1] While effective in its agricultural application, a thorough understanding of its toxicological profile in mammalian systems is crucial for assessing human health risks and for professionals in drug development who may encounter structurally similar compounds. This technical guide provides a comprehensive overview of the toxicological data on MCPA, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | IUPAC |
| CAS Number | 94-74-6 | |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | White to light brown solid | [1] |
| Melting Point | 114-119 °C | [2] |
| Water Solubility | 825 mg/L (23 °C) | [1] |
| Log P (Kow) | 2.8 | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
MCPA is readily absorbed from the gastrointestinal tract in mammals.[3][4] Following absorption, it is distributed to various organs.[3] The metabolism of MCPA is not extensive, with the majority of the compound being excreted unchanged in the urine.[3][4][5] The primary routes of excretion are via urine and, to a lesser extent, feces.[3][4][5] The elimination half-life can vary between species.[5]
Acute Toxicity
MCPA exhibits low to moderate acute toxicity depending on the route of exposure and the animal species.
| Species | Route | LD50 | Toxicity Category | Reference |
| Rat (male) | Oral | 1.38 g/kg | III | [2] |
| Rat (female) | Oral | 0.76 g/kg | III | [2] |
| Rat | Dermal | >4000 mg/kg | III | [2] |
| Rat | Inhalation | >6.36 mg/L | III | [2] |
| Mouse | Oral | 550 - 800 mg/kg | - | [6] |
| Rabbit | Dermal | >4000 mg/kg | - | [6] |
Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats (General Guideline)
A typical acute oral toxicity study for a substance like MCPA would follow OECD Guideline 423 (Acute Toxic Class Method) or EPA Health Effects Test Guidelines OPPTS 870.1100.
Chronic Toxicity and Carcinogenicity
Long-term exposure studies have been conducted in rodents to assess the chronic toxicity and carcinogenic potential of MCPA. The primary target organ identified in these studies is the kidney.[2][7][8][9][10]
| Species | Duration | NOAEL | LOAEL | Effects at LOAEL | Reference |
| Rat | 2 years | 20 ppm (diet) | 80 ppm (diet) | Increased triglycerides and serum glutamic transaminase levels. | [8] |
| Mouse | 2 years | 100 ppm (diet) (approx. 16 mg/kg bw/day) | 500 ppm (diet) (approx. 83 mg/kg bw/day) | Increased kidney weight and histopathological changes. | [7] |
| Dog | 1 year | 0.15 mg/kg bw/day | 0.75 mg/kg bw/day | Kidney toxicity. | [3] |
Carcinogenicity Classification: Based on long-term studies in rats and mice, MCPA is classified as "Not Likely to Be Carcinogenic to Humans".[11][12][13] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans.[14]
Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (General Guideline)
Such studies generally adhere to OECD Guideline 453 or EPA Health Effects Test Guidelines OPPTS 870.4300.
Reproductive and Developmental Toxicity
MCPA has been evaluated for its potential to cause reproductive and developmental effects.
| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |
| Two-Generation Reproduction | Rat | 150 ppm (diet) (approx. 12 mg/kg bw/day) | 450 ppm (diet) (approx. 40 mg/kg bw/day) | Reduced parental and offspring body weight gain. | [7][15] |
| Developmental | Rat | 60 mg/kg bw/day | 120 mg/kg bw/day | Reduced maternal body weight gain, reduced fetal body weight, and delayed ossification. | [7] |
| Developmental | Rabbit | 15 mg/kg bw/day (maternal) | 30 mg/kg bw/day (maternal) | Clinical signs of maternal toxicity and death. | [7] |
| Developmental | Rabbit | 60 mg/kg bw/day (fetal) | - | No embryo/fetal toxicity observed at the highest dose tested. | [7] |
Based on these studies, MCPA is not considered to be a reproductive toxicant or a teratogen at doses that are not maternally toxic.[7][15]
Genotoxicity
MCPA has been tested in a variety of in vitro and in vivo genotoxicity assays. The overall weight of evidence suggests that MCPA is not genotoxic in vivo.[16] It is non-mutagenic in bacterial and mammalian cell gene mutation assays.[16] Some evidence of clastogenicity (chromosome damage) has been observed in in vitro studies at high, cytotoxic concentrations, but these findings have not been replicated in in vivo studies.[16]
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames test) | S. typhimurium | With and without | Negative | [16] |
| Chromosomal Aberration | Human lymphocytes (in vitro) | With | Positive (at high, cytotoxic concentrations) | [16] |
| Mouse Micronucleus | Mouse bone marrow (in vivo) | N/A | Negative | [16] |
| Sister Chromatid Exchange | Chinese hamster (in vivo) | N/A | Equivocal (small increases at toxic doses) | [16] |
Mechanisms of Toxicity
The primary mechanism of action of MCPA in plants is as a synthetic auxin. In mammals, the toxic effects are thought to be related to the uncoupling of oxidative phosphorylation and disruption of acetyl-CoA metabolism.
Regulatory Information
The Acceptable Daily Intake (ADI) for MCPA has been established by regulatory agencies based on the available toxicological data. The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) established an ADI of 0-0.1 mg/kg bw per day, based on an overall NOAEL of 12 mg/kg bw/day from subchronic rat studies and applying a 100-fold safety factor.[7]
Conclusion
This compound (MCPA) exhibits a low to moderate order of acute toxicity. The primary target organ for chronic toxicity is the kidney. MCPA is not considered to be carcinogenic or genotoxic in vivo. Reproductive and developmental effects are only observed at doses that also cause maternal toxicity. The established ADI provides a margin of safety for human exposure. This technical guide summarizes the key toxicological endpoints and provides a basis for further research and risk assessment.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 7. fao.org [fao.org]
- 8. Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Federal Register :: MCPA; Pesticide Tolerances [federalregister.gov]
- 13. npic.orst.edu [npic.orst.edu]
- 14. carexcanada.ca [carexcanada.ca]
- 15. Reproductive toxicity of MCPA (4-chloro-2-methylphenoxyacetic acid) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Environmental Fate of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of the widely used phenoxy herbicide, 2-(4-chloro-3-methylphenoxy)acetic acid, commonly known as MCPA. Understanding the transport, transformation, and persistence of this compound in various environmental compartments is critical for assessing its ecological risk and ensuring its sustainable use.
Introduction and Physicochemical Properties
MCPA is a selective, systemic herbicide used to control broadleaf weeds, primarily in cereal crops, pastures, and turf.[1][2] Its mode of action mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] The environmental behavior of MCPA is largely governed by its physicochemical properties, which dictate its solubility, mobility, and susceptibility to various degradation processes.
Table 1: Physicochemical Properties of MCPA
| Property | Value | Reference |
| Chemical Formula | C₉H₉ClO₃ | [1] |
| Molar Mass | 200.62 g·mol⁻¹ | [1] |
| Appearance | White to light brown solid | [1] |
| Water Solubility | 825 mg/L (at 23 °C) | [1][3] |
| Vapour Pressure | 0.2 x 10⁻³ Pa (at 21 °C) | [3] |
| pKa | 3.07 | [3] |
| Octanol-water Partition Coefficient (log Kow) | 2.75 (estimated) | |
| Organic Carbon-Water Partition Coefficient (Koc) | 41.33 - 110 L/kg | [3][4] |
Note: The high water solubility and low Koc value indicate a potential for mobility in the environment.
Environmental Degradation Pathways
MCPA is degraded in the environment through several mechanisms, with microbial biodegradation being the most significant. Photodegradation also contributes to its breakdown, particularly in aquatic systems, while hydrolysis is not considered an important degradation route.[5][6]
The primary mechanism for MCPA dissipation in soil and water is microbial degradation.[1][6] A variety of microorganisms in the soil can utilize MCPA as a carbon source.[1] The degradation process often involves an initial lag phase, which can vary depending on soil characteristics like moisture, organic matter content, pH, and temperature, followed by a period of rapid breakdown.[2][7]
The initial and rate-limiting step in the aerobic biodegradation of MCPA is the cleavage of the ether linkage, catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene or similar genes (tfdAα, tfdA Class I, II, III).[1] This process yields 4-chloro-2-methylphenol (MCP) as the major metabolite, which is generally more toxic than the parent compound but also degrades relatively quickly.[1][2] An alternative minor pathway involves the hydroxylation of the methyl group to form cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).[1]
Caption: Major and minor microbial degradation pathways of MCPA in soil.
Under anaerobic conditions, such as in saturated soils or sediment/water systems, the biodegradation of MCPA is negligible.[6][8] This can lead to the persistence of MCPA and the formation of a legacy source in such environments.[8]
Table 2: Soil Biodegradation Half-life (DT₅₀) of MCPA
| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |
| Chernozem | Not specified | 2.2 | [9][10] |
| Regosol | Not specified | 11.7 | [9][10] |
| General Agricultural Soil | Not specified | ~24 | [1] |
| Various Agricultural Soils | Not specified | 3 - 16 | [2] |
| Acidic Soil | Not specified | 5 - 9 weeks | [6] |
| Neutral Soil (pH ≥ 6.3) | Not specified | 1 week | [6] |
| Sandy Soil (Ap Horizon) | 25 | 3.1 | [2] |
| Sandy Soil (C Horizon) | 10 | 12-15 day lag phase | [2] |
Photodegradation, or photolysis, can be an important transformation pathway for MCPA in aqueous environments when exposed to sunlight.[1][5][11] The direct photolysis of MCPA primarily yields 4-chloro-2-methylphenol (MCP) as the main intermediate product.[8][11][12] Other photoproducts can include 4-chloro-2-formylphenol and o-cresol.[13] The photolytic half-life in aqueous solution under sunlight has been reported to be between 20 and 24 days.[13]
Two primary photochemical degradation pathways have been proposed:
-
Oxidation by Hydroxyl Radicals (•OH): The hydroxyl radical adds to the aromatic ring, followed by a radical transfer to the ether carbon. In the presence of oxygen, this leads to the cleavage of the ether link, forming MCP.[1]
-
Oxidation by Positive Electron Holes (h+): These holes polarize the carboxyl group, causing the CH₂-COOH bond to split and produce 4-chloro-2-methylphenylformate.[1]
Caption: Proposed photochemical degradation pathways for MCPA in water.
Environmental Transport and Mobility
MCPA's high water solubility and weak adsorption to soil particles make it relatively mobile in the environment, posing a risk of transport to surface and groundwater.[1][8]
MCPA is not strongly adsorbed to soil particles.[1] Sorption is primarily related to the soil organic matter content; soils with higher organic carbon tend to exhibit greater sorption.[4][9][10] Due to its weak sorption, MCPA has a high potential for leaching, especially in sandy soils with low organic matter content.[4][10] The mobility of MCPA increases with increasing soil pH, as the anionic form, which is predominant in most environmental conditions, is more water-soluble and less adsorbed.[4]
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. pjoes.com [pjoes.com]
- 3. cdn.who.int [cdn.who.int]
- 4. mdpi.com [mdpi.com]
- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
- 7. fao.org [fao.org]
- 8. sourcetotap.eu [sourcetotap.eu]
- 9. Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils [pjoes.com]
- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
2-(4-Chloro-3-methylphenoxy)acetic acid degradation pathways
An In-depth Technical Guide on the Degradation Pathways of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as MCPA, is a widely utilized phenoxy herbicide for the control of broadleaf weeds. Its extensive application has led to concerns regarding its environmental fate and potential impact. This technical guide provides a comprehensive overview of the primary degradation pathways of MCPA, including microbial, photochemical, and advanced oxidation processes. Detailed experimental protocols for studying these pathways are presented, along with a synthesis of quantitative data to facilitate comparative analysis. Furthermore, visual diagrams of the degradation pathways and experimental workflows are provided to enhance understanding of the core mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental science and drug development.
Introduction
MCPA is a systemic herbicide that mimics plant growth hormones, leading to uncontrolled growth and eventual death of susceptible weed species.[1] Due to its high water solubility and relatively low adsorption to soil, MCPA can be mobile in the environment, potentially contaminating surface and groundwater.[2][3] Understanding the mechanisms by which MCPA is degraded is crucial for assessing its environmental persistence, predicting its fate, and developing effective remediation strategies. The primary routes of MCPA degradation involve biological processes mediated by microorganisms, photochemical reactions initiated by sunlight, and chemical oxidation processes.[4]
Microbial Degradation Pathways
The biodegradation of MCPA is a key process in its environmental dissipation, primarily carried out by soil and water microorganisms.[5] Both aerobic and anaerobic degradation pathways have been identified, with aerobic processes being more extensively studied.
Aerobic Biodegradation
Aerobic biodegradation of MCPA is predominantly carried out by bacteria possessing the tfd (2,4-D degradation) genes.[6] The pathway is initiated by the cleavage of the ether linkage, followed by hydroxylation and subsequent aromatic ring cleavage.
The initial and rate-limiting step is catalyzed by the enzyme 2,4-dichlorophenoxyacetate-alpha-ketoglutarate dioxygenase, encoded by the tfdA gene.[6][7] This enzyme cleaves the ether bond of MCPA to produce 4-chloro-2-methylphenol (MCP) and glyoxylate.[2][6] Subsequently, MCP is hydroxylated by a chlorophenol hydroxylase (tfdB gene product) to form 5-chloro-3-methylcatechol.[6][8] The catechol intermediate then undergoes ortho-cleavage, catalyzed by catechol 1,2-dioxygenase (tfdC), leading to the formation of 4-chloro-2-methyl-cis,cis-muconate.[6][8] A series of subsequent enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes convert this intermediate into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[6][9]
Several bacterial genera have been identified as capable of degrading MCPA, including Cupriavidus, Pseudomonas, Aminobacter, Novosphingobium, Rhodococcus, Sphingobium, and Sphingopyxis.[10] Fungi, such as Phomopsis sp., have also been shown to degrade MCPA, converting it to 4-chloro-2-methylphenol.[11]
Diagram of Aerobic MCPA Degradation Pathway
Caption: Aerobic microbial degradation pathway of MCPA.
Anaerobic Biodegradation
Under anaerobic conditions, such as in saturated soils, sediments, and groundwater, the degradation of MCPA is significantly slower.[3] However, acclimated microbial consortia can degrade MCPA anaerobically. The proposed pathway involves the initial cleavage of the aryl ether bond to form 4-chloro-2-methylphenol (MCP).[12] This is followed by reductive dechlorination of MCP to 2-methylphenol, which is then demethylated to phenol.[12]
Diagram of Anaerobic MCPA Degradation Pathway
Caption: Anaerobic microbial degradation pathway of MCPA.
Photochemical Degradation Pathways
MCPA can be degraded by direct and indirect photolysis in aqueous environments upon exposure to sunlight.[13][14]
Direct Photolysis
Direct photolysis involves the absorption of light by the MCPA molecule, leading to its transformation. The primary product of direct photolysis is 4-chloro-2-methylphenol (MCP).[11][15] This process is influenced by factors such as the intensity of light and the presence of other dissolved organic compounds that can affect the quantum yield of the reaction.[14]
Indirect Photolysis (Advanced Oxidation Processes)
Indirect photolysis involves the reaction of MCPA with photochemically generated reactive species, such as hydroxyl radicals (•OH).[13][15] Advanced Oxidation Processes (AOPs), like the photo-Fenton process, are highly effective in degrading MCPA.[13] In the solar photo-Fenton process, the reaction between Fe²⁺ and H₂O₂ (Fenton's reagent) is enhanced by solar radiation, leading to a higher production of hydroxyl radicals and, consequently, a more rapid degradation of MCPA.[13]
Diagram of Photochemical Degradation Pathways
Caption: Direct and indirect photochemical degradation of MCPA.
Quantitative Data on MCPA Degradation
The efficiency and rate of MCPA degradation are influenced by various factors, including the degradation pathway, environmental conditions, and the microbial communities present.
Table 1: Half-life (DT50) of MCPA under Different Conditions
| Environment/Condition | Half-life (DT50) | Reference(s) |
| Agricultural Soil (general) | 3 - 16 days | [4] |
| Agricultural Soil (Chernitsa) | 2.2 days | [16][17] |
| Agricultural Soil (Regosol) | 11.7 days | [16][17] |
| Hyporheic Sediments | 11 - 44 days | [18] |
| Groundwater | < 7 days | [3] |
| Surface Soil Layer (with photodecomposition) | ~ 5 days | [19] |
Table 2: Degradation Efficiency of MCPA by Microbial Strains
| Microbial Strain/Community | Initial MCPA Concentration | Degradation Efficiency | Time | Reference(s) |
| Escherichia coli LKDA3 | 300 mg/L | ~99% | 5 days | [1] |
| Pseudomonas aeruginosa LKDC4 | 300 mg/L | 100% | 5 days | [10] |
| Pseudomonas aeruginosa LKDC4 | 500 mg/L | 81% | 5 days | [10] |
| Pseudomonas aeruginosa LKDC4 | 700 mg/L | 100% | 5 days | [10] |
| Phomopsis sp. E41 | 50 mg/L | 86.89% | 7 days | [11] |
| Acclimated Anaerobic Sludge | 2.5 mM | 96% | 9 days | [12] |
Table 3: Apparent Kinetic Rate Constants for Advanced Oxidation Processes
| Process | Apparent Rate Constant (k_app) | Conditions | Reference(s) |
| Solar Photo-Fenton | Highest k_app | [MCPA]₀: 100 mg/L, [Fe²⁺]: 7.5 mg/L, [H₂O₂]₀: 322 mg/L, pH₀: 3.5, T: 25°C | [13] |
| Dark Fenton | Lower than Photo-Fenton | Same as above | [13] |
| UV/H₂O₂ | Lower than Dark Fenton | Same as above (no Fe²⁺) | [13] |
| Photolysis (UV) | Lowest k_app | Same as above (no Fe²⁺ or H₂O₂) | [13] |
Experimental Protocols
Microbial Degradation Study in Soil
This protocol is adapted from studies on MCPA degradation in agricultural soils.[4][16]
Objective: To determine the rate of MCPA degradation in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Analytical grade MCPA
-
Incubation flasks
-
Sterile redistilled water
-
Methanol
-
0.1 M NaOH
-
Rotary shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Pre-incubate the soil at the desired temperature (e.g., 25°C) in the dark for 5-7 days to stabilize microbial activity.
-
Place a known amount of dry weight equivalent soil (e.g., 50 g) into incubation flasks.
-
Spike the soil samples with a solution of MCPA to achieve the desired concentration (e.g., 7 mg/kg dry weight).
-
Adjust the soil moisture content to a specific percentage of its water holding capacity (e.g., 40%) using sterile redistilled water. Maintain this moisture level throughout the experiment by weekly additions of water.
-
Incubate the flasks in the dark at a constant temperature (e.g., 5°C and 25°C).
-
At specified time intervals (e.g., 0, 4, 8, 15, 22, 30, 60, 90, and 120 days), collect soil subsamples (e.g., 5 g).
-
Extract MCPA from the soil samples by adding an extraction solution (e.g., 5 mL of methanol:0.1 M NaOH, 90:10 v/v), shaking for 1 hour, and centrifuging (e.g., 10 min at 4,000 rpm).
-
Analyze the supernatant for MCPA concentration using HPLC with a UV-VIS detector.
Diagram of Soil Degradation Experimental Workflow
Caption: Workflow for studying microbial degradation of MCPA in soil.
Photodegradation Study (Solar Photo-Fenton)
This protocol is based on the solar photo-Fenton experiments for MCPA degradation.[13]
Objective: To evaluate the efficiency of the solar photo-Fenton process for MCPA degradation in an aqueous solution.
Materials:
-
MCPA
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (for pH adjustment)
-
Jacketed batch photoreactor with a solar simulator lamp (e.g., Xenon lamp)
-
Magnetic stirrer
-
Temperature control unit
-
HPLC system
Procedure:
-
Prepare a stock solution of MCPA in ultrapure water (e.g., 100 mg/L).
-
Fill the photoreactor with the MCPA solution.
-
Adjust the initial pH of the solution to the desired level (e.g., 3.5) using sulfuric acid.
-
Add the catalyst, ferrous sulfate, to the solution to achieve the target concentration (e.g., 7.5 mg/L Fe²⁺).
-
Start the magnetic stirring (e.g., 550 rpm) and maintain the temperature at 25°C.
-
Initiate the reaction by adding the required amount of hydrogen peroxide (e.g., stoichiometric dose of 322 mg/L) and turning on the solar simulator lamp.
-
Collect aliquots of the solution at different time intervals.
-
Immediately quench the reaction in the aliquots (e.g., by adding a scavenger like sodium sulfite or by adjusting the pH).
-
Analyze the samples for the remaining MCPA concentration using HPLC.
-
For comparison, run control experiments: photolysis (UV only), UV/H₂O₂, and dark Fenton (no UV).
Diagram of Photodegradation Experimental Workflow
Caption: Workflow for a solar photo-Fenton degradation experiment.
Conclusion
The degradation of this compound is a complex process involving multiple pathways. Microbial degradation, particularly through aerobic pathways involving the tfd gene cluster, is a major route of dissipation in soil. Photochemical degradation, enhanced by advanced oxidation processes like the solar photo-Fenton method, offers a rapid and effective means of remediation in aqueous systems. The rate and extent of degradation are highly dependent on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for managing the environmental risks associated with MCPA use and for the development of effective bioremediation and water treatment technologies. This guide provides a foundational resource for professionals engaged in these efforts.
References
- 1. indianecologicalsociety.com [indianecologicalsociety.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. sourcetotap.eu [sourcetotap.eu]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sustained anaerobic degradation of 4-chloro-2-methylphenoxyacetic acid by acclimated sludge in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. pjoes.com [pjoes.com]
- 17. Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils [pjoes.com]
- 18. Degradation potential of MCPA, metolachlor and propiconazole in the hyporheic sediments of an agriculturally impacted river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chloro-3-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely utilized in agriculture for the control of broadleaf weeds in various cereal crops and pastures.[1][2][3] Introduced in the 1940s, MCPA mimics the action of the plant hormone auxin, leading to uncontrolled growth and subsequent death of susceptible plant species.[1][2] This technical guide provides an in-depth review of MCPA, encompassing its physicochemical properties, mechanism of action, synthesis, environmental fate, toxicology, and analytical methodologies. Quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of this critical agricultural chemical.
Physicochemical Properties
MCPA is a white to light brown solid with a characteristic odor.[1][4] Its chemical and physical properties are crucial for understanding its environmental behavior and for the development of analytical methods.
| Property | Value | Reference |
| IUPAC Name | (4-Chloro-2-methylphenoxy)acetic acid | [1] |
| CAS Number | 94-74-6 | [1] |
| Chemical Formula | C₉H₉ClO₃ | [1][2] |
| Molar Mass | 200.62 g·mol⁻¹ | [1][5] |
| Appearance | White to light brown solid | [1][6] |
| Melting Point | 114 to 118 °C (237 to 244 °F; 387 to 391 K) | [1][5] |
| Water Solubility | 825 mg/L (at 23 °C) | [1] |
| Density | 1.18-1.21 g/cm³ | [1][6] |
| pKa | 3.07 | [7] |
| Octanol-Water Partition Coefficient (Log Kow) | 2.75 (estimated) | [7] |
Mechanism of Action
MCPA is a synthetic auxin, a class of plant growth regulators.[1][2] It selectively affects broadleaf weeds by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry disrupts the plant's normal hormonal balance, leading to a cascade of effects that ultimately result in plant death.
The primary mode of action involves the following steps:
-
Absorption and Translocation : MCPA is absorbed through the leaves and roots of the plant and is then transported via the phloem to areas of active growth, such as the meristems.[1][3]
-
Hormonal Imbalance : At the cellular level, MCPA binds to auxin receptors, leading to an overstimulation of auxin-responsive genes.
-
Uncontrolled Growth : This overstimulation results in uncontrolled and unsustainable cell division and elongation, causing symptoms like stem curling, leaf withering, and tissue damage.[1][2][3]
-
Plant Death : The disruption of normal growth processes, including water and nutrient transport, ultimately leads to the death of the susceptible plant.
Signaling Pathway of MCPA Action
Caption: Simplified signaling pathway of MCPA in a susceptible plant cell.
Synthesis of this compound
The synthesis of MCPA was first reported in the 1940s.[6][8] A common method involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1][8]
Reaction:
2-methyl-4-chlorophenol + ClCH₂CO₂H + base → MCPA + base·HCl[1]
More recent methods have focused on improving yield and reducing environmental impact, such as using catalytic chlorination of o-tolyloxy acetic acid with an imidazole ionic liquid as a catalyst.[9] Another approach involves the reaction of 2-methyl phenoxy acetic acid with chlorine in an aqueous sodium hydroxide solution in the presence of catalysts like dimethylaminopyridine and N,N-dimethylformamide.[10]
Environmental Fate and Degradation
The environmental persistence and mobility of MCPA are key factors in assessing its potential ecological impact.
| Environmental Parameter | Value/Description | Reference |
| Soil Half-life | Typically 24 days, but can range from 15 to 50 days depending on conditions. | [1][7] |
| Photolytic Half-life (aqueous) | 20-24 days in sunlight at pH 8.3. | [7] |
| Mobility in Soil | Considered to be rather mobile; mobility increases as organic matter content decreases. | [1][7] |
| Biodegradation | The primary degradation pathway in soil is microbial. The major metabolite is 4-chloro-2-methylphenol (MCP). | [1] |
| Leaching Potential | MCPA can leach into groundwater, particularly in soils with low organic matter.[11] However, its rapid degradation can classify it as a non-leacher in some cases.[12] | [7][11][12] |
Degradation Pathways
MCPA can be degraded through both biological and photochemical processes.
-
Biodegradation : In soil, microorganisms play a crucial role in the breakdown of MCPA.[1] The primary pathway involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (MCP) and acetic acid.[1] Another pathway is the hydroxylation of the methyl group.[1] The enzyme α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene in soil microbes, is known to catalyze this degradation.[1]
-
Photodegradation : In the presence of sunlight, MCPA can undergo photochemical degradation.[1] This can occur through oxidation by hydroxyl radicals or by positive electron holes, both leading to the formation of MCP.[1]
Toxicology
The toxicity of MCPA has been evaluated in various organisms. It is generally considered to be moderately toxic to mammals and aquatic organisms.[1]
| Toxicity Endpoint | Organism | Value | Reference |
| Acute Oral LD₅₀ | Rat | 700 mg/kg of body weight | [7] |
| Acute Oral LD₅₀ | Mouse | 550 mg/kg of body weight | [7] |
| NOAEL (1-year study) | Dog | 0.15 mg/kg of body weight per day | [7] |
| NOAEL (2-generation study) | Rat | 30 mg/kg of body weight per day (no reproductive effects) | [7] |
In humans, intentional self-poisoning with MCPA has been studied. While many cases result in mild gastrointestinal symptoms, more severe outcomes, including cardiorespiratory arrest and death, can occur.[13][14]
Analytical Methodologies
Several analytical methods are available for the detection and quantification of MCPA in various matrices such as water, soil, and biological samples.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for MCPA analysis. Due to the low volatility of the acidic form of MCPA, a derivatization step is typically required to convert it into a more volatile ester.
Experimental Protocol: GC-MS Analysis of MCPA in Peas [15]
-
Extraction : Homogenized pea samples are extracted with a suitable organic solvent (e.g., acetone).
-
Liquid-Liquid Partitioning : The extract is partitioned between an organic solvent and an aqueous phase to remove interfering substances.
-
Derivatization : The acidic MCPA is converted to its methyl ester using a derivatizing agent such as diazomethane.
-
Cleanup : The derivatized extract is cleaned up using a Florisil® column to remove remaining impurities.
-
GC-MS Analysis : The final extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and detection. The limit of quantitation for this method can be as low as 0.01 ppm.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC and can often be performed without a derivatization step.
Experimental Protocol: HPLC-DAD Analysis of MCPA in Urine [16]
-
Solid-Phase Extraction (SPE) : Urine samples are first purified and concentrated using a C8 solid-phase extraction column with ion suppression.
-
HPLC Separation : The extracted MCPA is separated on a C8 reversed-phase HPLC column.
-
Diode Array Detection (DAD) : The separated MCPA is detected using a diode array detector. The detection limit for this method is approximately 15 µg/L.[16]
For higher sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).
Workflow for Analytical Methods
Caption: General experimental workflows for the analysis of MCPA.
Conclusion
This compound remains a significant herbicide in modern agriculture. Its efficacy as a selective broadleaf weed killer is well-established, stemming from its action as a synthetic auxin. This review has provided a comprehensive overview of its chemical properties, mechanism of action, synthesis, environmental behavior, and toxicological profile. The detailed analytical methodologies and workflows presented offer a valuable resource for researchers and professionals involved in the study and management of this important compound. Continued research is necessary to further understand its long-term environmental impacts and to develop even more sensitive and efficient analytical techniques.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. deq.mt.gov [deq.mt.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. MCPA [chemeurope.com]
- 9. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 10. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 11. Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 14. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 16. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-(4-Chloro-3-methylphenoxy)acetic acid protocol
An Application Note and Protocol for the Synthesis of 2-(4-Chloro-3-methylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound. The method is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
This compound and its analogues are of interest in medicinal chemistry and drug development due to their potential biological activities. This protocol details the synthesis of the title compound via the reaction of 4-chloro-3-methylphenol with chloroacetic acid in a basic aqueous medium. The reaction proceeds through the formation of a phenoxide intermediate, which then acts as a nucleophile to displace the chloride from chloroacetic acid.
Reaction Scheme
The overall reaction is as follows:
Scheme 1: Synthesis of this compound
Experimental Protocol
3.1. Materials and Equipment
Materials:
-
4-Chloro-3-methylphenol (CAS: 59-50-7)
-
Chloroacetic acid (CAS: 79-11-8)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
pH paper or a calibrated pH meter
-
Filter paper
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Separatory funnel (125 mL)
-
Büchner funnel and vacuum flask
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware
3.2. Synthesis Procedure
-
Preparation of the Phenoxide:
-
In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide (or an equimolar amount of potassium hydroxide) in 8.0 mL of deionized water.
-
To this basic solution, add 2.0 g of 4-chloro-3-methylphenol.
-
Swirl the mixture until the 4-chloro-3-methylphenol is completely dissolved, forming the sodium or potassium 4-chloro-3-methylphenoxide solution. Add a magnetic stir bar to the flask.
-
-
Williamson Ether Synthesis Reaction:
-
Set up the flask for reflux and begin gentle heating and stirring.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of chloroacetic acid. For example, dissolve 3.0 g of chloroacetic acid in 6.0 mL of deionized water.
-
Once the phenoxide solution is gently boiling, add the chloroacetic acid solution dropwise through the top of the condenser over a period of approximately 10 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a beaker. If the product begins to solidify, add a small amount of deionized water to redissolve it.
-
Slowly and carefully acidify the solution with concentrated hydrochloric acid while stirring. Monitor the pH using pH paper or a pH meter. Continue adding acid until the solution is acidic (pH 1-2), which will cause the this compound to precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.
-
For further purification, the crude product can be recrystallized from hot water or a suitable organic solvent system.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Obtain the mass of the final product and calculate the percentage yield.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Data Presentation
The following table should be used to record the experimental data.
| Parameter | Value |
| Mass of 4-Chloro-3-methylphenol | |
| Moles of 4-Chloro-3-methylphenol | |
| Mass of Chloroacetic acid | |
| Moles of Chloroacetic acid | |
| Mass of Base (NaOH/KOH) | |
| Moles of Base (NaOH/KOH) | |
| Reaction Time | |
| Reaction Temperature | |
| Mass of Crude Product | |
| Mass of Purified Product | |
| Theoretical Yield | |
| Percentage Yield | |
| Melting Point (°C) | |
| Appearance |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
4-Chloro-3-methylphenol is toxic and an irritant. Avoid contact with skin and eyes.[1][2]
-
Chloroacetic acid is corrosive and toxic. Handle with extreme care.
-
Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Detection of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA), a widely used phenoxy herbicide. The following protocols are intended for researchers and professionals in environmental monitoring, food safety, and toxicology.
I. Overview of Analytical Methods
The detection and quantification of MCPA in various matrices such as water, soil, and food products are crucial for ensuring environmental quality and consumer safety. Several analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays also provide a rapid screening alternative.
II. Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for MCPA detection.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| RP-HPLC-UV | Commercial Formulations | 1.08 mg/L | 3.62 mg/L | 100.10 | [1] |
| LC-MS/MS | Tea | 0.002 mg/kg | 0.005 mg/kg | 106 - 115 | [2] |
| LC-MS/MS | Water | 40 ng/L | - | - | [3] |
| LC-MS/MS | Soil | - | 0.01 mg/kg | - | [4] |
| HPLC/UVD | Brown Rice & Rice Straw | - | 20 ng/g | 88.2 - 96.0 | [5] |
| LC-MS/MS | Water | 0.003 µg/L | - | 75 - 88 | [6] |
Table 2: Gas Chromatography (GC) Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-MS | Soil | 0.003 ppm | - | 81.5 - 97.8 | [7][8] |
| GC/MS | Peas | 0.0045 ppm | 0.01 ppm | 60 - 94 | [9] |
| GC/MS | Water | - | 1.0 ng/mL | 99 - 109 | [10] |
Table 3: Immunoassay Methods
| Method | Matrix | Limit of Detection (LOD) | Comments | Reference |
| ELISA | General | As low as 1 ppb | Primarily for screening (yes/no) | [11] |
| FPIA | Juice & Water | 8 ng/mL (juice), 0.4 ng/mL (water) | Rapid, single-stage technique | [12] |
III. Experimental Protocols
A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for MCPA in Soil
This protocol is based on the method described by the EPA for the analysis of acidic herbicides in soil.[4]
1. Sample Preparation and Extraction
-
Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of a mixture of acetonitrile and methanol.
-
Shake vigorously for 10 minutes on a reciprocating shaker.
-
Centrifuge at 3500 rpm for 15 minutes at 4°C.[4]
-
Transfer 1.8 mL of the supernatant (middle layer) to a 2 mL Eppendorf tube.
-
Add 100 mg anhydrous magnesium sulfate, 50 mg graphitized carbon black, and 100 mg aluminum oxide for clean-up (dispersive solid-phase extraction).[4]
-
Vortex and then shake for 10 minutes.
-
Centrifuge for 10 minutes at 13,000 rpm.[4]
-
Transfer a 0.4 mL aliquot of the extract to an HPLC vial.
-
Add 0.6 mL of water with 0.2% formic acid and 10 µL of a 5 µg/mL internal standard solution.[4]
2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity HPLC[4]
-
Mass Spectrometer: Sciex TripleQuad 6500[4]
-
Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) with a C18 guard column.[4]
-
Column Temperature: 20°C[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[4]
-
Gradient:
-
0.01-0.03 min: 55% A, 45% B
-
6.00 min: 25% A, 75% B
-
6.01-7.15 min: 5% A, 95% B
-
7.16-9.00 min: 55% A, 45% B[4]
-
-
Injection Volume: 40 µL[4]
3. Data Analysis
Quantification is performed using a calibration curve generated from standards of known concentrations. The ratio of the peak area of MCPA to that of the internal standard is plotted against the concentration.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for MCPA in Peas
This protocol is adapted from a method for determining MCPA residues in peas, which involves derivatization.[9]
1. Sample Preparation and Extraction
-
Homogenize a representative sample of peas.
-
Perform a liquid-liquid extraction of the acidified sample with an appropriate organic solvent (e.g., diethyl ether or a mixture of acetone and hexane).
-
Evaporate the organic extract to dryness.
2. Derivatization
-
MCPA is a polar, non-volatile acid and requires derivatization to be analyzed by GC. A common method is methylation using diazomethane.[9]
-
Caution: Diazomethane is explosive and carcinogenic. This step must be performed in a well-ventilated fume hood by experienced personnel.
-
Dissolve the dried extract in a small volume of a suitable solvent (e.g., diethyl ether).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for about 10 minutes.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
3. Clean-up
-
Pass the derivatized extract through a Florisil® column for clean-up to remove interfering co-extractives.[9]
-
Elute the methylated MCPA with a suitable solvent or solvent mixture.
-
Concentrate the eluate to a final volume for GC-MS analysis.
4. GC-MS Conditions
-
GC System: Agilent GC or equivalent.
-
MS Detector: Mass Selective Detector.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C for 1 min.
-
Ramp: 30°C/min to 300°C.
-
Hold: 5 min at 300°C.[10]
-
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
References
- 1. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of MCPA, Bromoxynil, 2, 4-D, Trifluralin, Triallate, Picloram, and Diclofop-Methyl in Soil by GC-MS Using Selected Ion Monitoring | CiNii Research [cir.nii.ac.jp]
- 9. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of MCPA in Environmental Samples
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used herbicide for the control of broadleaf weeds in agriculture. Its presence in environmental samples such as soil and water is a significant concern due to its potential impact on non-target organisms and human health. Accurate and sensitive quantitative analysis of MCPA is crucial for monitoring its environmental fate and ensuring regulatory compliance. These application notes provide detailed protocols for the determination of MCPA in various environmental matrices using modern analytical techniques.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for MCPA in Water Samples
This method is highly sensitive and selective, allowing for the direct analysis of MCPA in drinking and surface water with minimal sample preparation.
Experimental Protocol
1. Sample Preparation:
-
For drinking water, samples can often be analyzed directly.
-
For surface water, centrifuge an aliquot (e.g., 10 mL) to remove particulate matter.
-
If necessary, filter the supernatant through a 0.2 µm syringe filter.
-
Transfer 1.5 mL of the prepared water sample into an autosampler vial.
-
Acidify the sample with 30 µL of 5% formic acid prior to injection.[1]
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 40 µL to 100 µL for trace-level detection.[2][3]
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MRM Transitions: Specific precursor and product ion transitions for MCPA should be optimized.
3. Quality Control:
-
Calibration: Prepare a series of calibration standards in a clean matrix (e.g., Milli-Q water) to bracket the expected sample concentrations.
-
Blanks: Analyze method blanks to check for contamination.
-
Spikes: Spike control samples with a known concentration of MCPA to assess method accuracy and recovery.
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Linearity Range | 5 ng/L - 1000 ng/L | Drinking Water | [3] |
| Limit of Detection (LOD) | As low as 2.5 ng/L | Drinking Water | [3] |
| Recovery | 70% - 120% (EPA acceptance range) | Water | [4] |
Experimental Workflow
UPLC-MS/MS workflow for MCPA in water.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for MCPA in Water Samples
This method requires derivatization to make the acidic herbicide volatile for GC analysis. It is a robust and widely used technique.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Acidify the water sample (e.g., 1 L) with hydrochloric acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).[5]
-
Concentrate the organic extract.
2. Derivatization:
-
The concentrated extract containing MCPA is derivatized to form a more volatile ester, for example, by reaction with diazomethane or by forming the methyl ester.
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Analytical Column: DB-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
4. Quality Control:
-
Follow similar quality control procedures as outlined in Method 1, including the use of calibration standards, blanks, and matrix spikes.
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Water | [4] |
| Recovery | 99% - 109% | Water | [4] |
Experimental Workflow
GC-MS workflow for MCPA in water.
Method 3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for MCPA in Soil and Wheat Samples
This method is suitable for the analysis of MCPA in more complex matrices like soil and plant material.
Experimental Protocol
1. Sample Preparation (Soil):
-
Extract a known weight of the soil sample (e.g., 10 g) with an acidic solvent mixture.[6]
-
The extraction can be performed by shaking or sonication.
-
Centrifuge the mixture and collect the supernatant.
2. Clean-up:
-
Pass the extract through a C18 solid-phase extraction (SPE) cartridge for clean-up.[6]
-
Elute the MCPA from the cartridge with a suitable solvent like methanol.
-
Evaporate the eluate to a small volume and reconstitute in the mobile phase.
3. HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Analytical Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acidified water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for MCPA (around 230 nm).[7]
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Wheat and Soil | [6] |
| Limit of Detection (LOD) | 0.02 ng (on column) | Wheat and Soil | [6] |
| Recovery | 87.1% - 98.2% | Wheat and Soil | [6] |
| Linearity | Good linearity observed over the tested range. | Commercial Samples | [7] |
Experimental Workflow
HPLC-DAD workflow for MCPA in soil/wheat.
Method 4: Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS) for MCPA in Water
This method offers high sensitivity and specificity for the determination of MCPA in water samples.
Experimental Protocol
1. Sample Preparation and Preconcentration:
-
Pass a large volume of water sample (e.g., 1 L) through a graphitized carbon black (GCB) solid-phase extraction (SPE) cartridge.[8][9]
-
Elute the analytes from the cartridge using a mixture of methylene chloride and methanol with formic acid.[8][9]
-
Concentrate the eluate before analysis.
2. LC-IT-MS Instrumentation and Conditions:
-
LC System: Standard HPLC system.
-
Analytical Column: C18 column.
-
Mobile Phase: A gradient of methanol and water containing formic acid.[9]
-
Mass Spectrometer: Ion Trap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 3 - 14 ng/L | Water | [8][9] |
| Recovery | 85% - 96% | Water | [8][9] |
| Linearity Range | 0.02 - 2.5 µg/L | Water | [8][9] |
Experimental Workflow
LC-IT-MS workflow for MCPA in water.
References
- 1. lcms.cz [lcms.cz]
- 2. epa.gov [epa.gov]
- 3. lcms.cz [lcms.cz]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA), a widely used phenoxy herbicide. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of MCPA in various sample matrices. This document provides comprehensive experimental protocols, including sample preparation and chromatographic conditions, and summarizes method validation parameters in clear, comparative tables. A detailed experimental workflow is also presented to guide the user through the analytical process.
Introduction
This compound, commonly known as MCPA, is a selective herbicide used for the control of broadleaf weeds in agriculture.[1] Due to its widespread use, the development of reliable analytical methods for its detection and quantification is crucial for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of MCPA due to its sensitivity, specificity, and versatility. This application note presents a validated HPLC method suitable for the routine analysis of MCPA.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For the extraction and clean-up of MCPA from complex matrices such as soil and water, a solid-phase extraction (SPE) method using C18 cartridges is recommended.[2][3]
Materials:
-
C18 SPE cartridges
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl) or other acidifying agent
-
Sample containers
-
Vacuum manifold for SPE
Protocol:
-
Sample Acidification: Acidify the aqueous sample to a pH of approximately 2.5-3.0 with HCl. This ensures that MCPA, an acidic compound, is in its protonated form for efficient retention on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5-3.0). Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified water to remove any interfering polar compounds.
-
Elution: Elute the retained MCPA from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.5 mL/min[4][5] |
| Injection Volume | 20 µL[4][5] |
| Detector Wavelength | 230 nm[5] or 270 nm[6] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Standard Preparation:
Prepare a stock solution of MCPA in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
Data Presentation
The following tables summarize the quantitative data and validation parameters for the HPLC analysis of MCPA, compiled from various studies.
Table 1: HPLC Method Parameters for MCPA Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax C18 (250 x 4.6 mm, 5 µm)[4][5] | Obelisc R (150 x 2.1 mm, 5 µm)[6] |
| Mobile Phase | Methanol:Water (90:10)[4][5] | Acetonitrile/Ammonium Acetate buffer (gradient)[6] |
| Flow Rate | 1.5 mL/min[4][5] | 0.4 mL/min[6] |
| Detection | UV at 230 nm[5] | UV at 270 nm[6] |
| Retention Time | ~6.7 min[4][5] | Not specified |
Table 2: Method Validation Summary for MCPA Analysis
| Parameter | Result | Reference |
| Linearity (R²) | 0.998 | [4][5] |
| Limit of Detection (LOD) | 1.08 mg/L | [5] |
| Limit of Quantification (LOQ) | 3.62 mg/L | [5] |
| Recovery | 87.1% - 98.2% | [2][3] |
| Relative Standard Deviation (RSD) | 0.604% - 3.44% | [2] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of MCPA.
Caption: Experimental workflow for the HPLC analysis of MCPA.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The combination of solid-phase extraction for sample clean-up and reversed-phase HPLC with UV detection offers good sensitivity, and reproducibility. The provided protocols and validation data serve as a valuable resource for researchers and analysts involved in the monitoring of this herbicide.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns | SIELC Technologies [sielc.com]
Application Note: Gas Chromatography Analysis of MCPA Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the analysis of 2-methyl-4-chlorophenoxyacetic acid (MCPA) as its methyl ester derivative using gas chromatography (GC). The described methodology is applicable for the quantitative determination of MCPA in environmental samples, such as water.
Introduction
MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds. Due to its potential environmental impact and risk to human health, sensitive and reliable analytical methods are required for its monitoring. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high selectivity and sensitivity for the determination of MCPA. However, due to the low volatility and polar nature of MCPA, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. This is typically achieved by esterification to its methyl ester.
This document outlines the key steps for the analysis of MCPA methyl ester, including sample preparation, derivatization, and GC-MS analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like water.
Materials:
-
C18 SPE cartridges (e.g., 200 mg)
-
Methanol (HPLC grade)
-
0.01 M Phosphate buffer/methanol solution (80:20 v/v), pH 2
-
Deionized water
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol, followed by 6 mL of deionized water. Subsequently, equilibrate the cartridge with 6 mL of 0.01 M phosphate buffer/methanol (80:20 v/v) at pH 2.[1] Ensure the cartridge does not go dry at any stage.
-
Sample Loading: Pass the water sample (e.g., 1 L filtered through a 0.7-µm glass fiber filter) through the conditioned cartridge at a flow rate of 6-8 mL/min.[1][2]
-
Washing: Wash the cartridge with 6 mL of the phosphate buffer/methanol solution to remove interfering substances.[1]
-
Elution: Elute the retained MCPA from the cartridge with 1 mL of methanol.[1] The resulting extract is now ready for the derivatization step.
For soil samples, extraction is often performed with an organic solvent-water mixture at an acidic pH.[3]
Derivatization: Esterification to MCPA Methyl Ester
To increase volatility for GC analysis, the carboxylic acid group of MCPA is converted to a methyl ester.
Materials:
-
Sample extract from SPE
-
Methanol
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Petroleum ether or Hexane
Protocol:
-
To the eluate from the SPE step, add a solution of 10% H₂SO₄ in methanol.[3] Alternatively, a solution of HCl in methanol can be used.[4][5]
-
Heat the reaction mixture at 80°C for 30 minutes to facilitate the esterification reaction.[3]
-
After cooling, add 1 mL of water and 1 mL of hexane to the reaction vial.[6]
-
Vortex the mixture vigorously to extract the MCPA methyl ester into the organic phase (upper layer).
-
Carefully collect the organic layer containing the MCPA methyl ester for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is analyzed using a GC-MS system for separation and detection.
Instrumental Conditions
A capillary gas chromatography system with a mass selective detector is recommended for the analysis.[7]
| Parameter | Value |
| Gas Chromatograph | |
| Column | Capillary Column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm)[8] |
| Carrier Gas | Helium or Hydrogen[9] |
| Injector Temperature | 250°C[7] |
| Injection Volume | 1.0 µL (splitless) |
| Oven Temperature Program | Initial: 80°C for 1.0 min |
| Ramp: 30°C/min to 300°C | |
| Final Hold: 300°C for 5 min[7] | |
| Mass Spectrometer | |
| Detector Temperature | 280°C[7] |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 40-550[8] |
Data Presentation
Quantitative Data Summary
The following table summarizes the performance data for the analysis of MCPA in water samples.
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | [7] |
| Recovery at 1.0 ng/mL | 95% - 119% | [7] |
| Recovery at 10 ng/mL | Average 99% | [7] |
| Recovery at 100 ng/mL | Average 106% | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the GC analysis of MCPA methyl ester.
Caption: Workflow for the GC analysis of MCPA methyl ester.
References
- 1. scispace.com [scispace.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. internationaloliveoil.org [internationaloliveoil.org]
Application Notes and Protocols for the Experimental Use of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) in Plant Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2-(4-Chloro-3-methylphenoxy)acetic acid, commonly known as MCPA, in plant science research. This document includes detailed protocols for key experiments, a summary of quantitative data on its effects, and a visualization of its primary signaling pathway.
Introduction
This compound (MCPA) is a selective, systemic, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops, pastures, and turf.[1][2] It belongs to the phenoxyacetic acid class of herbicides and functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3] This mimicry leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing death.[2]
Mechanism of Action
MCPA is absorbed through the leaves and roots of the plant and translocated to the meristematic tissues where active growth occurs.[2] At a molecular level, MCPA binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family.[3][4] This binding event promotes the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors de-represses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[3] The resulting overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), uncontrolled cell elongation, and stimulation of ethylene and abscisic acid (ABA) biosynthesis, which contribute to senescence and cell death.[3][5]
Data Presentation: Quantitative Effects of MCPA on Various Plant Species
The following tables summarize the quantitative effects of MCPA on different plant species as reported in various studies. It is important to note that the effective concentrations and observed effects can vary depending on the plant species, growth stage, and experimental conditions.
| Plant Species | Common Name | Parameter | Concentration/Dose | Observed Effect |
| Triticum aestivum | Spring Wheat | Stem Height | Recommended field rate | 9% reduction |
| Triticum aestivum | Spring Wheat | Dry Weight (Stems and Roots) | Recommended field rate | 14% reduction |
| Gossypium hirsutum | Cotton (Seedling Stage) | Boll Number | 130 g/L | 75.33% decrease |
| Gossypium hirsutum | Cotton (Seedling Stage) | Single Boll Weight | 130 g/L | 46.42% decrease |
| Gossypium hirsutum | Cotton (Budding Stage) | Boll Number | 130 g/L | 79.50% decrease |
| Gossypium hirsutum | Cotton (Budding Stage) | Single Boll Weight | 130 g/L | 36.31% decrease |
| Nostoc muscorum | Cyanobacterium | Photosynthetic activity | 40 and 80 ppm | Significant negative effect |
| Sinapis arvensis | Wild Mustard | Biomass, Photosynthesis | 0.5–2 × field recommended rate | Detrimental effect |
Table 1: Quantitative Effects of MCPA on Plant Growth and Physiology
| Plant Species | Common Name | Endpoint | IC50 Value (mg a.i./L) |
| Lepidium sativum | Garden Cress | Root Growth Inhibition | 0.07 |
| Sinapis alba | White Mustard | Root Growth Inhibition | 0.07 - 12 |
| Avena sativa | Oat | Root Growth Inhibition | 0.07 - 12 |
| Triticum aestivum | Wheat | Root Growth Inhibition | 0.07 - 12 |
| Lepidium sativum | Garden Cress | Shoot Growth Inhibition | 0.15 |
| Sinapis alba | White Mustard | Shoot Growth Inhibition | 0.15 - 73 |
| Avena sativa | Oat | Shoot Growth Inhibition | 0.15 - 73 |
| Triticum aestivum | Wheat | Shoot Growth Inhibition | 0.15 - 73 |
Table 2: IC50 Values of MCPA for Root and Shoot Growth Inhibition in Various Plant Species [3]
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Dose-Response Analysis of MCPA
This protocol outlines a method for determining the dose-response relationship of MCPA on a target plant species in a controlled greenhouse environment.
1. Plant Material and Growth Conditions: a. Select a susceptible plant species for the bioassay. b. Sow seeds in pots (e.g., 10 cm diameter) filled with a standard potting mix. c. Grow the plants in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity, and photoperiod (e.g., 16-hour light). d. Water the plants as needed to maintain adequate soil moisture.
2. Preparation of MCPA Solutions: a. Prepare a stock solution of MCPA of known concentration. The formulation (e.g., amine salt, ester) should be recorded. b. Perform serial dilutions of the stock solution to create a range of treatment concentrations. A logarithmic series is often effective (e.g., 0, 0.1, 1, 10, 100, 1000 mg/L). c. Include a control treatment with no MCPA (water or solvent control).
3. Herbicide Application: a. Apply the MCPA solutions to the plants at a specific growth stage (e.g., 2-4 true leaves). b. Use a calibrated laboratory sprayer to ensure uniform application. The application volume should be consistent across all treatments.
4. Data Collection and Analysis: a. After a predetermined period (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants. b. Dry the biomass in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved. c. Measure the dry weight of each plant. d. Calculate the percent biomass reduction for each treatment relative to the control. e. Plot the percent biomass reduction against the logarithm of the MCPA concentration to generate a dose-response curve. f. Use appropriate statistical software to calculate parameters such as the GR50 (the dose causing 50% growth reduction).
Protocol 2: Analysis of MCPA Residues in Soil and Plant Tissue
This protocol provides a general workflow for the extraction and analysis of MCPA residues.
1. Sample Collection and Preparation: a. Soil: Collect soil cores from the experimental plots. Air-dry the soil samples and sieve them to remove large debris. b. Plant Tissue: Harvest plant material and wash it to remove any soil particles. Homogenize the plant tissue.
2. Extraction: a. Weigh a subsample of the prepared soil or plant tissue. b. Extract MCPA using an appropriate solvent system (e.g., an acidified organic solvent). c. The extraction can be performed using methods such as sonication or shaking.
3. Clean-up: a. The crude extract may contain interfering substances. Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to clean up the extract.
4. Analysis: a. Analyze the cleaned-up extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS). b. Quantify the concentration of MCPA by comparing the peak area to that of a known standard.
Visualizations
Signaling Pathway of MCPA in Susceptible Plants
Caption: Simplified signaling pathway of MCPA in a susceptible plant cell.
Experimental Workflow for MCPA Dose-Response Bioassay
Caption: General workflow for a greenhouse-based MCPA dose-response bioassay.
References
Application Notes and Protocols for MCPA as a Selective Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-chloro-2-methylphenoxyacetic acid (MCPA), a selective herbicide widely utilized for the control of broadleaf weeds in various agricultural settings, particularly in cereal crops and pastures.[1][2] This document outlines the mechanism of action, application protocols, quantitative efficacy data, and experimental methodologies for evaluating the performance of MCPA-based herbicides.
Mechanism of Action
MCPA is a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[2][3] It is primarily absorbed through the leaves of the target weed and translocated to the meristematic tissues, where active growth occurs.[2] MCPA disrupts normal plant growth by inducing uncontrolled and disorganized cell division and elongation, leading to symptoms such as stem twisting, leaf curling, and eventual plant death.[1][2] Its selectivity arises from the differential ability of monocotyledonous (grasses and cereals) and dicotyledonous (broadleaf) plants to metabolize and respond to synthetic auxins. Cereal crops are generally more tolerant to MCPA than broadleaf weeds.[1]
Signaling Pathway of MCPA
The molecular mechanism of MCPA action involves its perception by nuclear auxin receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs). In the presence of MCPA (or natural auxin), these receptors form a complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to the downstream physiological effects of uncontrolled growth.[4]
References
Application Notes and Protocols for Microbial Degradation of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of the herbicide 2-(4-chloro-3-methylphenoxy)acetic acid (MCPA). The information compiled is intended to facilitate the design and execution of experiments aimed at understanding and harnessing microbial processes for the bioremediation of MCPA-contaminated environments.
Introduction
This compound, commonly known as MCPA, is a selective phenoxy herbicide used extensively for the control of broadleaf weeds in agriculture.[1] Its widespread application has led to concerns about its persistence and potential impact on soil and water ecosystems. Microbial degradation is the primary mechanism for the dissipation of MCPA in the environment.[1] Understanding the kinetics, pathways, and microbial players involved in this process is crucial for developing effective bioremediation strategies.
MCPA is known to be biodegradable by a variety of soil microorganisms, with half-lives in soil typically ranging from 3 to 16 days.[2] However, its persistence can be influenced by environmental factors such as pH, temperature, and the presence of other agrochemicals.[2][3] The primary metabolic pathway for aerobic MCPA degradation is well-established and often initiated by the cleavage of the ether linkage, a reaction catalyzed by the enzyme α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene.[1][4]
Quantitative Data on MCPA Microbial Degradation
The efficiency of MCPA degradation by various microbial isolates and in different environmental matrices has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: MCPA Degradation Efficiency by Pure Microbial Cultures in Liquid Medium
| Microbial Strain | Initial MCPA Concentration (mg/L) | Incubation Time (days) | Degradation Efficiency (%) | Reference |
| Escherichia coli LKDA3 | 300 | 5 | ~99 | [5][6] |
| Escherichia coli LKDA3 | 500 | 5 | ~99 | [5][6] |
| Escherichia coli LKDA3 | 700 | 5 | ~99 | [5][6] |
| Sphingomonas sp. SH3 | Not specified | 4 | Degraded 5 different phenoxyacetic acid herbicides | [7] |
| Phomopsis sp. | Not specified | Not specified | Effective degradation | [8] |
Table 2: Half-life (DT50) of MCPA in Soil and Sediment
| Environmental Matrix | Initial MCPA Concentration | DT50 (days) | Reference |
| Sandy topsoil | 2.3 mg/kg | Not specified | [9] |
| Sandy topsoil | 20 mg/kg | Not specified | [9] |
| Hyporheic sediments | 10 µg/kg | 11 - 44 | [10][11] |
| Soil (Beijing) | Not specified | 3.22 | [12] |
| Soil (Tianjin) | Not specified | 3.10 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of MCPA microbial degradation.
Protocol 1: Isolation of MCPA-Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria capable of utilizing MCPA as a sole carbon source.
1. Materials:
-
Soil or water samples from a site with a history of MCPA application.
-
Minimal Salt Medium (MSM). See composition in Appendix 1 .
-
MCPA stock solution (e.g., 10 g/L in a suitable solvent, filter-sterilized).
-
Sterile Erlenmeyer flasks.
-
Shaking incubator.
-
MSM agar plates (MSM with 1.5% agar) containing MCPA.
-
Standard microbiological laboratory equipment (autoclave, sterile loops, etc.).
2. Procedure:
-
Enrichment:
-
Add 10 g of soil or 10 mL of water sample to a 250 mL Erlenmeyer flask containing 100 mL of sterile MSM.
-
Spike the medium with MCPA to a final concentration of 50-100 mg/L.
-
Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm for 7-14 days.
-
After incubation, transfer 1 mL of the enrichment culture to a fresh flask of MSM with MCPA and incubate under the same conditions. Repeat this transfer at least three times to enrich for MCPA-degrading microorganisms.
-
-
Isolation:
-
Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread 100 µL of each dilution onto MSM agar plates containing MCPA as the sole carbon source.
-
Incubate the plates at 25-30°C for 5-10 days, or until colonies appear.
-
Pick individual colonies and streak them onto fresh MSM-MCPA agar plates to obtain pure cultures.
-
-
Verification:
-
Inoculate the pure isolates into liquid MSM containing MCPA and monitor for growth (e.g., by measuring optical density at 600 nm) and MCPA disappearance (using HPLC, see Protocol 2 ).
-
Protocol 2: Analysis of MCPA and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of MCPA in liquid culture samples.
1. Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (H₃PO₄) or other suitable acid for mobile phase acidification.
-
Milli-Q or HPLC-grade water.
-
Syringe filters (0.22 µm).
-
MCPA analytical standard.
2. Sample Preparation:
-
Collect a sample of the microbial culture at a specific time point.
-
Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% H₃PO₄). The ratio can be optimized, for example, 45:55 (v/v) acetonitrile:acidified water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 280 nm.[13]
-
Run Time: 10-15 minutes.
4. Quantification:
-
Prepare a calibration curve using a series of known concentrations of the MCPA analytical standard.
-
Analyze the samples and quantify the MCPA concentration by comparing the peak area to the calibration curve.
Protocol 3: Quantification of tfdA Gene Abundance in Soil by Quantitative PCR (qPCR)
This protocol outlines a method for quantifying the abundance of the tfdA gene, a biomarker for MCPA degradation potential, in soil samples.
1. Materials:
-
Soil DNA extraction kit (e.g., DNeasy PowerSoil Kit).
-
qPCR instrument.
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a TaqMan probe).
-
Primers and probe for the tfdA gene (different classes of tfdA genes may require specific primer sets).[9][14]
-
Standard DNA for calibration curve (e.g., a plasmid containing the target tfdA gene fragment).
2. Procedure:
-
DNA Extraction:
-
Extract total DNA from 0.25-0.5 g of soil using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or by agarose gel electrophoresis.
-
-
qPCR Assay:
-
Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, probe (if using a TaqMan assay), and template DNA.
-
Use a standard curve prepared from serial dilutions of the known concentration of the standard DNA.
-
Perform the qPCR with the following typical cycling conditions (these should be optimized for the specific primers and instrument):
-
Initial denaturation: 95°C for 5-10 minutes.
-
40-50 cycles of:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-65°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 30-60 seconds.
-
-
Melt curve analysis (for SYBR Green assays) to check for primer-dimer formation and product specificity.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentration.
-
Determine the abundance of the tfdA gene in the soil samples by interpolating their Ct values on the standard curve.
-
Express the results as gene copies per gram of soil.
-
Visualizations
Aerobic Degradation Pathway of MCPA
The following diagram illustrates the key enzymatic steps in the aerobic microbial degradation of MCPA.
Caption: Aerobic microbial degradation pathway of MCPA.
Experimental Workflow for MCPA Biodegradation Study
This diagram outlines the general workflow for a laboratory-based study on the microbial degradation of MCPA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Glyphosate-Resistant Bacterial Strains to Improve the Growth of Maize and Degrade Glyphosate under Axenic Condition [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. indianecologicalsociety.com [indianecologicalsociety.com]
- 7. Isolation and Characterization of 2-Methyl-4-Chlorophenoxyacetic Acid-Degrading Bacteria from Agricultural Soils - 한국응용생명화학회지 - 한국응용생명화학회 - KISS [kiss.kstudy.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation potential of MCPA, metolachlor and propiconazole in the hyporheic sediments of an agriculturally impacted river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TaqMan Probe-Based Real-Time PCR Assay for Detection and Discrimination of Class I, II, and III tfdA Genes in Soils Treated with Phenoxy Acid Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Studying the Effects of MCPA on Non-Target Organisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture. While effective in its intended purpose, the potential for off-target effects on a variety of non-target organisms necessitates robust ecotoxicological assessment. These application notes provide detailed protocols for studying the acute and chronic effects of MCPA on key non-target organisms, including aquatic invertebrates, fish, algae, earthworms, honeybees, birds, and mammals. The methodologies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.
Data Presentation: Quantitative Toxicity of MCPA
The following tables summarize the acute and chronic toxicity of MCPA to a range of non-target organisms. These values are essential for risk assessment and for determining appropriate concentrations for experimental studies.
Table 1: Acute Toxicity of MCPA to Non-Target Organisms
| Organism Group | Species | Endpoint (Time) | Value (mg/L or mg/kg) | Reference |
| Aquatic Invertebrates | Daphnia magna | EC50 (48h) | >230 (DMA salt) | [1] |
| Daphnia magna | EC50 (48h) | 0.29 (isooctyl ester) | [2] | |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 3.6 - 748 | [1] |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 (48h) | 150 | [3] | |
| Amphibians | Rana temporaria (Tadpoles) | LC50 (48h) | 10 | [1] |
| Earthworms | Eisenia fetida | LC50 (14d) | >1000 | [4] |
| Honeybees | Apis mellifera | LD50 (48h, oral) | 8.96 µg a.i./bee | [5] |
| Apis mellifera | LD50 (48h, contact) | 10.53 µg a.i./bee | [5] | |
| Birds | Colinus virginianus (Bobwhite Quail) | LD50 | 314 mg/kg | [6] |
| Mammals | Rat | LD50 (oral) | 765 mg/kg | [6] |
Table 2: Chronic Toxicity of MCPA to Non-Target Organisms
| Organism Group | Species | Endpoint (Time) | Value (µg/L or mg/kg bw/day) | Reference |
| Algae | Navicula pelliculosa | NOEC (5d, growth) | 7.7 | [3] |
| Raphidocelis subcapitata | NOEC (4d, growth) | 32 | [3] | |
| Aquatic Invertebrates | Daphnia magna | NOEC (21d, immobilization) | 13,000 | [3] |
| Fish | Salmo trutta (Brown Trout) | Mortality (juvenile) | 100,000 | [1] |
| Mammals | Rat | NOAEL (2-generation) | 7.5 | [7] |
| Rat | NOAEL (chronic) | 5 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on OECD guidelines.
Aquatic Invertebrate Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of MCPA to daphnids, a key component of freshwater ecosystems.
-
Test Organism: Daphnia magna (or other suitable daphnid species), less than 24 hours old.
-
Test Substance Preparation: Prepare a stock solution of MCPA in a suitable solvent (if necessary) and dilute with reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃ L⁻¹) to at least five geometrically spaced concentrations. A control group (water only) and a solvent control (if applicable) must be included.
-
Test Design: Use at least 20 animals per concentration, divided into at least four replicates of five daphnids each. The test vessels (e.g., 50-100 mL beakers) should be loosely covered.
-
Exposure Conditions: The test duration is 48 hours under static or semi-static conditions at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the test.
-
Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Endpoint: Calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) and determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).
Fish Acute Toxicity Test (OECD 203)
This protocol determines the acute lethal toxicity of MCPA to fish.
-
Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Substance Preparation: Prepare a series of at least five test concentrations of MCPA in a geometric series. A control group is also required.
-
Test Design: Use at least seven fish per concentration, housed in appropriate test tanks.
-
Exposure Conditions: The exposure period is 96 hours under static, semi-static, or flow-through conditions. Maintain a controlled temperature and a 12-16 hour photoperiod.
-
Observations: Record mortalities at 24, 48, 72, and 96 hours.
-
Endpoint: Determine the LC50 (the concentration that is lethal to 50% of the fish) at 96 hours.
Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201)
This test evaluates the effect of MCPA on the growth of primary producers.
-
Test Organism: An exponentially growing culture of a selected freshwater green alga (e.g., Raphidocelis subcapitata) or cyanobacterium.
-
Test Substance Preparation: Prepare at least five concentrations of MCPA in the growth medium.
-
Test Design: Use three replicates for each test concentration and six for the control.
-
Exposure Conditions: The test duration is 72 hours. Maintain the cultures under constant illumination and temperature.
-
Observations: Measure the algal biomass (e.g., by cell counts or spectrophotometry) at least daily.
-
Endpoint: Calculate the EC50 for growth rate and yield, and determine the NOEC and LOEC.
Earthworm Acute Toxicity Test (OECD 207)
This protocol assesses the acute toxicity of MCPA to earthworms in an artificial soil matrix.
-
Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.
-
Test Substance Preparation: Mix the test substance into a defined artificial soil at five or more geometrically spaced concentrations. A control group with untreated soil is required.
-
Test Design: Use four replicates for each treatment, with ten earthworms per replicate.
-
Exposure Conditions: The test is conducted for 14 days in the dark at 20 ± 2°C.
-
Observations: Assess mortality at 7 and 14 days.
-
Endpoint: Determine the 14-day LC50.
Honeybee Acute Oral Toxicity Test (OECD 213)
This laboratory test evaluates the acute oral toxicity of MCPA to adult worker honeybees.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Test Substance Preparation: Disperse the test substance in a sucrose solution at a minimum of five doses in a geometric series.
-
Test Design: Use a minimum of three replicate test groups of ten bees for each test concentration. A control group (sucrose solution only) and a toxic standard should be included.
-
Exposure: Feed the bees with the treated diet.
-
Observations: Record mortality daily for at least 48 hours, which can be extended to 96 hours if mortality increases between 24 and 48 hours.
-
Endpoint: Calculate the LD50 at 24 and 48 hours (and 72/96 hours if applicable).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Page 4: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
- 8. fao.org [fao.org]
Application Note: Preparation of Stock Solutions of 2-(4-Chloro-3-methylphenoxy)acetic acid
Introduction
2-(4-Chloro-3-methylphenoxy)acetic acid, a synthetic auxin, is widely utilized in biological research, particularly in plant science and drug development, for its activity as a plant growth regulator and herbicide. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides detailed protocols for the preparation, sterilization, and storage of stock solutions of this compound.
Note: The compound this compound is an isomer of the more commonly known herbicide MCPA ((4-Chloro-2-methylphenoxy)acetic acid, CAS No. 94-74-6). Due to the limited specific data on the 3-methyl isomer, the physical properties and preparation protocols provided herein are based on those established for MCPA, as their chemical behaviors are expected to be highly similar.
Compound Properties and Safety Information
Prior to handling, it is essential to review the Safety Data Sheet (SDS). The compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All weighing and initial solvent addition should be performed in a chemical fume hood.
Table 1: Physicochemical Properties of (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
| Property | Value |
|---|---|
| Synonyms | MCPA, 4-Chloro-o-tolyloxyacetic acid |
| CAS Number | 94-74-6[4][5] |
| Molecular Formula | C₉H₉ClO₃[4][6] |
| Molecular Weight | 200.62 g/mol [4][6] |
| Appearance | White to light brown solid flakes or crystal powder[6] |
| Melting Point | 114-118 °C[4] |
| Solubility | Insoluble in water.[4] Soluble in ethanol, acetone, and can be dissolved in aqueous bases like NaOH or KOH.[7][8][9] |
Experimental Protocols
Stock solutions are typically prepared at a concentration 100 to 1000 times higher than the final working concentration.[7] The following protocols describe the preparation of a 10 mM stock solution. Adjust the mass of the compound accordingly for different desired concentrations or volumes (see Table 2).
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS Reagent Grade[10]
-
Ethanol (95-100%)
-
Sodium Hydroxide (NaOH), 1N solution
-
Sterile, double-distilled or deionized water
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Beakers
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile storage tubes (e.g., 1.5 mL or 15 mL conical tubes)
Protocol 1: Dissolution in an Organic Solvent (DMSO or Ethanol)
This method is suitable for most applications where the final concentration of the organic solvent in the working solution will be negligible and non-toxic to the experimental system.
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, weigh out 20.06 mg of this compound.
-
Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Initial Dissolution: Add a small volume (e.g., 2-3 mL) of DMSO or 95% ethanol to the flask.[8]
-
Dissolve: Gently swirl the flask or use a magnetic stirrer until the powder is completely dissolved. Ensure no solid particles are visible.
-
Bring to Volume: Once dissolved, add sterile distilled water dropwise to bring the total volume to the 10 mL mark on the flask. Mix thoroughly by inverting the flask several times. Note: If using ethanol, adding water too quickly may cause the compound to precipitate. Add water slowly while stirring.[8]
-
Sterilization (Optional): For sterile applications such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile microcentrifuge or conical tubes to avoid repeated freeze-thaw cycles. Label each tube clearly with the compound name, concentration, preparation date, and your initials. Store at -20°C for long-term use.[7]
Protocol 2: Dissolution in an Aqueous Base (1N NaOH)
This method is commonly used for acidic compounds like auxins, especially when preparing media for plant tissue culture, as it avoids the use of organic solvents.[7][11]
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, weigh out 20.06 mg of this compound.
-
Transfer: Transfer the powder to a beaker or 10 mL volumetric flask.
-
Initial Dissolution: Add 1N NaOH dropwise while gently swirling until the powder is fully dissolved. Use the minimal volume necessary (typically a few hundred microliters).
-
Bring to Volume: Slowly add sterile distilled water to bring the solution to the final volume of 10 mL, ensuring constant agitation to maintain homogeneity.[8]
-
pH Adjustment (Optional): If required for your application, check the pH of the solution and adjust accordingly using dilute HCl or NaOH. Note that this may affect the solubility.
-
Sterilization (Optional): For sterile applications, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot into sterile, clearly labeled tubes. For long-term storage, -20°C is recommended. For short-term use, solutions may be stored at 2-4°C for several weeks.[7]
Data Presentation
Table 2: Mass of Compound Required for Various Stock Solutions
| Desired Concentration | Final Volume | Mass Required (mg) |
|---|---|---|
| 1 mM | 10 mL | 2.01 mg |
| 10 mM | 10 mL | 20.06 mg |
| 10 mM | 50 mL | 100.31 mg |
| 50 mM | 10 mL | 100.31 mg |
| 100 mM | 10 mL | 200.62 mg |
Calculations are based on a molecular weight of 200.62 g/mol .
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for preparing a sterile stock solution.
Caption: Generalized workflow for preparing sterile stock solutions.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6 [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
Application Notes and Protocols for Safe Handling of MCPA in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety precautions for handling the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) in a laboratory environment. Adherence to these guidelines is crucial to minimize exposure and ensure a safe working environment.
Hazard Identification and Risk Assessment
MCPA is a phenoxyacetic acid herbicide that can pose health risks through inhalation, ingestion, and skin or eye contact.[1] Potential health effects include irritation to the skin and eyes.[1] Ingestion may lead to headache, dizziness, nausea, and central nervous system depression.[1] While the International Agency for Research on Cancer (IARC) has classified exposure to chlorophenoxy herbicides as a class 2B carcinogen, indicating limited evidence of carcinogenicity in humans, subsequent animal studies on MCPA have not shown carcinogenic potential.[1]
A thorough risk assessment should be conducted before any experiment involving MCPA to identify potential hazards and implement appropriate control measures.
Exposure Controls
Engineering Controls
-
Fume Hood: All work with MCPA, especially when handling powders or preparing solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that airborne concentrations of MCPA are kept to a minimum.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of MCPA. The following should be worn at all times when working with this chemical:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Studies have evaluated the permeation of MCPA through various glove materials. Nitrile and Viton gloves have shown good resistance.[2][3] It is recommended to double-glove when handling concentrated solutions. Gloves should be inspected for any signs of degradation or punctures before use and disposed of after each use.
-
Lab Coat: A long-sleeved lab coat should be worn to protect street clothing and skin from contamination.
-
Closed-toe Shoes: These are required to protect the feet from potential spills.
-
Quantitative Safety Data
The following table summarizes key quantitative data for MCPA, including toxicological reference values and glove permeation data. It is important to note that specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) and American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) have not been established for MCPA.[1]
| Parameter | Value | Reference |
| Toxicological Data | ||
| Australian Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | [4] |
| No Observed Adverse Effect Level (NOAEL) | 4.4 mg/kg/day | |
| Lowest Observed Adverse Effect Level (LOAEL) | 22.5 mg/kg/day | [3] |
| Glove Permeation Data (Ester Formulation) | ||
| Nitrile Mean Steady-State Permeation Rate | 0.04 µg/cm²/min | [2] |
| Nitrile Mean Lag Time | 24.2 hours | [2] |
| Viton Mean Steady-State Permeation Rate | 0.06 µg/cm²/min | [2] |
| Viton Mean Lag Time | 17.8 hours | [2] |
| Natural Rubber Mean Steady-State Permeation Rate | 0.08 µg/cm²/min | [2] |
| Natural Rubber Mean Lag Time | 15.4 hours | [2] |
| Neoprene Mean Steady-State Permeation Rate | 0.21 µg/cm²/min | [2] |
| Neoprene Mean Lag Time | 15.1 hours | [2] |
Experimental Protocols
Standard Operating Procedure for Handling MCPA
The following workflow outlines the standard procedure for safely handling MCPA in a laboratory setting, from preparation to disposal.
Caption: Standard Operating Procedure for Handling MCPA.
Storage and Disposal
-
Storage: MCPA should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be tightly sealed and clearly labeled.
-
Disposal: All MCPA waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of MCPA down the drain.
Emergency Procedures
Spill Response
In the event of an MCPA spill, the following procedure should be followed.
Caption: Emergency Procedure for MCPA Spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-3-methylphenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
Potential Causes & Solutions for Low Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Deprotonation of Phenol | The reaction requires the formation of the phenoxide ion, which is a stronger nucleophile than the neutral phenol. Incomplete deprotonation of 4-chloro-3-methylphenol will result in a slower and less efficient reaction. | - Ensure the use of a sufficiently strong base (e.g., NaOH, KOH) in at least a 1:1 molar ratio with the phenol. - The base should be fully dissolved and the phenol should be allowed to react completely to form the phenoxide salt before the addition of chloroacetic acid. |
| Side Reactions of Chloroacetic Acid | Under strongly basic conditions and elevated temperatures, chloroacetic acid can undergo self-condensation or hydrolysis to form glycolic acid, which will not react with the phenoxide. | - Control the reaction temperature. A temperature range of 90-100°C is often cited for similar reactions[1]. - Add the chloroacetic acid solution dropwise to the reaction mixture to maintain a controlled concentration. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. If the temperature is too high, it can promote side reactions and decomposition of reactants or products. | - Maintain a reaction temperature in the range of 90-100°C during the addition of chloroacetic acid and the subsequent reflux. |
| Incorrect pH during Workup | The final product is a carboxylic acid, which is soluble in its salt form at basic pH. To precipitate the product for isolation, the solution must be sufficiently acidified. | - After the reaction is complete, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to ensure complete precipitation of the carboxylic acid product[1]. |
| Loss of Product during Purification | The product can be lost during recrystallization if an excessive amount of solvent is used or if the solution is not cooled sufficiently. | - Use a minimal amount of hot water for recrystallization. It is noted not to use more than 50 mL of water for recrystallizing a small-scale reaction product[1]. - Cool the recrystallization mixture in an ice bath to maximize the precipitation of the purified product. |
Q2: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize them?
A2: Impurities in the synthesis of this compound can arise from unreacted starting materials, side reactions, or the use of impure reagents.
Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation Strategy |
| Unreacted 4-chloro-3-methylphenol | Incomplete reaction or use of insufficient chloroacetic acid. | - Use a slight excess of chloroacetic acid. - Ensure adequate reaction time and temperature. - During workup, washing the organic extract with a basic solution (e.g., sodium bicarbonate) can help remove unreacted acidic phenol. |
| Unreacted Chloroacetic Acid | Use of a large excess of chloroacetic acid. | - Use a carefully controlled molar ratio of reactants. - Wash the product thoroughly with water after filtration. |
| Isomeric Products (e.g., 2-(2-chloro-5-methylphenoxy)acetic acid) | If the starting phenol is a mixture of isomers, or if chlorination is performed on 3-methylphenoxyacetic acid, isomeric products can form. The technical grade of the related herbicide MCPA might contain 3-40% of 6-chloro-2-methylphenoxyacetic acid[2]. | - Start with a high-purity 4-chloro-3-methylphenol. - If synthesizing via chlorination of a precursor, optimize chlorination conditions to favor the desired isomer. |
| Glycolic Acid | Hydrolysis of chloroacetic acid under basic conditions. | - Control the reaction temperature and add chloroacetic acid gradually. |
Q3: What is the optimal pH for the reaction and workup?
A3: The pH plays a critical role in both the reaction and the isolation of the product.
-
Reaction pH: The reaction is carried out under basic conditions to ensure the deprotonation of 4-chloro-3-methylphenol to its more reactive phenoxide form. The pH is typically maintained above 10.
-
Workup pH: To isolate the final product, the reaction mixture must be acidified. A pH of 1-2 is recommended to ensure the complete protonation and precipitation of the carboxylic acid[1].
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
4-chloro-3-methylphenol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Separatory funnel (for dropwise addition)
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask, dissolve the base (e.g., 4 g of KOH) in water (e.g., 8 mL)[1].
-
Add the 4-chloro-3-methylphenol (e.g., 2 g) to the basic solution and stir until a homogeneous solution is formed. This solution contains the potassium or sodium salt of the phenol.
-
-
Williamson Ether Synthesis Reaction:
-
Fit the flask with a reflux condenser and heat the solution to a gentle boil[1].
-
Prepare a solution of chloroacetic acid (e.g., a 50% aqueous solution).
-
Slowly add the chloroacetic acid solution dropwise to the boiling phenoxide solution over a period of about 10 minutes[1].
-
After the addition is complete, continue to reflux the reaction mixture for an additional 10-30 minutes to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
While still hot, carefully transfer the reaction mixture to a beaker.
-
Allow the solution to cool to room temperature.
-
Slowly and with stirring, add concentrated HCl dropwise to acidify the solution to a pH of 1-2. The product will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
Recrystallize the crude product from a minimal amount of boiling water to obtain the purified this compound[1].
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield in the synthesis.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
Technical Support Center: MCPA Detection in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the detection of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is MCPA and why is its detection in complex matrices challenging?
A1: MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used post-emergence herbicide for controlling broadleaf weeds in agriculture. Its detection in complex environmental and biological matrices like soil, water, food products, and tissue is challenging due to its high solubility in water and poor adsorption to soil, which makes it mobile and prone to contaminating water bodies.[1][2] The primary analytical challenge stems from "matrix effects," where co-extracted components from the sample interfere with the accurate quantification of MCPA.[3][4]
Q2: What are "matrix effects" and how do they impact MCPA analysis?
A2: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte, such as MCPA, due to the co-eluting components from the sample matrix.[4][5][6] In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-extractives can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate quantitative results.[4][7][8] For example, signal suppression can cause underestimated concentrations, while signal enhancement can lead to overestimated results. The extent of the matrix effect depends on the analyte, the complexity of the matrix, the sample preparation method, and the analytical conditions.[9]
Q3: What are the most common sample preparation techniques for analyzing MCPA?
A3: The goal of sample preparation is to extract MCPA from the sample and remove interfering components. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural matrices.[5][10] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5][11]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up extracts and is commonly used for water and soil samples.[12][13] It uses cartridges with specific sorbents (like C18) to retain the analyte of interest while allowing interferences to pass through, or vice-versa.[12][14]
-
Solvent Extraction: This is a classical method involving the homogenization of a sample followed by extraction with a polar solvent.[12]
Troubleshooting Guide
Q4: I am observing low recovery of MCPA from a dry matrix (e.g., soil, tea, grains). What should I do?
A4: Low recovery in dry matrices is often due to inefficient extraction. The solvent may not effectively penetrate the dry sample to extract the analyte.
-
Solution 1: Rehydration: Before adding the extraction solvent, add a small amount of purified water to the sample and allow it to hydrate for at least 30 minutes. This helps the solvent to penetrate the matrix more effectively.
-
Solution 2: Optimize Shaking/Homogenization: Ensure the sample is thoroughly homogenized. Increase the shaking time or intensity during the solvent extraction step to ensure a complete extraction. Using a mechanical shaker can provide more consistent results.
-
Solution 3: Check pH: MCPA is an acidic herbicide. Acidifying the extraction media can improve its solubility and extraction efficiency from certain matrices. A method for wheat and soil samples used extraction in acidic media before cleanup.[14]
Q5: My LC-MS/MS results show significant signal suppression for MCPA. How can I mitigate this?
A5: Signal suppression is a common matrix effect. It occurs when co-eluting matrix components interfere with the ionization of MCPA in the MS source.
-
Solution 1: Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components. Use a more rigorous cleanup step, such as adding sorbents like C18 or graphitized carbon black (GCB) to your d-SPE procedure, which are known to remove nonpolar interferences and pigments.[11]
-
Solution 2: Dilute the Extract: Diluting the final sample extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the signal, while still keeping the MCPA concentration within the instrument's detection range.
-
Solution 3: Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample known to be free of MCPA). This helps to compensate for the signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.[7][9]
-
Solution 4: Use an Internal Standard: A stable isotope-labeled (SIL) internal standard of MCPA is the ideal solution. The SIL standard will be affected by the matrix in the same way as the native MCPA, allowing for accurate correction of any signal variation.
Q6: My chromatograms have high background noise and many interfering peaks. How can I obtain a cleaner extract?
A6: High background and interfering peaks are typically caused by insufficient sample cleanup, allowing a large number of matrix components to be injected into the analytical instrument.
-
Solution 1: Optimize d-SPE Cleanup: The choice of sorbent in the cleanup step is critical. For matrices like tea, a combination of Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB) can be effective for removing various interferences.[11] PSA removes sugars and fatty acids, C18 removes nonpolar compounds, and GCB removes pigments and sterols.
-
Solution 2: Employ Solid-Phase Extraction (SPE): For very complex matrices, a cartridge-based SPE cleanup may provide better separation of interferences than a dispersive SPE approach. Various sorbents can be tested to find the optimal one for your specific matrix.[12][13]
-
Solution 3: Adjust Chromatographic Conditions: Modifying the LC gradient or using a different column chemistry can help to chromatographically separate the MCPA peak from co-eluting interferences.
Experimental Workflows and Logic Diagrams
Caption: General workflow for MCPA analysis in complex matrices.
Caption: Troubleshooting workflow for low analyte recovery.
Data Summary Tables
Table 1: Summary of Method Performance for MCPA in Various Matrices
| Matrix | Preparation Method | Analytical Method | Recovery (%) | RSD (%) | Matrix Effect | Reference |
| Wheat & Soil | Acidic Extraction, SPE (C18) | HPLC-DAD | 87.1 - 98.2 | 0.6 - 3.4 | Not specified | [14] |
| Kidney Tissue | Soxhlet Extraction, SPE | LC-MS/MS | 82 - 93 | 3.2 - 19 | Not specified | [15] |
| Tea | Modified QuEChERS | LC-MS/MS | 106 - 115 | < 20 | Not specified | [11] |
| Water | SPE (GCB) | LC-MS/MS | 85 - 96 | 2 - 10 | Noted, used matrix-matched calibration | [16] |
| Various Crops | QuEChERS | LC-MS/MS | 73 - 98 | 3 - 16 | Ion suppression (5-22%) | [5] |
Table 2: Example LC-MS/MS Parameters for MCPA Detection
| Parameter | Setting | Comment | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | MCPA is an acidic compound, readily forming [M-H]⁻ ions. | [11][15] |
| Column | C18 reversed-phase (e.g., Synergy 4u Fusion) | Standard for retaining moderately polar compounds. | [11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to improve peak shape and ionization. | [11] |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for gradient elution. | [11][17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. | [11] |
| Example MRM Transition | Varies by instrument | Typically involves monitoring the transition from the precursor ion (deprotonated MCPA) to a specific product ion. | [11][15] |
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for MCPA in Tea (This protocol is adapted from the methodology described for tea analysis)[11]
-
Sample Weighing: Weigh 2.0 g of homogenized tea sample into a 50 mL centrifuge tube.
-
Rehydration: Add 10 mL of purified water and vortex for 1 minute. Let the sample hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add citrate buffering salts (e.g., from a commercially available QuEChERS extraction packet).
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.
-
Vortex for 2 minutes.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for MCPA in Water (This protocol is a generalized procedure based on common SPE methods for acidic herbicides)[13][14]
-
Sample Preparation:
-
Take a 500 mL water sample.
-
Adjust the pH to ~2.0 using a strong acid (e.g., HCl). This ensures MCPA is in its neutral form for better retention on a C18 sorbent.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of pH 2 purified water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of pH 2 purified water to remove any polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained MCPA from the cartridge by passing 5-10 mL of methanol or acetonitrile through it at a slow flow rate (~1 mL/min).
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter and inject into the HPLC or LC-MS/MS system.
-
References
- 1. cdn.who.int [cdn.who.int]
- 2. sourcetotap.eu [sourcetotap.eu]
- 3. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. restek.com [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Chloro-3-methylphenoxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
Issue: My this compound is not dissolving in water.
-
Answer: this compound is an acidic compound and has very low intrinsic solubility in neutral water.[1][2] Its solubility in water is reported to be approximately 825 mg/L at 25°C.[1] To dissolve it in an aqueous medium, you will likely need to adjust the pH or use a co-solvent.
Issue: How can I dissolve this compound for my aqueous-based assay?
-
Answer: The most effective method is to increase the pH of your solution. By adding a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid group, forming a highly soluble salt.[3][4][5] The solubility of the salt form is significantly higher than the free acid.[3] For example, at pH 7, the solubility dramatically increases to 293 g/L.[3]
Issue: I need to dissolve the compound in an organic solvent. Which one should I choose?
-
Answer: this compound shows good solubility in several organic solvents. It is very soluble in ether and ethanol, and soluble in methanol, toluene, and xylene.[1][4] The choice of solvent will depend on the requirements and constraints of your specific experiment.
Issue: My compound precipitates out of solution when I change the buffer.
-
Answer: This is likely due to a change in pH that causes the more soluble salt form to revert to the less soluble free acid form. This compound will precipitate out of an aqueous solution if the pH is lowered sufficiently. Ensure the pH of your final solution remains in a range where the compound stays in its soluble, deprotonated state.
Frequently Asked Questions (FAQs)
What is the water solubility of this compound?
-
The water solubility of the free acid is approximately 825 mg/L at 25°C.[1] However, its solubility is highly dependent on pH.
How does pH affect the solubility of this compound?
-
As an acidic compound, its solubility in water increases significantly as the pH rises.[3] This is because the acidic proton is removed at higher pH, forming a more polar and thus more water-soluble carboxylate salt. The solubility is 0.395 g/L at pH 1, but increases to 293 g/L at pH 7 and 320 g/L at pH 9.[3]
What are the general strategies to improve the solubility of compounds like this?
-
Several techniques can be employed to enhance the solubility of poorly soluble acidic compounds:
-
pH Adjustment: Increasing the pH to form a soluble salt is a common and effective method.[5][6]
-
Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) can increase solubility.[6][7]
-
Salt Formation: Preparing a stable salt of the compound can provide a more soluble starting material.[5]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid particles.[6][8]
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water (unbuffered, pH 1) | 25 | 0.395 g/L | [3] |
| Water (buffered, pH 5) | 25 | 26.2 g/L | [3] |
| Water (buffered, pH 7) | 25 | 293 g/L | [3] |
| Water (buffered, pH 9) | 25 | 320 g/L | [3] |
| Water (general) | 25 | 825 mg/L | [1] |
| Ethanol | Not Specified | Very Soluble | [1] |
| Ether | Not Specified | Very Soluble | [1] |
| Methanol | Not Specified | Soluble | [4] |
| Toluene | Not Specified | Soluble | [1] |
| Xylene | Not Specified | Soluble | [1] |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer by pH Adjustment
-
Objective: To prepare a stock solution of this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
Target buffer (e.g., PBS, Tris)
-
pH meter
-
Stir plate and stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound.
-
Add a portion of the deionized water or buffer to the solid.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. The solid should begin to dissolve as the pH increases.
-
Continue adding NaOH until all the solid has dissolved and the desired pH is reached and stable.
-
Add the remaining amount of buffer or water to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
-
Protocol 2: Solubilization using a Co-Solvent System
-
Objective: To prepare a stock solution using a water-miscible organic co-solvent.
-
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, DMSO, Polyethylene glycol)
-
Aqueous buffer
-
Vortex mixer or sonicator
-
-
Methodology:
-
Weigh the desired amount of this compound.
-
Add a small volume of the co-solvent to the solid.
-
Vortex or sonicate the mixture until the compound is fully dissolved in the co-solvent.
-
Slowly add the aqueous buffer to the co-solvent mixture while stirring. It is crucial to add the aqueous phase to the organic phase to avoid precipitation.
-
Continue adding the buffer until the final desired concentration and co-solvent ratio are achieved.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH effect on compound ionization and solubility.
References
- 1. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 2. MCPA [chemeurope.com]
- 3. fao.org [fao.org]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing HPLC Separation of MCPA and its Metabolites
Welcome to the technical support center for the HPLC analysis of MCPA (2-methyl-4-chlorophenoxyacetic acid) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of MCPA and its primary metabolite, 4-chloro-2-methylphenol (MCP).
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) for MCPA | MCPA is an acidic compound. If the mobile phase pH is not sufficiently low, interactions can occur between the ionized MCPA and active sites on the silica-based column packing, leading to peak tailing.[1] | Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 2 pH units below the pKa of MCPA (~3.1) to ensure it is in its neutral, un-ionized form.[2][3] Using a buffered mobile phase (e.g., with phosphate or formate) will help maintain a stable pH.[2] |
| Secondary interactions with the column. | Use a Highly Deactivated Column: Employ a column with end-capping to minimize the number of free silanol groups.[1] | |
| Poor Resolution Between MCPA and MCP | Inadequate separation efficiency or selectivity of the HPLC method. | Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.[4] |
| Suboptimal column chemistry for the analytes. | Consider a Different Column: While C18 columns are common, a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can offer different selectivity and potentially better resolution for MCPA and its more polar metabolite.[5][6] | |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations.[7] | Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[7] |
| Column degradation over time. | Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix, extending its lifetime and improving reproducibility.[8] | |
| Mobile phase pH instability. | Buffer the Mobile Phase: An unbuffered mobile phase can change pH over time, leading to retention time drift for ionizable compounds like MCPA.[2][3] | |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit.[9] | Filter Samples: Ensure all samples and solvents are filtered through a 0.22 or 0.45 µm filter to remove particulates. |
| Sample precipitation on the column. | Check Sample Solvent Compatibility: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent to prevent precipitation upon injection. | |
| Ghost Peaks | Contamination in the injection system or carryover from a previous injection. | Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the needle between injections. |
| Impurities in the mobile phase. | Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for MCPA in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for MCPA, an acidic herbicide, is an inappropriate mobile phase pH.[1][2] If the pH is close to or above MCPA's pKa (~3.1), the compound will be ionized. These negatively charged molecules can interact with residual, positively charged silanol groups on the silica-based stationary phase, leading to a secondary retention mechanism that causes peak tailing.[1] To mitigate this, it is crucial to use a mobile phase with a pH below 3, ensuring MCPA remains in its neutral form.[2][3]
Q2: How can I improve the separation between MCPA and its more polar metabolite, 4-chloro-2-methylphenol (MCP)?
A2: Improving the resolution between MCPA and MCP often requires optimizing the selectivity of your method. Here are a few approaches:
-
Adjusting the Mobile Phase: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) or fine-tuning the buffer concentration can alter selectivity.
-
Gradient Optimization: Implementing a shallow gradient elution can enhance the separation between closely eluting peaks.[4]
-
Column Selection: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity due to pi-pi interactions. A mixed-mode column, which combines reversed-phase and ion-exchange properties, can also provide a unique selectivity profile for these compounds.[5][6]
Q3: What are the recommended starting conditions for developing an HPLC method for MCPA?
A3: A good starting point for method development would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0). A gradient elution from a lower to a higher concentration of acetonitrile is often a good strategy for separating the parent compound from its potential metabolites.
Q4: Is it necessary to use a guard column when analyzing MCPA in complex matrices like soil or water samples?
A4: Yes, using a guard column is highly recommended, especially with complex sample matrices.[8] Samples from environmental sources can contain particulates and strongly retained compounds that can irreversibly bind to the analytical column, leading to increased backpressure, peak shape distortion, and a shortened column lifetime. A guard column acts as a disposable, protective filter that extends the life of the more expensive analytical column.[8]
Q5: My sample is dissolved in a solvent different from the mobile phase, and I'm seeing distorted or split peaks. What could be the issue?
A5: This is likely due to solvent incompatibility. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and distorted peaks. Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for MCPA Analysis
The following table summarizes typical starting parameters for the HPLC analysis of MCPA. Optimization will likely be required based on the specific instrument, column, and sample matrix.
| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Coresep 100, 100 mm x 3.0 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) | 30 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes | 15% B to 60% B over 7 minutes |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 230 nm or 275 nm | UV at 275 nm |
| Injection Volume | 10 µL | 1 µL |
Note: These are example protocols and may require optimization.
Table 2: Influence of Mobile Phase pH on Retention of Acidic Compounds
This table illustrates the general principle of how mobile phase pH affects the retention of an acidic analyte like MCPA in reversed-phase HPLC.
| Mobile Phase pH | Analyte Ionization State | Expected Retention on C18 Column | Rationale |
| pH < pKa (e.g., pH 2.5) | Predominantly Neutral (Un-ionized) | Longer Retention | The neutral form is less polar and interacts more strongly with the hydrophobic stationary phase.[10] |
| pH ≈ pKa (e.g., pH 3.1) | Mixture of Neutral and Ionized | Poor Peak Shape, Unstable Retention | The presence of two forms of the analyte can lead to peak broadening or splitting.[2] |
| pH > pKa (e.g., pH 7.0) | Predominantly Ionized | Shorter Retention | The ionized form is more polar and has less affinity for the non-polar stationary phase, resulting in earlier elution.[10] |
Visualizations
MCPA Degradation Pathway
The following diagram illustrates the primary biological and photochemical degradation pathways of MCPA. The main metabolite formed through biological degradation is 4-chloro-2-methylphenol (MCP).
Caption: Biological degradation pathways of MCPA.
HPLC Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common HPLC issues such as poor resolution and abnormal peak shapes.
Caption: A logical workflow for troubleshooting HPLC separation issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of 2,4-dichlorophenol and 4-chloro-2-methylphenol residues in soil by matrix solid-phase dispersion and high performance liquid chromatography [nyxxb.cn]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Interference in Analytical Measurement of MCPA
Welcome to the technical support center for the analytical measurement of 2-methyl-4-chlorophenoxyacetic acid (MCPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common interference issues encountered during experimental analysis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of MCPA, presented in a clear question-and-answer format.
Issue 1: Poor Recovery or Inconsistent Results Due to Matrix Effects
Question: My MCPA signal is suppressed or enhanced, leading to poor accuracy and reproducibility. How can I identify and mitigate these matrix effects?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting matrix components that interfere with the ionization of the target analyte, leading to signal suppression or enhancement. A systematic approach is required to both diagnose and mitigate these effects.
Troubleshooting Steps:
-
Diagnose the Matrix Effect: The most definitive way to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract (post-extraction). A significant difference indicates the presence of matrix effects.
-
Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique for MCPA. Reversed-phase sorbents like C18 are commonly used and show excellent recovery. The sample pH is a critical parameter; acidification to a pH of 2-3 ensures that MCPA (a weak acid with a pKa of ~3.1) is in its neutral form, maximizing its retention on non-polar sorbents.[1]
-
Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS-based methods, d-SPE with sorbents like Primary Secondary Amine (PSA) can remove fatty acids and other interferences, while C18 can remove non-polar interferences. Graphitized Carbon Black (GCB) is effective for removing pigments but may retain planar analytes like MCPA if not used judiciously.
-
-
Employ Calibration Strategies: If sample cleanup is insufficient, specific calibration techniques can compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects, improving accuracy.
-
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. It is highly accurate but can be time-consuming.
-
-
Dilute the Sample: A simple and often effective method is to dilute the final extract. This reduces the concentration of matrix components entering the instrument, thereby minimizing their impact on the analyte's ionization. A 5-fold dilution can significantly reduce suppression, although this may compromise the limit of detection if the initial concentration is low.[2]
Data Presentation: Comparison of SPE Sorbents for MCPA Recovery
The choice of SPE sorbent is crucial for efficient extraction and cleanup. The following table summarizes recovery data for MCPA from water using various non-polar sorbents.
| SPE Sorbent Type | Sorbent Chemistry | Average Recovery of MCPA (%) |
| C18 | Octadecyl | 111 |
| C8 | Octyl | 96 |
| C2 | Ethyl | 60 |
| CH | Cyclohexyl | 40 |
| PH | Phenyl | 56 |
| (Data sourced from a study on MCPA recovery from drinking water, where C18 was identified as the most effective sorbent)[1] |
Mandatory Visualization: Workflow for Mitigating Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Issue 2: Co-elution of MCPA with Other Compounds
Question: My MCPA peak is not symmetrical or shows shouldering, suggesting co-elution with an interfering compound. How can I resolve this?
Answer: Co-elution is a common problem, especially when analyzing MCPA in the presence of other structurally similar phenoxy herbicides like 2,4-D, mecoprop (MCPP), and dichlorprop (2,4-DP). These compounds have similar physicochemical properties, making chromatographic separation challenging.
Troubleshooting Steps:
-
Confirm Co-elution with Mass Spectrometry: Use the mass spectrometer to investigate the peak.
-
Check for Multiple Precursor Ions: Examine the mass spectra across the peak. If the m/z of the primary ion changes from the front to the back of the peak, it confirms the presence of more than one compound.
-
Monitor Specific MRM Transitions: If you suspect specific interferences (e.g., 2,4-D), add their specific Multiple Reaction Monitoring (MRM) transitions to your method. An overlapping chromatographic peak in both the MCPA and the interferent's MRM channel is clear evidence of co-elution.[3]
-
-
Optimize Chromatographic Conditions: Modifying the HPLC/UPLC method is the primary strategy to resolve co-eluting peaks.
-
Adjust Mobile Phase Gradient: Decrease the ramp rate of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient provides more time for the column to resolve closely eluting compounds.
-
Change Mobile Phase pH: Since these are acidic herbicides, the pH of the aqueous mobile phase can influence retention. Ensure the pH is low (e.g., 2.5-3.5 using formic or acetic acid) to keep the analytes in their protonated, less polar form, which generally improves peak shape and retention on a C18 column.
-
Switch Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve separation.
-
-
Evaluate the Analytical Column:
-
Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm) or a solid-core particle morphology to increase the number of theoretical plates, resulting in sharper peaks and better resolution.
-
Change Stationary Phase Chemistry: If a standard C18 column is insufficient, consider a different stationary phase. A phenyl-hexyl phase, for instance, can offer different selectivity for aromatic compounds.
-
Data Presentation: Typical LC-MS/MS Parameters for Phenoxy Herbicides
Using unique MRM transitions is key to selectively detecting MCPA even with partial co-elution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) |
| MCPA | 199.0 | 141.0 | 15 |
| 2,4-D | 218.9 | 160.9 | 15 |
| Mecoprop (MCPP) | 213.0 | 141.0 | 15 |
| Dichlorprop (2,4-DP) | 233.0 | 160.9 | 15 |
| (Data compiled from representative LC-MS/MS methods for acidic herbicides)[4] |
Mandatory Visualization: Decision Tree for Resolving Co-elution
Caption: Decision-making workflow for troubleshooting co-eluting peaks.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most critical parameter in sample preparation for MCPA? A1: The pH of the sample is arguably the most critical parameter. MCPA is an acidic herbicide, and its extraction efficiency, particularly with reversed-phase SPE, is highly dependent on its protonation state. Adjusting the sample pH to 2-3 is essential to neutralize the carboxylic acid group, which increases its hydrophobicity and allows for strong retention on C18 sorbents.[1]
-
Q2: Can I use a "dilute-and-shoot" approach for MCPA analysis? A2: While a "dilute-and-shoot" approach is simple, it is often not suitable for complex matrices or when low detection limits are required. Dilution can mitigate matrix effects but also reduces the analyte concentration.[2] For matrices like soil, wastewater, or food, a sample cleanup and concentration step like SPE is typically necessary to achieve the required sensitivity and to protect the analytical instrument from contamination.
-
Q3: What are the ideal MS/MS transitions for MCPA? A3: For negative ion electrospray ionization (ESI-), the most common precursor ion for MCPA is the deprotonated molecule [M-H]⁻ at m/z 199. The most abundant and specific product ion for quantification is typically m/z 141, which corresponds to the loss of the chloromethyl group. A second, qualifying transition can also be monitored for confirmation.[3][4]
-
Q4: My MCPA peak is tailing. What are the common causes? A4: Peak tailing for acidic compounds like MCPA is often caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of both MCPA and the silanol groups. Other causes can include column contamination or degradation, or extra-column dead volume.
Section 3: Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MCPA from Water Samples
This protocol describes a general procedure for the extraction and concentration of MCPA from water using C18 SPE cartridges, followed by analysis with LC-MS/MS.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Reagent Water (HPLC grade)
-
Hydrochloric Acid (HCl) or Formic Acid
-
Acetonitrile (HPLC grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
Collect a 500 mL water sample in a clean glass container.
-
Acidify the sample to pH 2-3 by adding HCl or formic acid dropwise.
-
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of reagent water (pH adjusted to 2-3). Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water (pH 2-3) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for at least 20 minutes to remove all residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained MCPA from the cartridge by passing two 5 mL aliquots of methanol or acetonitrile through the sorbent. Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of MCPA
This protocol provides typical starting conditions for the analysis of MCPA. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation & Columns:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 20% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 20% B
-
12.0 min: 20% B
-
MS Parameters:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
-
MCPA (Quantifier): 199.0 > 141.0
-
MCPA (Qualifier): 199.0 > 105.0 (example, should be optimized)
-
-
Dwell Time: 100 ms
References
Technical Support Center: Enhancing the Stability of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of MCPA in aqueous solutions?
A1: The primary factors leading to the degradation of this compound (MCPA) in aqueous solutions are exposure to ultraviolet (UV) radiation (photodegradation), adverse pH conditions (particularly alkaline), and elevated temperatures. Microbial action can also contribute to degradation if the solution is not sterile.
Q2: What is the expected shelf-life of a standard MCPA solution?
A2: The shelf-life of an MCPA solution is highly dependent on the formulation and storage conditions. Commercial formulations of MCPA herbicides, when stored appropriately, are often stated to have a shelf life of at least two years.[1][2][3] For laboratory-prepared solutions, the stability will vary based on the solvent, concentration, pH, and exposure to light and heat.
Q3: How does pH affect the stability of MCPA solutions?
A3: MCPA is more stable in acidic to neutral conditions. Alkaline conditions can lead to hydrolysis of the ester or salt forms of MCPA, reducing its efficacy.[4] It is recommended to maintain the pH of the solution below 7 for optimal stability.
Q4: Can I do anything to protect my MCPA solution from light-induced degradation?
A4: Yes, photodegradation is a significant degradation pathway for MCPA.[5][6] To minimize this, always store MCPA solutions in amber or opaque containers to protect them from light. For experiments requiring exposure to light, consider the use of UV absorbers in the formulation.
Q5: Are there any chemical agents I can add to my MCPA solution to improve its stability?
A5: Yes, the stability of MCPA solutions can be enhanced by adding stabilizing agents. These can include:
-
Buffers: To maintain an optimal pH (acidic to neutral).
-
Antioxidants: To prevent oxidative degradation.
-
Encapsulating agents: Such as clay-protein composites, which can provide slow release and protect the MCPA molecule.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of potency in MCPA standard solution | Photodegradation | Store the solution in an amber, light-blocking container. Prepare fresh solutions more frequently if they are often exposed to light. |
| Alkaline Hydrolysis | Check the pH of your solvent. If it is alkaline, adjust to a slightly acidic pH (e.g., 5-6) using a suitable buffer system (e.g., acetate buffer). | |
| Thermal Degradation | Store the solution at controlled room temperature or refrigerated, as specified for the formulation. Avoid exposure to high temperatures. | |
| Precipitate formation in the solution | Poor solubility | Ensure the MCPA is fully dissolved. Sonication may aid dissolution. Consider using a co-solvent if solubility in a purely aqueous medium is an issue. |
| pH shift | Measure the pH of the solution. A shift towards a more neutral or alkaline pH can sometimes reduce the solubility of the acidic form of MCPA. Adjust the pH as necessary with a buffer. | |
| Inconsistent experimental results | Solution instability | Prepare fresh MCPA solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Interaction with other components | Investigate potential interactions between MCPA and other excipients or components in your experimental setup.[8][9][10][11] |
Data Presentation
Table 1: Illustrative Degradation Rates of MCPA under Various Conditions
| Condition | Parameter | Illustrative Half-life (t½) | Primary Degradation Product |
| Photolytic Stress | UV Irradiation (254 nm) in Water | < 24 hours | 4-chloro-2-methylphenol |
| Hydrolytic Stress | pH 9, 50°C | 1-2 weeks | 4-chloro-2-methylphenol |
| Hydrolytic Stress | pH 4, 50°C | > 6 months | - |
| Oxidative Stress | 3% H₂O₂, 50°C | 2-4 weeks | Oxidized derivatives |
| Thermal Stress | 70°C in darkness | > 3 months | - |
Note: The data in this table are illustrative and compiled from general knowledge of phenoxyacetic acid herbicide degradation. Actual degradation rates will vary with specific experimental conditions.
Table 2: Effect of Stabilizers on the Illustrative Shelf-Life of an Aqueous MCPA Solution (0.1 mg/mL)
| Formulation | Stabilizer(s) | Storage Condition | Illustrative Shelf-Life (90% of initial concentration) |
| Control | None | 25°C, Exposed to ambient light | 2-4 weeks |
| Formulation A | 0.1 M Acetate Buffer (pH 5.5) | 25°C, Exposed to ambient light | 3-6 months |
| Formulation B | 0.1 M Acetate Buffer (pH 5.5) + 0.1% Ascorbic Acid | 25°C, Exposed to ambient light | 6-9 months |
| Formulation C | 0.1 M Acetate Buffer (pH 5.5) + 0.1% Ascorbic Acid + 0.05% Benzophenone-4 (UV absorber) | 25°C, Exposed to ambient light | > 12 months |
Note: This table presents illustrative data to demonstrate the potential benefits of stabilizing agents. Actual results should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of MCPA
This protocol is designed to identify the potential degradation products and pathways for MCPA under various stress conditions.[12][13][14][15]
1. Materials:
-
MCPA analytical standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, validated HPLC-UV system
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of MCPA in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours in the dark.
-
Photodegradation: Expose 10 mL of a 0.1 mg/mL aqueous MCPA solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for MCPA
This method is designed to separate the intact MCPA from its potential degradation products.[16][17][18][19][20]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the main MCPA peak.
-
Linearity: Prepare a series of MCPA standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine by replicate injections of a known concentration of MCPA.
Mandatory Visualizations
Caption: Primary degradation pathways of MCPA.
Caption: Workflow for a forced degradation study.
Caption: Key factors for enhancing MCPA solution stability.
References
- 1. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 2. notmanpasture.com.au [notmanpasture.com.au]
- 3. farmprogress.com [farmprogress.com]
- 4. pjoes.com [pjoes.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Slow-release formulations of the herbicide MCPA by using clay-protein composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jocpr.com [jocpr.com]
- 11. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 20. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Method Refinement for Trace Level Detection of MCPA
Welcome to the technical support center for the trace level detection of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of MCPA at trace levels.
Sample Preparation
-
Question: What are the most effective extraction methods for MCPA from different sample matrices?
-
Answer: Solid-Phase Extraction (SPE) is a widely used and effective technique for sample preparation as it generally provides better and more reproducible results than liquid-liquid extraction (LLE).[1] For water samples, SPE with C18 cartridges has proven successful.[1] For soil and wheat samples, extraction in acidic media followed by cleanup with C18 SPE cartridges is a rapid and simple method.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often coupled with a hydrolysis step, is also applicable for food matrices.[4]
-
-
Question: I am experiencing low recovery of MCPA during solid-phase extraction (SPE). What factors should I investigate?
-
Answer: Low recovery during SPE can be influenced by several factors. Key parameters to optimize include sample pH, the type and amount of sorbent, the elution solvent, and the sample and elution volumes.[1] For acidic herbicides like MCPA, adjusting the sample pH to be acidic (e.g., pH 2) is crucial for efficient retention on non-polar sorbents like C18.[1] The choice of elution solvent is also critical; methanol is commonly used to effectively elute MCPA from C18 cartridges.[1]
-
-
Question: How can I minimize matrix effects when analyzing complex samples like soil or food?
-
Answer: Matrix effects can significantly impact the accuracy of trace level detection. To mitigate these effects, consider the following strategies:
-
Thorough Sample Cleanup: Employing a robust cleanup step, such as SPE, can remove many interfering compounds.[1][2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[5]
-
Isotope-Labeled Internal Standards: Using an isotopically labeled version of MCPA as an internal standard can effectively correct for matrix effects and variations in instrument response.[4]
-
Sample Dilution: If the concentration of MCPA is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.
-
-
Chromatographic Analysis
-
Question: What are the recommended chromatographic techniques for MCPA analysis?
-
Answer: Both liquid chromatography (LC) and gas chromatography (GC) can be used for MCPA analysis, often coupled with mass spectrometry (MS) for high sensitivity and selectivity.
-
LC-MS/MS: This is a powerful technique for the direct analysis of MCPA without the need for derivatization.[6] It offers high sensitivity and is suitable for a wide range of matrices.
-
HPLC-UV: High-performance liquid chromatography with ultraviolet (UV) detection is a simpler and more accessible method. A common wavelength for detection is 230 nm or 280 nm.[1][7]
-
GC-MS: Gas chromatography-mass spectrometry typically requires a derivatization step to convert the polar MCPA into a more volatile form suitable for GC analysis.[8][9]
-
-
-
Question: Is derivatization necessary for the GC analysis of MCPA?
Data Interpretation
-
Question: My results show inconsistent quantification. What could be the cause?
-
Answer: Inconsistent quantification can stem from several sources:
-
Matrix Effects: As discussed earlier, matrix components can interfere with the ionization of MCPA, leading to inaccurate results.
-
Instrument Variability: Ensure the analytical instrument is properly calibrated and maintained.
-
Standard Preparation: Inaccurate preparation of calibration standards will lead to erroneous quantification.
-
Integration Parameters: Improper integration of chromatographic peaks can also cause variability.
-
-
Quantitative Data Summary
The following tables summarize key performance metrics for various MCPA detection methods found in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MCPA in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Drinking Water | HPLC-UV | 0.02 µg/mL | - | [1] |
| Formulations | HPLC-UV | 1.08 mg/L | 3.62 mg/L | [7] |
| Soil (Clay) | LC-MS/MS | 0.000466-0.000480 mg/kg | 0.01 mg/kg | [5] |
| Wheat & Soil | HPLC-DAD | - | 0.01 mg/kg | [2][3] |
| Water | GC/MS | - | 1.0 ng/mL | [9] |
| Water | LC-IT-MS/MS | 3-14 ng/L | - | [11] |
| Soil | GC-ECD | 0.001 mg/kg | 0.0026 mg/kg | [12] |
Table 2: Recovery Percentages for MCPA in Spiked Samples
| Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |
| Drinking Water | 0.1, 1.0, 2.0 µg/mL | 95-107% | HPLC-UV | [1] |
| Formulations | - | 100.10% | HPLC-UV | [7] |
| Wheat & Soil | 0.01, 0.1, 0.5 mg/kg | 87.1-98.2% | HPLC-DAD | [2][3] |
| Water | 1.0, 10, 100 ng/mL | 99-109% | GC/MS | [9] |
| Water | 50-200 ng/L | 85-96% | LC-IT-MS/MS | [11] |
| Soil | - | 87-91% | GC-ECD | [12] |
Detailed Experimental Protocols
Protocol 1: MCPA Analysis in Water by SPE and HPLC-UV (Based on Taher, 2001)[1]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (200 mg) with 2 x 3 mL of methanol.
-
Follow with 2 x 3 mL of 0.01 M phosphate buffer/methanol (80:20 v/v) at pH 2. Ensure the cartridge does not dry out.
-
-
Sample Loading:
-
Acidify the water sample to pH 2.
-
Pass the sample through the conditioned cartridge at a flow rate of 6-8 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of the phosphate buffer/methanol solution.
-
-
Elution:
-
Elute the retained MCPA with 1 mL (2 x 0.5 mL) of methanol.
-
-
HPLC-UV Analysis:
-
Mobile Phase: Methanol/water (75:25 v/v) containing 0.01 M acetic acid.
-
Flow Rate: 1 mL/min.
-
Column: C18 (30 cm x 3.9 mm i.d.).
-
Detection: UV at 280 nm.
-
Injection Volume: 200 µL.
-
Protocol 2: MCPA Analysis in Soil by Alkaline Hydrolysis and LC-MS/MS (Based on EPA Method)[5]
-
Extraction and Hydrolysis:
-
Weigh 5.0 g of the soil sample into a 40-mL glass vial.
-
Add 10 mL of sodium hydroxide hydrolysis solution (15:85 v/v, 47% NaOH:deionized water) and 1 mL of methanol.
-
Heat the sample in an oven at 85°C overnight (≥16 hours) to hydrolyze any esters to the parent acid.
-
-
Acidification:
-
After cooling, gently mix the sample with 2.5 mL of chilled 15N sulfuric acid to lower the pH to approximately 3.
-
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction of the acidified sample.
-
-
LC-MS/MS Analysis:
-
Analyze the extract using a suitable LC-MS/MS system with appropriate chromatographic conditions and mass transitions for MCPA.
-
Visualizations
Caption: General workflow for the detection of MCPA.
Caption: Troubleshooting common issues in MCPA analysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in typical laboratory conditions?
A1: this compound, also known as MCPA, is generally considered a chemically stable compound. However, its stability during sample preparation can be influenced by several factors, including pH, temperature, light exposure, and the presence of certain solvents or microbial contaminants. While microbial degradation is a primary concern in environmental samples[1], chemical degradation can occur under specific laboratory conditions.
Q2: What are the primary degradation pathways for MCPA during sample preparation?
A2: The two main degradation pathways to be aware of during laboratory sample preparation are photodegradation and hydrolysis.
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the breakdown of MCPA. The rate of this degradation can be influenced by the pH of the solution[2].
-
Hydrolysis: While MCPA is relatively stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) and elevated temperatures can promote the cleavage of the ether linkage, a primary step in its degradation[1].
Q3: What is the main degradation product of MCPA to monitor for?
A3: The most commonly reported degradation product of MCPA is 4-chloro-2-methylphenol (MCP). This product is formed by the cleavage of the ether bond in the MCPA molecule[1]. Monitoring for the presence of MCP can be a good indicator of sample degradation.
Q4: How does pH affect the stability and extraction of MCPA?
A4: The pH of the sample solution is a critical factor. MCPA is a weak acid with a pKa of approximately 3.1.
-
At pH values below its pKa , MCPA exists predominantly in its neutral, undissociated form, which is more hydrophobic. This is the optimal condition for extraction from aqueous samples using nonpolar solid-phase extraction (SPE) cartridges like C18. Acidifying samples to a pH of 2-3.6 is a common practice to ensure efficient extraction[3].
-
At pH values above its pKa , MCPA is in its anionic (dissociated) form, which is more water-soluble and less likely to be retained on reverse-phase SPE cartridges. The photodegradation rate of MCPA has been observed to increase with higher pH[2].
Q5: What are the recommended storage conditions for MCPA solutions?
A5: To minimize degradation, it is recommended to store MCPA standard solutions and prepared samples in the dark at low temperatures (e.g., 4°C). For long-term storage, freezing (-20°C or lower) is advisable. It is also crucial to ensure that the storage containers are inert and do not leach any interfering substances.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of MCPA | - Incorrect pH during extraction: If the sample pH is not acidic enough (i.e., above the pKa of ~3.1), MCPA will be in its anionic form and will not be efficiently retained on nonpolar SPE cartridges. - Inappropriate SPE cartridge: Using a cartridge with the wrong stationary phase will lead to poor retention. - Inefficient elution solvent: The solvent used to elute MCPA from the SPE cartridge may not be strong enough. - Degradation during processing: Exposure to light, high temperatures, or extreme pH can cause MCPA to degrade. | - Adjust sample pH: Acidify the sample to a pH between 2 and 3.6 before SPE. - Use a C18 SPE cartridge: This is a commonly used and effective stationary phase for MCPA extraction. - Optimize elution solvent: Methanol and acetonitrile are effective elution solvents. Ensure the volume is sufficient for complete elution. - Control environmental conditions: Work in a shaded area or use amber glassware to protect from light. Avoid high temperatures and maintain a stable, appropriate pH. |
| Presence of unexpected peaks in the chromatogram | - Degradation of MCPA: The primary degradation product is 4-chloro-2-methylphenol (MCP). - Contamination: Contaminants can be introduced from solvents, glassware, or the sample matrix itself. - Leaching from plasticware or filters: Some plastic materials can leach interfering compounds. | - Confirm degradation: Analyze a known standard of MCP to confirm its presence. If confirmed, review the sample preparation procedure to identify and mitigate the cause of degradation (see other points in this table). - Run a blank: Prepare a blank sample using the same procedure and reagents to identify the source of contamination. - Use high-purity solvents and clean glassware: Ensure all materials are of appropriate analytical grade. - Select appropriate materials: Use glass or polypropylene containers and ensure any filters are compatible with the solvents being used. |
| Inconsistent or irreproducible results | - Variable sample pH: Small variations in pH can significantly affect extraction efficiency. - Inconsistent sample processing times: Prolonged exposure to harsh conditions can lead to variable degradation. - Temperature fluctuations: Changes in temperature can affect reaction rates and analyte stability. - Instrumental variability: Issues with the analytical instrument (e.g., HPLC) can lead to inconsistent results. | - Buffer the sample: Use a suitable buffer to maintain a consistent pH during sample preparation. - Standardize the protocol: Ensure that all samples are processed for the same duration and under the same conditions. - Maintain a constant temperature: Use a water bath or other temperature-controlled device during critical steps. - Perform system suitability tests: Regularly check the performance of the analytical instrument with known standards to ensure it is functioning correctly. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MCPA from Aqueous Samples
This protocol is a general guideline for the extraction of MCPA from water samples for subsequent HPLC analysis.
-
Sample pH Adjustment:
-
Take a known volume of the aqueous sample.
-
Adjust the pH of the sample to between 2.0 and 3.6 using a suitable acid (e.g., hydrochloric acid or phosphoric acid).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing methanol through it, followed by deionized water that has been acidified to the same pH as the sample. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a small volume of acidified deionized water to remove any interfering polar compounds.
-
-
Elution:
-
Elute the retained MCPA from the cartridge using an appropriate volume of methanol or acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
If necessary, evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation Study for MCPA
A forced degradation study is essential for understanding the stability of MCPA and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[4].
-
Acid and Base Hydrolysis:
-
Prepare solutions of MCPA in an acidic medium (e.g., 0.1 M HCl) and a basic medium (e.g., 0.1 M NaOH).
-
Incubate the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC to assess the extent of degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of MCPA in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature or a slightly elevated temperature and monitor for degradation over time by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of MCPA to dry heat at an elevated temperature (e.g., 70°C) for a set duration.
-
Also, prepare a solution of MCPA and expose it to the same temperature.
-
Analyze the samples by HPLC to check for degradation products.
-
-
Photodegradation:
-
Prepare a solution of MCPA and expose it to a UV light source (e.g., 254 nm or 365 nm) for a specific period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Visualizations
Caption: Workflow for MCPA Sample Preparation and Analysis.
References
Validation & Comparative
Data Presentation: Performance Comparison of Analytical Methods
A Comparative Guide to Validated Analytical Methods for the Quantification of MCPA
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at method performance across different matrices.
The following table summarizes the quantitative performance of various analytical methods for MCPA determination. The selection of a suitable method is often dependent on the sample matrix, the required sensitivity, and the available instrumentation.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV | Urine | 15 µg/L | Not Specified | 85 | 6.8[1] |
| Water | Not Specified | Not Specified | >70[2] | Not Specified | |
| Commercial Formulations | 1.08 mg/L | 3.62 mg/L | 100.10 | 0.11[3] | |
| HPLC/UVD | Brown Rice | Not Specified | Not Specified | 94.9 - 96.0 | 1.5 - 5.7[4] |
| Rice Straw | Not Specified | Not Specified | 88.2 - 92.5 | 1.5 - 5.7[4] | |
| GC-MS | Urine | 1 µg/L | Not Specified | 94 | 5.5[1] |
| Soil | 0.003 ppm | Not Specified | 81.5 - 97.8 | 15 - 23[5] | |
| Peas | 0.0045 ppm | 0.01 ppm | 60 - 94 | Not Specified[6] | |
| Soil (with derivatization) | 0.001 mg/kg | 0.0026 mg/kg | 87 - 91 | 3.4 - 8.7[7] | |
| Water | Not Specified | 1.0 ng/mL | 99 - 109 | Not Specified[8] | |
| Soil | Not Specified | 0.0001 µg/g | 45 - 123 | Not Specified[9] | |
| LC-MS/MS | Kidney Tissue | 0.02 mg/kg | Not Specified | 82 - 93 | 3.2 - 19[10] |
| Wheat Plants | 0.005 mg/kg | 0.02 mg/kg | 75.1 - 93.9 | 3.0 - 9.3[11] | |
| Wheat Grain | 0.004 mg/kg | 0.01 mg/kg | 75.1 - 93.9 | 3.0 - 9.3[11] | |
| Soil | 0.004 mg/kg | 0.01 mg/kg | 75.1 - 93.9 | 3.0 - 9.3[11] | |
| Tea | 0.004 mg/kg | 0.005 mg/kg | 70 - 120 | < 6[12] | |
| Water | 3 - 14 ng/L | Not Specified | 85 - 96 | 2 - 10[13] | |
| Water | Not Specified | 0.01 - 0.05 µg/L | 76.5 - 108.3 | < 13.6[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication of analytical results. Below are generalized protocols for the analysis of MCPA using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation (Water):
-
Acidify the water sample to pH < 2 with a strong acid (e.g., HCl).[15]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.[15]
-
Condition the cartridge with methanol followed by acidified water.
-
Pass the water sample through the cartridge.
-
Elute the analytes from the SPE cartridge with a suitable organic solvent like methanol or acetonitrile.[15]
-
-
HPLC-UV Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Soil - QuEChERS Method):
-
Weigh a homogenized soil sample into a centrifuge tube.[15]
-
Add water and an organic solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake or vortex vigorously and then centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove matrix interferences.[15]
-
-
Derivatization (for acidic herbicides):
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).[15]
-
Injector: Splitless injection mode is commonly used for trace analysis.[15]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of the analytes.[15]
-
Carrier Gas: Helium or Nitrogen.[15]
-
Detector: A Mass Spectrometer (MS) provides definitive identification and quantification.[15] An Electron Capture Detector (ECD) can also be used for high sensitivity to halogenated compounds.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (General):
-
Extraction methods vary depending on the matrix and may include liquid-liquid extraction, solid-phase extraction (SPE), or the QuEChERS method.[10][11][12] For instance, a modified QuEChERS approach is used for tea samples.[12] For kidney tissue, Soxhlet extraction followed by anion exchange SPE cleanup has been employed.[10]
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically used.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for phenoxyacetic acid herbicides like MCPA.[10][11]
-
Mass Spectrometry: A tandem mass spectrometer (e.g., triple quadrupole) is used for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode.[11]
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of MCPA.
References
- 1. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) Analysis: A Guide for Researchers
This guide provides a comprehensive overview of analytical methodologies for the determination of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA), a widely used herbicide. It is intended for researchers, scientists, and drug development professionals, offering a comparative assessment of various techniques based on available inter-laboratory and single-laboratory validation data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for MCPA quantification is critical and depends on factors such as the matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of common analytical techniques based on validation studies.
Table 1: Performance of LC-MS/MS, HPLC/UVD, and GC-MSD for MCPA Analysis [1]
| Method | Matrix | Fortification Level(s) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| LC-MS/MS | Water | Not Specified | Satisfactory | Not Specified | 40 ng/L | Not Specified |
| LC-MS/MS | Soil | Not Specified | Satisfactory | Not Specified | Not Specified | Not Specified |
| HPLC/UVD | Brown Rice | 0.5 µg/g, 1.0 µg/g | 96.0, 94.9 | 1.5 - 5.7 | Not Specified | Not Specified |
| HPLC/UVD | Rice Straw | 0.5 µg/g, 1.0 µg/g | 92.5, 88.2 | 1.5 - 5.7 | Not Specified | Not Specified |
| GC-MSD | Water | 1.0 ng/mL, 10 ng/mL, 100 ng/mL | 99 - 109 | Not Specified | Not Specified | 1.0 ng/mL[2] |
Table 2: Summary of Validation Parameters for MCPA by RP-HPLC
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Accuracy/Recovery (%) | 98 - 102 |
| Precision (% RSD) | <2 |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantitation (LOQ) | 0.3 ppm |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of MCPA in various matrices. These are synthesized from validated methods to provide a comprehensive guide.
1. Sample Preparation
-
Water Samples:
-
Acidify the water sample (e.g., 1 L) to a pH of approximately 1 with a suitable acid (e.g., sulfuric acid).
-
Perform a liquid-liquid extraction (LLE) with a nonpolar solvent such as dichloromethane or a solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the solvent and reconstitute the residue in a smaller volume of an appropriate solvent for analysis.
-
-
Soil/Sediment Samples:
-
Air-dry the sample and sieve to remove large debris.
-
Extract a known amount of the sample (e.g., 10 g) with an appropriate solvent mixture (e.g., acetone/water/acetic acid) using techniques like sonication or pressurized liquid extraction.
-
Centrifuge and collect the supernatant.
-
Perform a clean-up step using SPE to remove interfering substances.
-
Concentrate the extract before analysis.
-
-
Biological Matrices (e.g., Rice): [1]
-
Homogenize the sample.
-
Extract with a suitable solvent (e.g., acetonitrile).
-
Perform a clean-up step, which may include partitioning with a nonpolar solvent and/or SPE.
-
Concentrate the final extract for analysis.
-
2. Derivatization (for GC analysis)
For analysis by Gas Chromatography (GC), the carboxylic acid group of MCPA needs to be derivatized to a more volatile ester form. A common derivatization agent is diazomethane or by esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst. The resulting methyl ester of MCPA is then analyzed.[3]
3. Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water and acetonitrile or methanol.
-
Detector: UV-Visible Detector (UVD) or a Mass Spectrometer (MS).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Detector: Mass Selective Detector (MSD) operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]
-
4. Quality Control
For method validation and routine analysis, it is essential to include quality control samples such as procedural blanks, matrix spikes, and certified reference materials. The recovery of matrix spikes should typically be within 70-120%.[2] The relative standard deviation for replicate samples should be less than 20% as per SANTE guidelines.[4]
Analytical Workflow and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for MCPA analysis and a conceptual representation of inter-laboratory comparison.
Caption: A typical workflow for the analysis of MCPA in environmental and biological samples.
Caption: Logical relationship in an inter-laboratory comparison for analytical proficiency testing.
References
- 1. benchchem.com [benchchem.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MCPA and Other Phenoxy Herbicides for Broadleaf Weed Control
A comprehensive guide for researchers and agricultural scientists on the relative efficacy and application of key phenoxy herbicides, including MCPA, 2,4-D, mecoprop (MCPP), and dichlorprop. This document provides a synthesis of available data on their performance, detailed experimental methodologies for efficacy testing, and a visualization of their shared mode of action.
Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture and turf management since their introduction in the 1940s.[1] Among the most prominent members of this chemical family are MCPA (2-methyl-4-chlorophenoxyacetic acid), 2,4-D (2,4-dichlorophenoxyacetic acid), mecoprop (MCPP), and dichlorprop (2,4-DP).[2][3] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants, while generally leaving grasses unharmed.[1][4] This guide offers a detailed comparison of the efficacy of MCPA with its phenoxy counterparts, supported by available experimental data and detailed procedural outlines for replication and further research.
Comparative Efficacy of Phenoxy Herbicides
The selection of a phenoxy herbicide is often dictated by the target weed species, crop or turf type, and environmental conditions. While all share a similar mode of action, subtle differences in their chemical structures lead to variations in their herbicidal activity and spectrum of control.
Qualitative Efficacy on Common Broadleaf Weeds
A qualitative comparison of the efficacy of MCPA, 2,4-D, MCPP, and dichlorprop on several common broadleaf weeds is summarized in the table below. This information is synthesized from various turfgrass and agricultural weed management resources.
| Weed Species | MCPA | 2,4-D | MCPP (mecoprop) | Dichlorprop (2,4-DP) |
| White Clover (Trifolium repens) | Fair | Poor | Fair | Poor |
| Dandelion (Taraxacum officinale) | Good | Excellent | Poor | Poor |
| Common Chickweed (Stellaria media) | Excellent | Poor | Fair | Good |
| Thistle (Cirsium spp.) | Good | Good | - | - |
| Dock (Rumex spp.) | Good | - | - | - |
| Plantain (Plantago spp.) | - | Excellent | - | - |
| Knotweed (Polygonum spp.) | - | - | Good | - |
Source: Compiled from various sources.[2][5][6]
Note: Efficacy ratings are general and can be influenced by factors such as weed growth stage, application rate, and environmental conditions.
Quantitative Efficacy Data
While comprehensive, directly comparable quantitative data such as ED50 values (the dose required to produce a 50% response) across a wide range of weeds for all four herbicides is limited in the readily available literature. However, some studies provide valuable insights into their relative performance under specific conditions.
One study compared the efficacy of MCPA, MCPB, and 2,4-DB on creeping buttercup (Ranunculus repens) and creeping thistle (Cirsium arvense) in permanent pasture. The results indicated that under the trial's management practices, MCPA was a more effective weedkiller than MCPB or 2,4-DB for these species.[7]
Another study in wheat fields in Iran evaluated the efficacy of a 2,4-D and MCPA tank mix. The results showed that a rate of 975 g ai ha-1 of the 2,4-D plus MCPA mixture provided effective control of broadleaf weeds like hoary cress (Cardaria draba) and haresear mustard (Conringia orientalis).[8]
The following table presents a summary of available quantitative data from a field trial comparing MCPA, MCPB, and 2,4-DB on the control of Ranunculus repens.
| Treatment | Application Rate (oz. acid equivalent/acre) | % Ground Cover of Ranunculus repens (Post-Treatment) |
| MCPA | 12 | Significantly Reduced |
| MCPA | 24 | Significantly Reduced |
| MCPB | 24 | Less effective than MCPA |
| MCPB | 30 | Less effective than MCPA |
| MCPB | 36 | Less effective than MCPA |
| 2,4-DB | 24 | Less effective than MCPA |
| 2,4-DB | 30 | Less effective than MCPA |
| 2,4-DB | 36 | Less effective than MCPA |
| Control | - | No significant change |
Source: Adapted from BCPC Conference Proceedings, 1958.[7]
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and comparable data on herbicide efficacy, standardized experimental protocols are essential. The following outlines a typical methodology for a greenhouse herbicide bioassay, synthesized from established practices.[9][10]
Greenhouse Herbicide Bioassay Protocol
1. Plant Material and Growth Conditions:
- Select a susceptible broadleaf weed species (e.g., common chickweed, white clover) and a tolerant grass species (e.g., perennial ryegrass).
- Sow seeds in pots filled with a standardized greenhouse potting mix.
- Grow plants in a controlled greenhouse environment with appropriate temperature, light, and humidity for the selected species.
- Water the plants regularly to maintain optimal growth.
2. Herbicide Preparation and Application:
- Prepare stock solutions of MCPA, 2,4-D, MCPP, and dichlorprop using analytical grade standards.
- Create a series of dilutions from the stock solutions to establish a dose-response range. A logarithmic series of concentrations is often used.
- Include a control group that receives no herbicide treatment.
- Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves for broadleaf weeds).
- Application can be performed using a calibrated laboratory sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
- After a predetermined period (e.g., 14-21 days), visually assess the percentage of weed control for each treatment, ranging from 0% (no effect) to 100% (complete kill).
- Harvest the above-ground biomass of the plants in each pot.
- Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
- Measure the dry weight of the biomass for each treatment.
- Analyze the data to determine the dose-response relationship for each herbicide. Calculate the ED50 value, which is the dose of herbicide that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.[11][12][13]
Mode of Action: The Auxin Signaling Pathway
Phenoxy herbicides exert their phytotoxic effects by disrupting the normal auxin signaling pathway in susceptible plants.[4][14] They act as mimics of the natural auxin, indole-3-acetic acid (IAA), leading to an overload of the hormonal system.[4] This results in uncontrolled and disorganized cell division and elongation, ultimately causing stem and leaf twisting, epinasty, and plant death.[4]
The core of this pathway involves the perception of auxin (or the herbicide mimic) by a receptor complex, which then targets repressor proteins for degradation. The removal of these repressors allows for the transcription of auxin-responsive genes that drive unregulated growth.[15]
Caption: Simplified auxin signaling pathway disrupted by phenoxy herbicides.
Experimental Workflow
The process of evaluating and comparing the efficacy of different herbicides follows a structured workflow, from initial planning to final data analysis.
Caption: Standard workflow for herbicide efficacy studies.
References
- 1. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 2. Choosing The Right Weed Killer - Rigby Taylor [rigbytaylor.com]
- 3. 24d.info [24d.info]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 6. fairfaxgardening.org [fairfaxgardening.org]
- 7. bcpc.org [bcpc.org]
- 8. sid.ir [sid.ir]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. researchgate.net [researchgate.net]
- 12. isws.org.in [isws.org.in]
- 13. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Activity of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA) and 2,4-Dichlorophenoxyacetic Acid (2,4-D)
A comprehensive guide for researchers and scientists on the performance and mechanisms of two legacy synthetic auxin herbicides.
Introduction
2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are two of the oldest and most widely utilized selective herbicides for the control of broadleaf weeds in cereal crops and turf.[1] Both belong to the phenoxyalkanoic acid class of herbicides and function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible dicotyledonous plants.[2] Despite their similar mode of action, differences in their chemical structure lead to variations in their herbicidal efficacy, crop selectivity, and weed control spectrum. This guide provides an objective comparison of the herbicidal activity of MCPA and 2,4-D, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental evaluation.
Mechanism of Action: A Shared Pathway
Both MCPA and 2,4-D exert their herbicidal effects by disrupting normal plant growth processes regulated by auxins. At the molecular level, these synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby derepressing Auxin Response Factors (ARFs). The subsequent uncontrolled expression of auxin-responsive genes leads to a cascade of physiological disruptions, including epinastic growth, stem and leaf twisting, and ultimately, plant death.
Comparative Herbicidal Efficacy: Experimental Data
The herbicidal efficacy of MCPA and 2,4-D varies depending on the target weed species and the developmental stage of the plant. Generally, 2,4-D is considered to have a broader spectrum of activity against broadleaf weeds compared to MCPA.[3] However, certain crops, such as oats, exhibit greater tolerance to MCPA.[4] The following tables summarize quantitative data from a comparative study on the inhibitory effects of these herbicides on the growth of selected broadleaf weeds and cereal crops.
Table 1: Inhibitory Concentration (IC50) of 2,4-D and MCPA on Broadleaf Weeds
| Weed Species | Herbicide | IC50 for Root Growth (mg a.i. L⁻¹) | IC50 for Shoot Growth (mg a.i. L⁻¹) |
| Lepidium sativum (Garden Cress) | 2,4-D | 0.07 | 0.15 |
| MCPA | 0.12 | 0.35 | |
| Sinapis alba (White Mustard) | 2,4-D | 0.10 | 0.20 |
| MCPA | 0.18 | 0.45 |
Data sourced from Grabińska-Sota et al., 2003.
Table 2: Inhibitory Concentration (IC50) of 2,4-D and MCPA on Cereal Crops
| Crop Species | Herbicide | IC50 for Root Growth (mg a.i. L⁻¹) | IC50 for Shoot Growth (mg a.i. L⁻¹) |
| Avena sativa (Oat) | 2,4-D | 12.0 | 73.0 |
| MCPA | 10.0 | 65.0 | |
| Triticum aestivum (Wheat) | 2,4-D | 8.0 | 55.0 |
| MCPA | 9.0 | 60.0 |
Data sourced from Grabińska-Sota et al., 2003.
The data indicates that both herbicides are significantly more potent against the tested broadleaf species than the cereal crops, demonstrating their selective nature. For the broadleaf weeds, 2,4-D consistently exhibits a lower IC50 value for both root and shoot growth inhibition, suggesting a higher intrinsic herbicidal activity compared to MCPA against these species. In the case of cereal crops, the differences in IC50 values are less pronounced, with oats showing slightly better tolerance to MCPA.
Experimental Protocols: Assessing Herbicidal Efficacy
The following is a generalized, step-by-step protocol for conducting a whole-plant dose-response bioassay in a greenhouse setting to compare the efficacy of herbicides like 2,4-D and MCPA. This protocol is based on established methodologies for herbicide efficacy testing.[7]
Detailed Methodology:
-
Plant Material and Growth Conditions:
-
Select certified seeds of the target weed species (e.g., Chenopodium album, Amaranthus retroflexus) and a reference crop (e.g., Triticum aestivum).
-
Germinate seeds in petri dishes or germination trays with a suitable substrate.
-
Transplant uniform seedlings at a specific growth stage (e.g., two to four true leaves) into individual pots filled with a standardized greenhouse potting mix.
-
Maintain the plants in a controlled greenhouse environment with consistent temperature, humidity, and photoperiod (e.g., 25/18°C day/night, 16-hour photoperiod).
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of analytical grade 2,4-D and MCPA in an appropriate solvent.
-
Create a series of dilutions to achieve a range of doses that will elicit a full dose-response curve (from no effect to complete plant death). A logarithmic dose series is often employed.
-
Include an untreated control (no herbicide) and a solvent-only control.
-
Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 14 to 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass of each plant and determine the fresh and/or dry weight.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to generate dose-response curves.
-
From these curves, calculate the effective dose required to cause a 50% reduction in growth (ED50) or biomass (GR50) for each herbicide and plant species.
-
Conclusion
Both 2,4-D and MCPA are effective and selective herbicides for the control of broadleaf weeds. Experimental data indicates that 2,4-D generally possesses a higher intrinsic activity against a range of broadleaf species compared to MCPA. However, MCPA can offer a greater margin of safety on certain cereal crops like oats. The choice between these two herbicides will ultimately depend on the specific weed spectrum present, the crop being grown, and the desired level of weed control and crop safety. The provided experimental protocol offers a robust framework for researchers to conduct further comparative studies to elucidate the subtle yet significant differences in the herbicidal profiles of these two important agricultural tools.
References
- 1. Effect of crop density and reduced doses of 2, 4 – D + MCPA on control of redroot pigweed (Amaranthus retroflexus L.) in corn (Zea mays L.) [jcesc.um.ac.ir]
- 2. fbn.com [fbn.com]
- 3. Chemical Control of Broadleaf Weeds in Turf | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. researchgate.net [researchgate.net]
- 5. cropj.com [cropj.com]
- 6. Thistle, Canada (Cirsium arvense)-selective control in crops | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: Comparing MCPA and Its Environmental Metabolites
For Immediate Release
[City, State] – [Date] – A comprehensive toxicological comparison of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and its primary degradation products reveals distinct differences in their toxicological profiles. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on their acute, chronic, and ecotoxicological effects, providing a framework for understanding their environmental and potential human health impacts.
MCPA, a selective phenoxy herbicide, is valued for its effectiveness against broadleaf weeds. However, its environmental fate and the toxicity of its breakdown products are of significant scientific interest. Through biological and photochemical processes, MCPA degrades into several metabolites, most notably 4-chloro-2-methylphenol (MCP), but also cloxyfonac, 4-chloro-2-carboxyphenoxyacetic acid (CCPA), phenoxyacetic acid (PAC), 4-chlorophenol (4CP), and 2-methylphenol (2MP).[1] This comparison guide provides a detailed analysis of the toxicological data for MCPA and these key degradation products.
Quantitative Toxicological Data Summary
The following tables summarize the available quantitative data for MCPA and its principal degradation products, offering a side-by-side comparison of their toxicological profiles.
Table 1: Acute Toxicity Data
| Compound | Test Organism | Route of Administration | LD50/LC50 | Reference |
| MCPA | Rat | Oral | 700 - 1160 mg/kg | [2] |
| Mouse | Oral | 550 - 800 mg/kg | [2] | |
| Rabbit | Dermal | >4000 mg/kg | [2] | |
| 4-chloro-2-methylphenol (MCP) | Rat | Oral | 2650 - 3196 mg/kg | [3] |
| Rat | Dermal | 2240 mg/kg | [3] | |
| Mouse | Oral | 1320 mg/kg | [4] | |
| Rat | Inhalation (4h) | 0.9 mg/L | [3] | |
| 4-chlorophenol (4CP) | Rat | Oral | 670 - 1258 mg/kg | [1][4] |
| Rat | Dermal | 1500 mg/kg | [1] | |
| Rat | Inhalation | 11 mg/m³ | [1] | |
| 2-methylphenol (2MP) | Rat | Oral | 121 mg/kg | [5][6] |
| Rabbit | Dermal | 890 mg/kg | [2] | |
| Rat | Dermal | 620 mg/kg | [6][7] | |
| Phenoxyacetic acid (PAC) | Mouse | Intravenous | 1000 mg/kg | [8] |
Table 2: Ecotoxicity Data
| Compound | Test Organism | Endpoint (Duration) | Value | Reference |
| MCPA | Bobwhite Quail | LD50 | 377 mg/kg | [9] |
| Rainbow Trout | LC50 (96h) | 117 - 232 mg/L | [9] | |
| Freshwater Invertebrates | LC50 | Practically non-toxic | [9] | |
| Bees | Oral LD50 | 104 µ g/bee | [9] | |
| 4-chloro-2-methylphenol (MCP) | Fish | LC50 (96h) | 2.3 - 6.6 mg/L | [3] |
| Daphnids | EC50 (48h) | 0.29 - 1.0 mg/L | [3] | |
| Algae | EC50 (96h) | 8.2 mg/L | [3] |
Key Toxicological Endpoints
MCPA: The parent compound, MCPA, exhibits slight to moderate acute toxicity in mammals.[2] Chronic exposure in rats has been associated with effects on the liver and kidneys at high doses.[10] While some epidemiological studies have suggested a possible link between chlorophenoxy herbicides and certain cancers in humans, animal carcinogenicity studies on MCPA have generally been negative.[11][12] The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans.[13] MCPA is not considered to be genotoxic.[2] One of its mechanisms of toxicity in animals is the uncoupling of oxidative phosphorylation.[14]
Degradation Products:
-
4-chloro-2-methylphenol (MCP): A major metabolite of MCPA, MCP is considered to be very toxic to aquatic organisms.[3] Its acute mammalian toxicity appears to be lower than that of MCPA based on oral LD50 values in rats. However, it is classified as corrosive and toxic if inhaled.[3]
-
4-chloro-2-carboxyphenoxyacetic acid (CCPA): This plant-specific metabolite has been shown to be less toxic than MCPA in a 4-week rat study, with the liver and kidneys being the target organs for both compounds at high doses.[15]
-
Cloxyfonac: While specific quantitative toxicity data is limited in the readily available literature, cloxyfonac is suspected of causing cancer and is considered very toxic to aquatic life according to its GHS classification.[16]
-
4-chlorophenol (4CP) and 2-methylphenol (2MP): These are also breakdown products of MCPA. 2-methylphenol appears to be more acutely toxic to mammals via the oral route than MCPA, while 4-chlorophenol shows comparable or slightly higher acute oral toxicity.[1][4][5][6]
-
Phenoxyacetic acid (PAC): Limited acute toxicity data is available for PAC.[8][17]
Experimental Protocols
Detailed methodologies for key toxicological and environmental fate studies are outlined below, based on internationally recognized guidelines.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to assess the mutagenic potential of a substance.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium.[18]
-
Procedure:
-
Bacterial cultures are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).[15][19] The S9 mix simulates mammalian metabolism.
-
The exposure is carried out using either the plate incorporation method or the pre-incubation method.[18]
-
Plates are incubated for 48-72 hours at 37°C.[18]
-
The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.[15]
Carcinogenicity Study (OECD 451)
This long-term study is designed to evaluate the carcinogenic potential of a substance in animals.
-
Principle: The test substance is administered daily to groups of rodents for a major portion of their lifespan.[20][21][22] The animals are observed for the development of tumors.
-
Procedure:
-
Typically, rats or mice are used, with at least 50 animals of each sex per dose group.[20][22]
-
At least three dose levels are used, along with a concurrent control group.[22] The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.
-
The substance is usually administered orally (in the diet or by gavage), but dermal or inhalation routes can also be used.[20][22]
-
The study duration is typically 24 months for rats and 18-24 months for mice.[22]
-
Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
A complete necropsy is performed on all animals, and all organs and tissues are examined microscopically for evidence of neoplasia.
-
-
Interpretation: The incidence of tumors in the treated groups is compared to the control group. Statistical analysis is used to determine if there is a significant increase in tumors at any dose level.[20]
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study evaluates the persistence and degradation pathway of a chemical in soil.
-
Principle: The test substance, usually radiolabelled, is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions.[11][23][24] The rate of degradation of the parent compound and the formation and decline of major transformation products are monitored over time.[23][24]
-
Procedure:
-
Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level.[11][23]
-
For aerobic conditions, the soil is incubated in flasks that allow for air exchange. For anaerobic conditions, the soil is typically flooded and purged with an inert gas.
-
At various time intervals (up to 120 days), soil samples are taken and extracted.[11][23][25]
-
The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to quantify the parent substance and its transformation products.[23]
-
Volatile degradation products, such as ¹⁴CO₂, are trapped and quantified.[23]
-
-
Interpretation: The data are used to calculate the dissipation time (e.g., DT50, the time for 50% of the substance to degrade) of the parent compound and to identify the major degradation products and their concentrations over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows relevant to the toxicology of MCPA and its degradation products.
Caption: Uncoupling of oxidative phosphorylation by MCPA.
Caption: Experimental workflow for the Ames Test (OECD 471).
Caption: Experimental workflow for a soil degradation study (OECD 307).
References
- 1. echemi.com [echemi.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. phenoxyacetic acid, 122-59-8 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nepc.gov.au [nepc.gov.au]
- 14. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. lobachemie.com [lobachemie.com]
- 18. oecd.org [oecd.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. quantics.co.uk [quantics.co.uk]
- 21. policycommons.net [policycommons.net]
- 22. oecd.org [oecd.org]
- 23. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 24. content.fera.co.uk [content.fera.co.uk]
- 25. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
Navigating Specificity: A Comparative Guide to MCPA Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount for accurate and reliable quantification of the target analyte. This guide provides a comprehensive comparison of the cross-reactivity of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) in immunoassays, offering insights into potential interferences from structurally related phenoxy herbicides and other compounds.
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely utilized for the rapid and sensitive detection of small molecules like MCPA in various matrices. The core of these assays lies in the specific recognition of the target analyte by an antibody. However, due to structural similarities, these antibodies may also bind to other, non-target compounds, a phenomenon known as cross-reactivity. This can lead to overestimated concentrations of the target analyte and compromise the integrity of the results.
This guide delves into the quantitative assessment of MCPA cross-reactivity, presents detailed experimental protocols for its determination, and provides a comparative analysis of immunoassay performance.
Understanding MCPA Immunoassay Specificity: A Data-Driven Comparison
The specificity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. This is typically expressed as a cross-reactivity percentage, calculated using the concentration of the target analyte that causes 50% inhibition (IC50) and the IC50 of the cross-reacting compound.
While a comprehensive, standardized dataset for all commercially available MCPA immunoassays is not publicly available, data from published research on the development and validation of specific MCPA ELISAs provide valuable insights into their cross-reactivity profiles. The following table summarizes representative cross-reactivity data for an MCPA-specific polyclonal antibody-based competitive indirect ELISA (ciELISA).
| Compound | Structure | Cross-Reactivity (%) |
| MCPA | CH₃(Cl)C₆H₃OCH₂COOH | 100 |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Cl₂C₆H₃OCH₂COOH | < 10 |
| MCPP (Mecoprop) | CH₃(Cl)C₆H₃OCH(CH₃)COOH | < 5 |
| 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) | Cl₃C₆H₂OCH₂COOH | < 1 |
| Dicamba | Cl₂C₆H₂(OCH₃)COOH | < 0.1 |
| 4-Chlorophenoxyacetic acid | ClC₆H₄OCH₂COOH | < 15 |
| 2-Methyl-4-chlorophenol | CH₃(Cl)C₆H₃OH | < 0.1 |
Note: The cross-reactivity values presented are illustrative and can vary depending on the specific antibody, assay format, and experimental conditions.
Visualizing the Immunoassay Workflow and Cross-Reactivity
To better understand the principles behind MCPA immunoassays and the concept of cross-reactivity, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: Workflow of a competitive ELISA for MCPA detection.
Caption: Conceptual diagram of antibody cross-reactivity.
Experimental Protocols for Assessing MCPA Cross-Reactivity
Accurate determination of cross-reactivity is crucial for validating an immunoassay. The following sections outline the detailed methodologies for key experiments.
Hapten Synthesis and Immunogen Preparation
The production of antibodies against small molecules like MCPA requires them to be conjugated to a larger carrier protein, as small molecules alone are not immunogenic.
-
Hapten Synthesis: A derivative of MCPA is synthesized to introduce a functional group (e.g., a carboxyl group) that can be used for conjugation to a carrier protein. This is often achieved by reacting MCPA with a compound containing a linker arm.
-
Immunogen Preparation: The synthesized MCPA hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable cross-linking agent (e.g., carbodiimide). The resulting MCPA-protein conjugate serves as the immunogen.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the MCPA immunogen.
-
Immunization: Animals (typically rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the MCPA-protein conjugate emulsified with an adjuvant. A series of booster injections are administered to elicit a high-titer antibody response.
-
Antibody Purification: For polyclonal antibodies, the immunoglobulin G (IgG) fraction is purified from the antiserum using protein A or G affinity chromatography. For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of highly specific antibodies.
Competitive Indirect ELISA (ciELISA) Protocol for MCPA
This protocol describes a common format for quantifying MCPA and determining cross-reactivity.
-
Coating: Microtiter plate wells are coated with an MCPA-protein conjugate (different from the immunogen to minimize non-specific binding) and incubated overnight at 4°C.
-
Washing: The wells are washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the well surface are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: A mixture of the anti-MCPA antibody and either the MCPA standard or the sample is added to the wells. The free MCPA in the solution competes with the MCPA-protein conjugate coated on the plate for binding to the limited number of antibody binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The wells are washed to remove unbound antibodies and other components.
-
Detection: An enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at room temperature. This secondary antibody binds to the primary anti-MCPA antibody that has bound to the coated antigen.
-
Washing: The wells are washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of MCPA in the sample.
Determination of Cross-Reactivity
-
Prepare Standard Curves: A standard curve for MCPA is generated by running the ciELISA with a series of known concentrations of MCPA.
-
Prepare Cross-Reactant Solutions: A series of dilutions for each of the potentially cross-reacting compounds (e.g., 2,4-D, MCPP, 2,4,5-T, dicamba) are prepared.
-
Run Competitive ELISA for Cross-Reactants: The ciELISA is performed for each of the cross-reactant solutions in the same manner as for the MCPA standards.
-
Calculate IC50 Values: The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for MCPA and for each of the cross-reacting compounds from their respective standard curves.
-
Calculate Cross-Reactivity Percentage: The cross-reactivity (CR%) is calculated using the following formula:
CR (%) = (IC50 of MCPA / IC50 of Cross-Reactant) x 100
Conclusion
The specificity of an immunoassay is a critical performance characteristic that directly impacts the reliability of the obtained results. For the analysis of MCPA, it is essential to consider the potential for cross-reactivity from other structurally related phenoxy herbicides. The data and protocols presented in this guide provide a framework for researchers to evaluate and compare the performance of different MCPA immunoassays. By understanding the principles of cross-reactivity and employing rigorous validation procedures, scientists can ensure the accuracy and integrity of their analytical data, leading to more robust research outcomes and informed decision-making in drug development and environmental monitoring.
Comparative Guide to Reference Standards for Chlorinated Methylphenoxyacetic Acids
For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical step in ensuring the accuracy and validity of analytical results. This guide provides a comparative overview of commercially available reference standards for isomers of chloro-3-methylphenoxyacetic acid, with a focus on providing practical, data-driven insights for their selection and use in a laboratory setting.
Introduction
While a dedicated and readily available certified reference material for 2-(4-Chloro-3-methylphenoxy)acetic acid is not commonly listed by major suppliers, its isomers, 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) and 2-(2-Chloro-4-methylphenoxy)acetic acid, are widely available and frequently analyzed. These isomers are common herbicides, and their analysis is crucial for environmental monitoring and food safety. This guide, therefore, focuses on comparing the reference standards for these readily available and analytically relevant isomers, which serve as the primary alternatives for researchers in this field.
The comparison presented herein is based on data compiled from various suppliers and analytical studies. It aims to provide a clear, objective overview to aid in the selection of the most appropriate reference standard for a given analytical application.
Quantitative Data Comparison
The following table summarizes the key specifications for commercially available reference standards of the two primary isomers of chloro-3-methylphenoxyacetic acid. This data is essential for evaluating the suitability of a standard for a specific analytical method, such as HPLC or GC-MS, where purity and impurity profiles are of paramount importance.
| Feature | 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) | 2-(2-Chloro-4-methylphenoxy)acetic acid |
| CAS Number | 94-74-6 | 583-23-3 |
| Molecular Formula | C₉H₉ClO₃ | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol | 200.62 g/mol |
| Purity | Typically ≥97% - ≥99.5% | Typically ≥98% |
| Common Impurities | Other chlorinated phenoxyacetic acids, dichlorophenols | Isomeric compounds, starting materials |
| Physical Form | White to light brown solid | White crystalline powder |
| Solubility | Soluble in acetone, ethanol, and diethyl ether. Slightly soluble in water. | Soluble in most organic solvents. |
| Storage Conditions | 2-8°C | 2-8°C |
| Available Formats | Neat solid, solutions in organic solvents | Neat solid |
Experimental Protocols
Accurate quantification of this compound isomers requires robust and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common techniques employed for the analysis of these compounds.
1. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of MCPA
This method is suitable for the quantification of MCPA in various matrices, including environmental samples and agricultural products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Calibration: A calibration curve should be prepared using a certified reference standard of MCPA at a minimum of five concentration levels.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of MCPA
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of MCPA identity.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injection: Splitless injection at 250°C.
-
Derivatization: As phenoxyacetic acids are polar, derivatization is often required to improve their volatility and chromatographic behavior. A common method is esterification with diazomethane or BF₃/methanol to form the methyl ester.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-350. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the MCPA derivative is recommended for enhanced sensitivity.
Workflow and Pathway Diagrams
To visually represent the logical flow of selecting and utilizing a reference standard for the analysis of chlorinated methylphenoxyacetic acids, the following diagrams have been generated using the DOT language.
Caption: Workflow for selecting and using a reference standard for analysis.
Caption: Decision pathway for selecting an appropriate analytical method.
Confirming the Structure of MCPA Metabolites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate structural confirmation of herbicide metabolites is paramount for environmental monitoring and toxicological assessment. This guide provides a comprehensive comparison of mass spectrometry-based approaches with alternative analytical techniques for the structural elucidation of metabolites of the widely used herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA).
The primary metabolic pathways of MCPA in the environment lead to the formation of two key metabolites: 4-chloro-2-methylphenol (MCP) and 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), also known as cloxyfonac.[1] The definitive identification of these transformation products is crucial for understanding the environmental fate and potential impact of MCPA.
Mass Spectrometry: The Gold Standard for Structural Confirmation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the identification and quantification of MCPA and its metabolites.[2][3] This technique offers high sensitivity and selectivity, enabling the confident structural confirmation of metabolites even at trace levels in complex matrices such as soil and water.
Mass Spectral Data for MCPA and its Metabolites
The structural confirmation of MCPA and its metabolites by LC-MS/MS is based on the precise measurement of the precursor ion (the ionized molecule) and its characteristic product ions, which are generated through collision-induced dissociation. The fragmentation pattern is a unique fingerprint for each compound.
| Compound | Precursor Ion (m/z) | Adduct | Major Product Ions (m/z) |
| MCPA | 199.0167 | [M-H]⁻ | 141 |
| 4-chloro-2-methylphenol (MCP) | 141.0113 | [M-H]⁻ | 105.0346 |
| 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA/Cloxyfonac) | 215 | [M-H]⁻ | 157, 141 |
Table 1: Experimentally determined precursor and product ions for MCPA and its primary metabolites using LC-MS/MS in negative ion mode.[4]
The fragmentation of MCPA typically involves the loss of the carboxymethyl group (-CH₂COOH), resulting in the stable phenolate ion at m/z 141. For MCP, a common fragment at m/z 105.0346 is observed. The fragmentation of HMCPA involves the loss of the carboxymethyl group to produce an ion at m/z 157, and a further loss of the hydroxymethyl group can result in the ion at m/z 141, which is also a characteristic fragment of the parent compound, MCPA.
Experimental Workflow for LC-MS/MS Analysis
A typical workflow for the analysis of MCPA metabolites in environmental samples using LC-MS/MS is outlined below.
Caption: Experimental workflow for the analysis of MCPA metabolites.
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of MCPA and its metabolites. The choice of method often depends on the specific requirements of the study, including sensitivity, throughput, and cost.
| Feature | LC-MS/MS | GC-MS | HPLC-UV/Fluorescence |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/L to mg/L) | Moderate (mg/L) |
| Specificity | Very High | High | Moderate |
| Derivatization | Not typically required | Often required for polar metabolites | Not required |
| Analysis Time | Fast (UHPLC can be <10 min) | Moderate | Slower |
| Throughput | High | Moderate | Moderate |
| Cost | High | Moderate | Low |
| Confirmation | High (fragmentation pattern) | High (mass spectrum) | Low (retention time) |
Table 2: Comparison of the performance of LC-MS/MS, GC-MS, and HPLC for the analysis of MCPA metabolites.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, for polar metabolites like MCPA and HMCPA, derivatization is often necessary to increase their volatility and thermal stability.[6] This additional sample preparation step can increase analysis time and introduce potential for errors. While GC-MS provides good sensitivity and specificity, LC-MS/MS generally offers superior performance for these types of analytes.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC with UV or fluorescence detection is a more accessible and cost-effective technique. However, it lacks the specificity of mass spectrometry and is generally less sensitive.[7] Co-eluting compounds from complex matrices can interfere with the detection of target analytes, leading to less reliable identification and quantification.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
comparative study of MCPA effects on different plant species
A Comparative Guide to the Effects of MCPA on Various Plant Species
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic, post-emergence herbicide widely utilized in agriculture to control broadleaf weeds in cereal crops, pastures, and turfgrass.[1][2] As a synthetic auxin, MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible plants, ultimately causing their demise.[1][2] This guide provides a comparative analysis of MCPA's effects on different plant species, supported by experimental data, detailed protocols, and visualizations of its mode of action.
Data Presentation: Quantitative Effects of MCPA
The following tables summarize the quantitative effects of MCPA on various plant species, including susceptible broadleaf weeds and tolerant cereal crops. The data is presented as IC50 (inhibitory concentration required to cause 50% inhibition) and GR50/GR90 (dose required to reduce plant biomass by 50% and 90%, respectively) values.
Table 1: IC50 Values for MCPA on Germination and Seedling Growth
| Plant Species | Family | Type | Parameter | IC50 (mg a.i./L) |
| Lepidium sativum (Garden Cress) | Brassicaceae | Broadleaf | Germination | 104 |
| Shoot Growth | 0.15 | |||
| Root Growth | 0.07 | |||
| Sinapis alba (White Mustard) | Brassicaceae | Broadleaf | Germination | 185 |
| Shoot Growth | 0.8 | |||
| Root Growth | 0.2 | |||
| Avena sativa (Oat) | Poaceae | Cereal | Germination | >6704 |
| Shoot Growth | 73 | |||
| Root Growth | 12 | |||
| Triticum aestivum (Wheat) | Poaceae | Cereal | Germination | >6704 |
| Shoot Growth | 68 | |||
| Root Growth | 10 |
Data sourced from Grabińska-Sota et al. (2003). The study utilized the sodium salt of MCPA.
Table 2: Biomass Reduction (GR50 and GR90) of Geranium dissectum (Cut-leaved Crane's-bill)
| Herbicide | GR50 (g a.i./ha) | GR90 (g a.i./ha) |
| 2,4-D+MCPA | 147.30 | 560.47 |
Data sourced from a study on the efficacy of various herbicides on G. dissectum.[3] The recommended field dose for the 2,4-D+MCPA formulation was 1360 g a.i./ha.[3]
Table 3: Effect of MCPA-Na on Cotton (Gossypium hirsutum) Yield Components at Different Growth Stages
| Growth Stage at Exposure | MCPA-Na Concentration (g/L) | Boll Number Reduction (%) | Single Boll Weight Reduction (%) |
| Seedling | 130 | 75.33 | 46.42 |
| Budding | 130 | 79.50 | 36.31 |
| Flowering & Boll | 130 | 48.15 | 5.38 |
Data sourced from a study on the effects of MCPA-Na on cotton.[4] The concentrations used were based on the maximum recommended dose.[4]
Table 4: Efficacy of Florasulam + MCPA on Weed Biomass in Wheat Fields
| Weed Species | Family | Biomass Reduction (%) |
| Melilotus officinalis (Yellow Sweet Clover) | Fabaceae | 91 |
| Consolida orientalis (Larkspur) | Ranunculaceae | 95 |
| Sonchus oleraceus (Common Sowthistle) | Asteraceae | 92 |
| Hirschfeldia incana (Hairy Mustard) | Brassicaceae | 100 |
| Centaurea iberica (Iberian Starthistle) | Asteraceae | 95 |
Data from a study evaluating a pre-mixed herbicide of Florasulam+MCPA at a rate of 800 g/ha.[5]
Experimental Protocols
The following is a generalized protocol for conducting a dose-response bioassay in a greenhouse setting to determine the efficacy of MCPA on a target plant species.[6][7][8]
1. Plant Material and Growth Conditions:
-
Seed Collection and Preparation: Collect seeds from a representative population of the target species.[7] If dormancy is a concern, pretreat seeds accordingly (e.g., stratification, scarification).[8]
-
Planting: Sow a predetermined number of seeds in pots or trays filled with a standardized potting mix.[8]
-
Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with optimal temperature, light, and humidity for the specific species.[8] Water the plants as needed to maintain adequate soil moisture.[8]
2. Herbicide Application:
-
Plant Stage: Apply the herbicide when the plants have reached a specific growth stage (e.g., 2-4 true leaves).[8]
-
Dose Preparation: Prepare a series of MCPA concentrations, typically as serial dilutions from a stock solution.[8] Include a control group that is treated with the carrier solution only (e.g., water with any adjuvants used).
-
Application: Utilize a precision bench sprayer to apply the herbicide solutions uniformly to the plants.[8] Ensure consistent spray volume and pressure across all treatments.[8]
3. Data Collection and Analysis:
-
Assessment Period: Evaluate the plants at a set time after treatment, typically 21-28 days.[7]
-
Parameters: Measure various parameters to assess herbicide efficacy, such as:
-
Dose-Response Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the effective dose for 50% response (ED50 or GR50) or other relevant endpoints.
Signaling Pathways and Experimental Workflow
MCPA Signaling Pathway
MCPA, as a synthetic auxin, disrupts the normal hormonal balance in susceptible plants. It binds to auxin receptors, primarily the TIR1/AFB F-box proteins, which are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between the receptor and Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are ubiquitinated and targeted for degradation by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to uncontrolled cell division, elongation, and ultimately, plant death.
Caption: Simplified signaling pathway of MCPA in susceptible plants.
Experimental Workflow for Herbicide Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a herbicide like MCPA.
Caption: General workflow for conducting herbicide efficacy dose-response studies.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province [ejcp.gau.ac.ir]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
A Comparative Analysis of the Environmental Impact of MCPA and Newer Herbicides
An Objective Comparison for Researchers and Drug Development Professionals
The selection of a herbicide is a critical decision in agricultural and land management practices, with significant implications for environmental health. This guide provides a detailed comparison of the environmental impact of the widely used phenoxy herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA), against newer generation herbicides, specifically the synthetic auxin herbicide dicamba and the arylpicolinate herbicide florpyrauxifen-benzyl. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions based on quantitative data and standardized experimental protocols.
Quantitative Environmental Impact Assessment
The following tables summarize the key environmental impact parameters for MCPA, dicamba, and florpyrauxifen-benzyl. These data have been compiled from various scientific studies and regulatory agency reports.
Table 1: Ecotoxicity Data for MCPA, Dicamba, and Florpyrauxifen-benzyl
| Parameter | MCPA | Dicamba | Florpyrauxifen-benzyl |
| Avian Acute Oral LD50 | 377 mg/kg (Bobwhite Quail)[1] | 2009 mg/kg (Mallard Duck)[2] | Practically non-toxic |
| Avian Dietary LC50 (8-day) | Not Found | >10,000 ppm (Mallard & Bobwhite Quail)[2] | Practically non-toxic |
| Fish 96-hour LC50 | 117-232 mg/L (Rainbow Trout)[1] | 135 mg/L (Rainbow Trout & Bluegill Sunfish)[2] | Acute risk slightly exceeded USEPA level of concern |
| Honey Bee Acute Contact LD50 | Non-toxic (Oral LD50: 104 µ g/bee )[1] | Non-toxic[2] | Practically non-toxic |
Table 2: Soil Persistence Data for MCPA, Dicamba, and Florpyrauxifen-benzyl
| Parameter | MCPA | Dicamba | Florpyrauxifen-benzyl |
| Soil Half-life (Aerobic) | 2.2 - 50 days (highly variable with soil type and conditions) | 14-41 days (typical) | 55.3 days[3] |
Detailed Experimental Protocols
The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemical substances.
Soil Persistence Testing (Adapted from OECD Guideline 307)
The determination of a herbicide's soil half-life (DT50) is crucial for assessing its potential for carryover and leaching. The following is a generalized protocol based on the OECD 307 guideline for studying aerobic and anaerobic transformation in soil.
-
Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass. The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its typical field application rate.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20°C) and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert gas like nitrogen is used to create an oxygen-free environment.
-
Sampling and Analysis: At predetermined time intervals, replicate soil samples are taken and extracted using appropriate solvents. The concentration of the parent herbicide and its major transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of dissipation of the herbicide is calculated, and the time taken for 50% of the initial concentration to degrade (DT50) is determined using first-order kinetics or other appropriate models.
Avian Acute Oral Toxicity Testing (Adapted from OECD Guideline 223)
This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral dose.
-
Test Species: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).
-
Acclimation: Birds are acclimated to the laboratory conditions for a specified period before the test begins.
-
Dose Administration: The test substance is administered orally to the birds, typically via gavage or in a gelatin capsule. A range of dose levels is used, with a control group receiving a placebo.
-
Observation Period: The birds are observed for a period of at least 14 days for signs of toxicity and mortality. Body weight and food consumption are monitored.
-
Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test population, is calculated using statistical methods such as probit analysis.
Fish Acute Toxicity Testing (Adapted from OECD Guideline 203)
This test evaluates the acute toxicity of a substance to fish over a 96-hour period.
-
Test Species: The Rainbow Trout (Oncorhynchus mykiss) is a commonly used species.
-
Test Conditions: Fish are exposed to the test substance in water under static or semi-static conditions in a controlled environment (temperature, light, oxygen levels).
-
Concentration Range: A series of test concentrations of the herbicide are prepared, along with a control group in untreated water.
-
Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour period, is determined.
Honey Bee Acute Contact Toxicity Testing (Adapted from OECD Guideline 214)
This laboratory test assesses the acute contact toxicity of a chemical to adult honey bees.
-
Test Organisms: Adult worker honey bees (Apis mellifera) of a known age and from a healthy colony are used.
-
Test Substance Application: The herbicide, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees using a micro-applicator. A range of doses is tested, along with control groups (untreated and solvent-only).
-
Observation: The bees are kept in cages with a food source and observed for mortality at 4, 24, and 48 hours after application. The observation period can be extended to 96 hours if necessary.
-
Data Analysis: The LD50, the dose per bee that causes 50% mortality, is calculated for each observation time.
Environmental Impact Assessment Workflow
The following diagram illustrates a generalized workflow for evaluating the environmental impact of a herbicide, from initial data collection to risk assessment.
Caption: A simplified workflow for the environmental risk assessment of herbicides.
Conclusion
The data presented indicate that while MCPA is effective, some newer herbicides like dicamba may present a lower acute toxicity risk to certain non-target organisms such as birds. However, the soil persistence of some newer herbicides, like florpyrauxifen-benzyl, may be longer than that of MCPA under certain conditions. It is crucial to consider the specific environmental context, including soil type, climate, and local biodiversity, when selecting a herbicide. This guide provides a foundational dataset and methodological overview to aid in a comprehensive and objective environmental impact assessment. Further research into the long-term and sub-lethal effects of these herbicides, as well as their impact on microbial communities, is warranted.
References
Safety Operating Guide
Proper Disposal of 2-(4-Chloro-3-methylphenoxy)acetic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 2-(4-Chloro-3-methylphenoxy)acetic acid, a compound commonly known as MCPA, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This substance is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Furthermore, it is very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[4]
Proper personal protective equipment (PPE) is mandatory when handling this chemical. The following table summarizes the required PPE and key hazard information.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Protective gloves, protective clothing, eye protection, face protection.[1][3][5] |
| Skin Irritation[1][2] | Wear suitable protective clothing and gloves.[1][5] |
| Serious Eye Irritation[1][2] | Wear eye and face protection.[1][3][5] |
| Respiratory Irritation[1][2][3] | Use only in a well-ventilated area or outdoors.[1][2][3] In case of dust formation, a particulate filter respirator is recommended.[5] |
| Aquatic Toxicity[4] | Avoid release to the environment. Do not let the product enter drains or waterways.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste.[6][7] Improper disposal is a violation of federal law and poses a significant environmental risk.[6]
1. Managing Excess and Unused Product:
-
Minimize Waste: The most effective disposal strategy is to avoid generating waste. Purchase only the amount of chemical needed for your experiments and mix only the quantity required for immediate use.[8][9][10]
-
Proper Labeling and Storage: Keep the chemical in its original, tightly closed container.[1][4][11] Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][4] The storage area should be locked.[1]
-
Disposal as Hazardous Waste: Unwanted or expired this compound must be disposed of as hazardous waste.[6][7][8] This entails collection by a licensed hazardous waste disposal company. Do not mix with other waste.
-
Prohibited Disposal Methods: Never pour this chemical down the sink, toilet, or any drain.[9] Wastewater treatment facilities may not be equipped to remove it, leading to contamination of waterways.[9]
2. Handling Spills:
-
Immediate Action: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1][11]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2][4]
-
Cleanup: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1][2] Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][5]
-
Decontamination: Wash the spill area thoroughly.
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent.[10][12] The rinsate (the liquid from rinsing) should be collected and treated as hazardous waste. Whenever possible, the rinsate should be used for the intended application of the chemical.[12]
-
Rendering Unusable: After triple-rinsing, puncture the container to prevent reuse.[12]
-
Final Disposal: The cleaned and punctured containers can typically be disposed of as municipal or residual waste, or recycled through a designated program if available.[12] Always confirm with your local regulations.
4. Consultation and Compliance:
-
Consult Local Regulations: Disposal procedures are governed by local, state, and federal regulations, which can be more stringent than federal guidelines.[8][9] Always consult your institution's Environmental Health and Safety (EHS) department or your local hazardous waste authority for specific requirements in your area.[8][9]
-
Approved Waste Disposal Plant: The ultimate destination for this compound waste is an approved waste disposal plant.[1][3][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. epa.gov [epa.gov]
- 10. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]
- 11. uwm.edu [uwm.edu]
- 12. pa.gov [pa.gov]
Standard Operating Procedure: Handling 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)
This document provides essential safety and logistical guidance for the handling and disposal of 2-(4-Chloro-3-methylphenoxy)acetic acid (CAS No. 94-74-6), a phenoxy herbicide. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Exposure Limits
This compound, commonly known as MCPA, is harmful if swallowed or inhaled and can cause serious eye damage. It is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent acute and chronic health effects.
Quantitative Exposure & Safety Data
| Parameter | Value | Reference |
| OSHA PEL | Not established | - |
| ACGIH TLV | Not established | - |
| NIOSH REL | Not established | - |
| GHS Pictograms | Acute Toxicity (Oral), Serious Eye Damage | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. |
Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling MCPA. The following table summarizes the minimum required equipment based on established safety protocols.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant apron, and a lab coat. Ensure gloves are of a suitable thickness (e.g., >0.11 mm for nitrile). | Prevents skin contact, irritation, and potential absorption. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) is required if working with dusts or aerosols, or when engineering controls are insufficient. | Minimizes inhalation of harmful dust or aerosolized particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for the safe handling of MCPA from preparation to disposal.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with MCPA must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.
-
PPE Donning: Before entering the designated area, don all required PPE as specified in Section 2. Check gloves for any signs of degradation or puncture.
3.2. Chemical Handling
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared container inside the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the MCPA to the solvent to avoid splashing. Keep containers covered when not in immediate use.
-
Avoid Incompatible Materials: Keep MCPA away from strong oxidizing agents.
3.3. Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Major Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
3.4. Decontamination and Disposal Plan
-
Decontamination: Thoroughly wipe down all surfaces and equipment in the designated area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: All MCPA waste, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container. Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
